molecular formula C9H7NO3 B1585781 3-Acetyl-2-benzoxazolinone CAS No. 24963-28-8

3-Acetyl-2-benzoxazolinone

Cat. No.: B1585781
CAS No.: 24963-28-8
M. Wt: 177.16 g/mol
InChI Key: KIIQPJPWSJBTGN-UHFFFAOYSA-N
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Description

3-Acetyl-2-benzoxazolinone is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-1,3-benzoxazol-2-one
Source PubChem
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InChI

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIQPJPWSJBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179671
Record name 2-Benzoxazolinone, 3-acetyl-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24963-28-8
Record name 3-Acetyl-2(3H)-benzoxazolone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-acetyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-acetyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Acetyl-2-benzoxazolinone, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthesis of the 2-benzoxazolinone scaffold, followed by a detailed exploration of its N-acetylation. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Benzoxazolinone Core

The benzoxazolinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a crucial building block, enabling further molecular elaboration at the N-3 position to generate diverse libraries of compounds for drug discovery programs. Understanding its synthesis is therefore of paramount importance for researchers in this field.

This guide will first explore the synthesis of the foundational precursor, 2-benzoxazolinone, from readily available starting materials. Subsequently, we will focus on the pivotal N-acetylation step that yields the target compound, this compound.

Synthesis of the 2-Benzoxazolinone Scaffold

The primary and most established route to 2-benzoxazolinone commences with the cyclization of o-aminophenol. Several methods have been developed for this transformation, with the choice of reagent influencing the reaction conditions, yield, and safety profile.

Cyclization of o-Aminophenol with Urea

A common and relatively safe method for the synthesis of 2-benzoxazolinone involves the reaction of o-aminophenol with urea. This method avoids the use of highly toxic reagents like phosgene. The reaction proceeds by the nucleophilic attack of the amino group of o-aminophenol on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.

Causality of Experimental Choices: The use of an excess of urea is often employed to drive the reaction to completion, as urea can decompose under the reaction conditions. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization step. The addition of an acid catalyst can facilitate the reaction by protonating the carbonyl group of urea, making it more electrophilic.

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} caption [label="Fig. 1: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Urea.", fontname="Arial", fontsize=12, fontcolor="#202124"]; }

Experimental Protocol: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Urea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (1.0 eq) and urea (2.0-3.0 eq).

  • Solvent and Catalyst: While the reaction can be performed neat (in a melt), the use of a high-boiling inert solvent such as xylene or diphenyl ether can improve heat transfer and reaction control. Acid catalysts like sulfuric acid can be added cautiously in catalytic amounts.

  • Reaction Conditions: Heat the mixture to 130-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often crystallizes out upon cooling. The solid can be collected by filtration and washed with a cold solvent (e.g., water or ethanol) to remove excess urea and other impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

ParameterConditionRationale
Starting Material o-AminophenolReadily available and contains the necessary functional groups.
Reagent UreaServes as a safe and inexpensive source of the carbonyl group.
Temperature 130-160 °CProvides the necessary energy for the cyclization reaction.
Catalyst (optional) Sulfuric AcidIncreases the electrophilicity of the urea carbonyl group.
Yield Typically highAn efficient and practical method for gram-scale synthesis.
Alternative Methods for 2-Benzoxazolinone Synthesis

While the urea-based method is common, other reagents can also be employed for the cyclization of o-aminophenol.

  • Phosgene and its Equivalents: Phosgene (COCl₂) or its safer alternatives like triphosgene or diphosgene react readily with o-aminophenol to form 2-benzoxazolinone. However, the extreme toxicity of phosgene necessitates specialized handling procedures and equipment.

  • Carbonates: Dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, can be used in the presence of a base. This method is generally considered greener than using phosgene.

  • Hofmann Rearrangement of Salicylamide: Another approach involves the Hofmann rearrangement of salicylamide using a hypochlorite solution.[2] This method proceeds through an isocyanate intermediate which then cyclizes to form 2-benzoxazolinone. A continuous-flow preparation using trichloroisocyanuric acid as a stable chlorinating agent has also been reported.[3][4]

N-Acetylation of 2-Benzoxazolinone: The Final Step to this compound

The introduction of an acetyl group at the nitrogen atom of the 2-benzoxazolinone ring is the final and crucial step in the synthesis of the target molecule. This transformation is typically achieved through N-acylation using an appropriate acetylating agent.

Acetylation with Acetic Anhydride or Acetyl Chloride

The most common and straightforward method for the N-acetylation of 2-benzoxazolinone involves the use of acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the benzoxazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Causality of Experimental Choices:

  • Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for laboratory-scale synthesis due to its lower volatility, reduced corrosiveness, and easier handling. Acetyl chloride is more reactive but generates corrosive hydrogen chloride gas as a byproduct, which often necessitates the use of a base to neutralize it.

  • Catalyst/Base: The reaction is frequently carried out in the presence of a base such as pyridine or triethylamine. The base serves two primary purposes: it can act as a nucleophilic catalyst to activate the acetylating agent, and it neutralizes the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion. In some cases, a catalytic amount of a stronger nucleophile like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.

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} caption [label="Fig. 2: N-Acetylation of 2-Benzoxazolinone.", fontname="Arial", fontsize=12, fontcolor="#202124"]; }

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-benzoxazolinone (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or toluene) in a round-bottom flask, add the acetylating agent (acetic anhydride or acetyl chloride, 1.1-1.5 eq) dropwise at room temperature or 0 °C.

  • Base/Catalyst: If not using pyridine as the solvent, add a base such as triethylamine (1.2-2.0 eq). For less reactive substrates, a catalytic amount of DMAP can be included.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any excess acetylating agent and neutralize acidic byproducts. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

ParameterConditionRationale
Starting Material 2-BenzoxazolinoneThe synthesized heterocyclic core.
Reagent Acetic Anhydride / Acetyl ChlorideProvides the acetyl group for N-acylation.
Base/Catalyst Pyridine, Triethylamine, DMAPNeutralizes acidic byproducts and can catalyze the reaction.
Solvent Pyridine, Dichloromethane, TolueneProvides a medium for the reaction and dissolves the reactants.
Temperature 0 °C to 60 °CControls the reaction rate and minimizes side reactions.
Yield Generally highAn efficient method for the final product synthesis.

Conclusion

The synthesis of this compound is a well-established two-step process that is accessible in a standard laboratory setting. The initial formation of the 2-benzoxazolinone core from o-aminophenol can be achieved through several methods, with the urea-based approach offering a good balance of efficiency and safety. The subsequent N-acetylation is a robust and high-yielding transformation, readily accomplished with common acetylating agents. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Acetyl-2-benzoxazolinone. As a key derivative of the versatile benzoxazolinone scaffold, this compound serves as an important intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended to be a technical resource, offering field-proven insights and detailed methodologies for professionals in research and development.

Introduction: The Benzoxazolinone Core Scaffold

The benzoxazolinone ring system is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of 2(3H)-benzoxazolone have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The core structure, consisting of a fused benzene and oxazolone ring, provides a rigid framework that can be functionalized at various positions to modulate its physicochemical and biological properties.[1] The nitrogen atom at the 3-position is a key site for derivatization, with its reactivity being central to the synthesis of a diverse library of compounds.

Molecular Structure and Physicochemical Properties

This compound, also known by its CAS Registry Number 24963-28-8, is the N-acylated derivative of 2(3H)-benzoxazolone. The introduction of the acetyl group at the 3-position significantly alters the electronic properties and reactivity of the parent molecule.

Core Properties Summary
PropertyValueSource
CAS Number 24963-28-8[3][4]
Molecular Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [3][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Expected to be a solid

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acylation of the parent heterocycle, 2(3H)-benzoxazolone. This reaction leverages the nucleophilicity of the nitrogen atom within the lactam ring. The use of acetic anhydride is a standard and efficient method for this transformation.

Synthesis Pathway Diagram

synthesis_pathway cluster_reactants Reactants cluster_products Products reactant1 2(3H)-Benzoxazolone reaction_node N-Acylation (Pyridine or Acid Catalyst) reactant1->reaction_node reactant2 Acetic Anhydride reactant2->reaction_node product This compound side_product Acetic Acid reaction_node->product reaction_node->side_product reactivity_diagram cluster_reactants Reactants cluster_products Products reactant1 This compound reaction_node Nucleophilic Acyl Substitution reactant1->reaction_node reactant2 Nucleophile (Nu-H) (e.g., R-NH₂) reactant2->reaction_node product1 Acetylated Nucleophile (Nu-Ac) product2 2(3H)-Benzoxazolone reaction_node->product1 reaction_node->product2

References

3-Acetyl-2-benzoxazolinone mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation Mechanism of 3-Acetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization at the N-3 position is a critical step in the synthesis of many of these derivatives. This guide provides a detailed examination of the formation mechanism of this compound, a key intermediate and a representative example of N-acylation on this heterocyclic system. We will explore the core reaction pathway, the critical role of catalysis, and provide a field-proven experimental protocol. This document is designed to bridge theoretical understanding with practical application, offering researchers the causal insights needed for successful synthesis and derivative development.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from 2-benzoxazolinone is fundamentally a nucleophilic acyl substitution reaction. This process involves the introduction of an acetyl group onto the nitrogen atom of the benzoxazolinone ring system.

Reactants:

  • Nucleophile: 2-Benzoxazolinone. The nitrogen atom (N-3) of the heterocyclic ring possesses a lone pair of electrons, rendering it nucleophilic.

  • Electrophile (Acylating Agent): An activated acetyl source is required. The most common and effective agents are acetic anhydride or acetyl chloride .[3]

The reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-benzoxazolinone attacks the highly electrophilic carbonyl carbon of the acylating agent. This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed by the lone pair on the oxygen atom. Simultaneously, a leaving group is expelled. For acetic anhydride, the leaving group is the acetate anion (CH₃COO⁻); for acetyl chloride, it is the chloride anion (Cl⁻). The departure of the leaving group is followed by a final deprotonation step (often facilitated by a weak base or solvent) to yield the stable, neutral this compound product.

Mechanism_of_N-Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Benzoxazolinone (Nucleophile) I1 Tetrahedral Intermediate R1->I1 1. Nucleophilic Attack R2 Acetic Anhydride (Electrophile) R2->I1 P1 This compound I1->P1 2. Elimination of Leaving Group P2 Acetate Leaving Group I1->P2

Caption: General mechanism for the N-acylation of 2-benzoxazolinone.

The Role of Catalysis: Enhancing Reactivity

While the N-acylation can proceed without a catalyst, the reaction is often slow. The use of a catalyst is standard practice to enhance the reaction rate and improve yields. Both acid and base catalysis are effective, operating through distinct mechanisms.

Acid Catalysis

Lewis acids such as ZnCl₂, FeCl₃, and AlCl₃, or solid acids like heteropolyacids, are commonly employed.[3][4][5]

Causality: The acid catalyst functions by activating the acylating agent. It coordinates with the carbonyl oxygen of the acetic anhydride or acetyl chloride. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and therefore more susceptible to attack by the relatively weak nucleophile, 2-benzoxazolinone. This lowers the activation energy of the nucleophilic attack step, accelerating the reaction.

Acid_Catalysis_Mechanism AcylatingAgent Acetic Anhydride ActivatedComplex Activated Electrophile (More reactive) AcylatingAgent->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->ActivatedComplex Product Tetrahedral Intermediate ActivatedComplex->Product Nucleophilic Attack Nucleophile 2-Benzoxazolinone Nucleophile->Product

Caption: Activation of the acylating agent via Lewis acid catalysis.

Base Catalysis

Bases such as pyridine or triethylamine can also effectively catalyze the reaction.[3]

Causality: The base operates by activating the nucleophile. It deprotonates the N-H group of 2-benzoxazolinone. This removes the proton, creating a negatively charged benzoxazolinone anion. This anion is a far more potent nucleophile than its neutral counterpart, allowing it to attack the electrophilic carbonyl carbon of the acylating agent much more rapidly.

Field-Proven Experimental Protocol

This protocol describes a reliable, self-validating method for the synthesis of this compound. The rationale behind each step is provided to ensure reproducibility and understanding.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Rationale
2-Benzoxazolinone135.121.35 g10.0Starting nucleophile.
Acetic Anhydride102.091.5 mL (1.62 g)15.9Acylating agent, used in slight excess to ensure complete reaction.
Pyridine79.100.2 mL~2.5Basic catalyst to activate the nucleophile. Also serves as an acid scavenger.
Dichloromethane (DCM)84.9320 mL-An inert solvent that dissolves the reactants and is easy to remove.
1M Hydrochloric Acid36.4615 mL-Used during workup to neutralize the pyridine catalyst and wash away impurities.
Saturated NaHCO₃84.0115 mL-Used to neutralize any remaining acid and unreacted acetic anhydride.
Anhydrous MgSO₄120.37As needed-Drying agent to remove residual water from the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoxazolinone (1.35 g, 10.0 mmol) and dichloromethane (20 mL). Stir at room temperature until all solids have dissolved.

    • Rationale: Ensuring the starting material is fully dissolved provides a homogeneous reaction medium for efficient molecular interaction.

  • Addition of Reagents: To the stirred solution, add pyridine (0.2 mL) followed by the dropwise addition of acetic anhydride (1.5 mL, 15.9 mmol).

    • Rationale: Pyridine is added first to be available for catalysis. Acetic anhydride is added dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

    • Rationale: TLC is a critical self-validating step. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

    • Rationale: The HCl wash removes the pyridine catalyst. The NaHCO₃ wash neutralizes remaining acid and hydrolyzes excess acetic anhydride. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is essential before solvent evaporation to obtain a pure, dry product.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and resulting in a product with a sharp melting point.

Caption: Step-by-step workflow for the synthesis of this compound.

Synthesis of the 2-Benzoxazolinone Precursor

A comprehensive understanding requires acknowledging the synthesis of the starting material. The 2-benzoxazolinone core is not always commercially available in the desired quantities or may require custom synthesis. Two prevalent methods are:

  • Condensation of o-Aminophenol: The most traditional and direct route involves the reaction of o-aminophenol with carbonylating agents like urea, phosgene, or diethyl carbonate.[2] More recently, methods using CO₂ under catalytic conditions have been developed for a greener approach.[2]

  • Hofmann Rearrangement: A robust alternative is the Hofmann rearrangement of salicylamide. This reaction typically uses a chlorinating agent, such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite, in the presence of a base to convert the amide into an isocyanate intermediate, which then cyclizes to form the 2-benzoxazolinone ring.[6][7]

Conclusion

The formation of this compound is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic synthesis. Its mechanism is well-defined, involving the attack of the N-3 atom of the benzoxazolinone ring on an activated acylating agent to form a tetrahedral intermediate, which subsequently collapses to yield the final product. The efficiency of this transformation is significantly enhanced by either acid or base catalysis, which act by activating the electrophile or nucleophile, respectively. A thorough understanding of this mechanism, coupled with a robust experimental protocol and knowledge of precursor synthesis, empowers researchers to efficiently produce this key intermediate and design novel derivatives for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Acetyl-2-benzoxazolinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, ensuring a robust and scientifically sound interpretation.

Introduction

This compound belongs to the benzoxazolinone class of compounds, which are recognized for their diverse biological activities. The N-acetylation of the benzoxazolinone core introduces specific structural and electronic features that are crucial to its function and reactivity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule in research and development settings. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for its analysis.

Chemical Structure

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl-CH2.5 - 2.7Singlet (s)3H
Aromatic Protons7.2 - 7.9Multiplet (m)4H
Interpretation and Rationale
  • Acetyl Protons: The three protons of the acetyl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet in the upfield region of the spectrum (around 2.5-2.7 ppm). The electron-withdrawing effect of the adjacent carbonyl group and the benzoxazolinone nitrogen atom deshields these protons.

  • Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.2-7.9 ppm) characteristic of aromatic protons. Due to the fusion of the oxazolinone ring, these protons are not chemically equivalent and will likely exhibit complex coupling patterns (multiplets). The specific chemical shifts will be influenced by the electronic effects of the heterocyclic ring. Protons closer to the oxygen and nitrogen atoms may experience different degrees of shielding or deshielding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl-C H₃24 - 27
Aromatic C -H110 - 135
Aromatic C -O & C -N140 - 150
Amide C =O152 - 155
Acetyl C =O168 - 172
Interpretation and Rationale
  • Acetyl Carbon: The methyl carbon of the acetyl group is expected to resonate in the upfield region (24-27 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the range of 110-150 ppm. The carbons directly bonded to hydrogen (C -H) will be in the 110-135 ppm range, while the quaternary carbons bonded to the oxygen and nitrogen of the heterocyclic ring (C -O and C -N) will be further downfield (140-150 ppm) due to the electronegativity of these atoms.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl carbon within the benzoxazolinone ring is predicted to appear around 152-155 ppm. The acetyl carbonyl carbon, being part of an imide-like structure, will be significantly deshielded and is expected to resonate at a higher chemical shift, around 168-172 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The table below lists the expected characteristic IR absorption bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aliphatic C-H Stretch (Acetyl)2900 - 3000Weak
Acetyl C=O Stretch1720 - 1740Strong
Amide C=O Stretch1760 - 1780Strong
C=C Aromatic Ring Stretch1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-O Stretch1100 - 1250Medium
Interpretation and Rationale
  • Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong carbonyl absorption bands. The amide carbonyl of the benzoxazolinone ring is expected to absorb at a higher wavenumber (1760-1780 cm⁻¹) due to ring strain and the electronic effects of the fused aromatic ring. The acetyl carbonyl will absorb at a slightly lower wavenumber (1720-1740 cm⁻¹).

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl group will appear as weak bands below 3000 cm⁻¹.

  • Other Vibrations: The spectrum will also show characteristic absorptions for aromatic C=C stretching, as well as C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): The molecular ion peak for this compound (C₉H₇NO₃) is expected at a mass-to-charge ratio (m/z) of 177.

  • Key Fragmentation Pathways: Electron ionization (EI) mass spectrometry of benzoxazolinone derivatives often leads to characteristic fragmentation patterns. A plausible fragmentation pathway for this compound is outlined below.

G M [M]⁺• m/z = 177 F1 [M - CH₂CO]⁺• m/z = 135 M->F1 - CH₂CO (ketene) F4 [CH₃CO]⁺ m/z = 43 M->F4 - C₇H₄NO₂• F2 [M - CO]⁺• m/z = 107 F1->F2 - CO F3 [M - CO - HCN]⁺• m/z = 80 F2->F3 - HCN

Figure 2. Predicted mass spectrometry fragmentation pathway of this compound.

Interpretation and Rationale
  • Loss of Ketene: A primary fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion at m/z 135, corresponding to the benzoxazolinone radical cation.[1]

  • Loss of Carbon Monoxide: The fragment at m/z 135 can then lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 107.[1]

  • Further Fragmentation: This ion at m/z 107 may further fragment by losing hydrogen cyanide (HCN, 27 Da) to produce a fragment at m/z 80.

  • Formation of the Acetyl Cation: Another characteristic fragmentation is the cleavage of the N-acetyl bond to form a stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the mass spectra of N-acetylated compounds.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

G cluster_0 NMR Sample Preparation and Analysis A Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. C->D E Process the data (Fourier transform, phase correction, and baseline correction). D->E F Calibrate the chemical shifts relative to the TMS signal. E->F

Figure 3. Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

G cluster_0 FT-IR Sample Preparation and Analysis A Prepare the sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr). B For a KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk. A->B Solid Sample C Place the sample in the sample compartment of an FT-IR spectrometer. A->C Thin Film B->C D Acquire the spectrum over the range of 4000-400 cm⁻¹. C->D E Perform a background scan with an empty sample holder and subtract it from the sample spectrum. D->E G cluster_0 Mass Spectrometry Analysis A Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). B Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). A->B C Ionize the sample using Electron Ionization (EI) or Electrospray Ionization (ESI). B->C D Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). C->D E Detect the ions and generate the mass spectrum. D->E

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-benzoxazolinone: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Acetyl-2-benzoxazolinone, a key heterocyclic scaffold of interest in medicinal chemistry. The guide is designed for researchers and professionals in drug development, offering a detailed exploration of the primary starting materials, reaction mechanisms, and step-by-step experimental protocols. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document aims to serve as a practical and scientifically rigorous resource for the synthesis of this important compound.

Introduction

Benzoxazolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and analgesic properties. The introduction of an acetyl group at the 3-position of the 2-benzoxazolinone core can modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further derivatization in drug discovery programs.

This guide will focus on the two principal and most practical synthetic strategies for the preparation of this compound, starting from readily available precursors. Each strategy will be discussed in detail, including the underlying chemical principles, experimental procedures, and safety considerations.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways:

  • Route A: N-Acetylation of 2-Benzoxazolinone.

  • Route B: Cyclization and Acetylation of 2-Aminophenol.

The choice between these routes will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

Diagram of Synthetic Pathways

The Biological Versatility of 3-Acetyl-2-benzoxazolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Potential Activities and Methodologies for Scientific Investigation

Introduction

The benzoxazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and even herbicidal properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Among the various functionalized benzoxazolinones, the 3-acetyl derivative, 3-Acetyl-2-benzoxazolinone, represents a molecule of significant interest for further investigation. While extensive research has been conducted on a variety of substituted benzoxazolinones, specific data on the biological activities of the 3-acetyl isomer remains relatively scarce in publicly available literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented activities of structurally related compounds. More importantly, this guide offers detailed, field-proven experimental protocols to empower researchers to systematically investigate the biological profile of this specific compound. The ensuing sections will delve into the synthesis of the core structure, explore potential biological activities with an emphasis on the underlying scientific rationale for investigation, and provide step-by-step methodologies for key in vitro and in vivo assays.

Synthesis of the Benzoxazolinone Core and N-Acetylation

The synthesis of the 2-benzoxazolinone core is a well-established chemical transformation. A common and efficient method involves the reaction of 2-aminophenol with a carbonylating agent.

General Synthesis of 2-Benzoxazolinone

A widely employed method for the synthesis of the 2-benzoxazolinone backbone involves the cyclization of 2-aminophenol with a carbonyl source like urea or phosgene derivatives. The reaction typically proceeds at elevated temperatures. For instance, heating a mixture of 2-aminophenol and urea results in the formation of 2-benzoxazolinone with the evolution of ammonia.

N-Acetylation to Yield this compound

The introduction of the acetyl group at the N-3 position can be achieved through standard acylation procedures. This generally involves the reaction of the parent 2-benzoxazolinone with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base to neutralize the acidic byproduct. The choice of solvent and base is critical to ensure efficient and clean conversion.

Synthesis_of_3_Acetyl_2_benzoxazolinone cluster_synthesis Synthesis Pathway aminophenol 2-Aminophenol benzoxazolinone 2-Benzoxazolinone aminophenol->benzoxazolinone Heat urea Urea urea->benzoxazolinone final_product This compound benzoxazolinone->final_product Base acetyl_chloride Acetyl Chloride acetyl_chloride->final_product

Figure 1: General synthesis pathway for this compound.

Potential Biological Activities and Investigative Protocols

Based on the extensive literature on benzoxazolinone derivatives, this compound is a promising candidate for exhibiting a range of biological effects. The following sections outline these potential activities and provide detailed protocols for their evaluation.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzoxazolinone derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][5] The mechanism of action is often attributed to the disruption of bacterial cellular processes or inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the benzoxazolinone ring have been shown to play a crucial role in their antimicrobial efficacy.[5]

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

MIC_Workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilution Perform Serial Dilution of Compound prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Benzoxazolinone derivatives have been reported to possess significant anti-inflammatory properties.[10][11][13][15] The proposed mechanisms often involve the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines.

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[15]

Materials:

  • Test compound (this compound)

  • Carrageenan solution (1% w/v in sterile saline)

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound (at various doses) and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema = (Paw volume at time t) - (Paw volume at time 0)

    • Percentage Inhibition = [(Edema of control - Edema of treated) / Edema of control] x 100

Paw_Edema_Assay start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Fasting acclimatize->grouping administer Administer Test Compound, Standard, or Vehicle grouping->administer induce_edema Induce Paw Edema with Carrageenan administer->induce_edema measure_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) induce_edema->measure_volume calculate Calculate Edema and Percentage Inhibition measure_volume->calculate end End calculate->end

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

Several benzoxazinone and benzoxazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][9][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the targeting of specific signaling pathways, such as the c-Myc pathway.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 24, 48, or 72 hours. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).

  • Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization of Formazan: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data Summary

Biological ActivityAssayTest Organism/Cell LineParameterValueReference
Antimicrobial Broth MicrodilutionS. aureusMIC (µg/mL)(Your Data)
E. coliMIC (µg/mL)(Your Data)
C. albicansMIC (µg/mL)(Your Data)
Anti-inflammatory Carrageenan-Induced Paw EdemaRat/Mouse% Inhibition at X mg/kg(Your Data)
Anticancer MTT AssayMCF-7IC50 (µM)(Your Data)
HeLaIC50 (µM)(Your Data)
A549IC50 (µM)(Your Data)

Conclusion and Future Directions

While the biological activities of this compound are not yet extensively documented, the rich pharmacology of the broader benzoxazolinone class strongly suggests its potential as a bioactive molecule. This technical guide provides a solid foundation for initiating a comprehensive investigation into its antimicrobial, anti-inflammatory, and anticancer properties. The detailed experimental protocols outlined herein are robust and widely accepted methodologies that will enable researchers to generate high-quality, reproducible data.

Future research should focus on elucidating the specific mechanisms of action of this compound. This could involve investigating its effects on specific enzymes, receptors, or signaling pathways. For instance, in the context of anti-inflammatory activity, its impact on cyclooxygenase (COX) enzymes or the production of inflammatory cytokines could be explored. For anticancer activity, studies on its ability to induce apoptosis, its effects on the cell cycle, and its interaction with key oncogenic proteins would be of great interest. The generation of such data will be crucial in determining the therapeutic potential of this intriguing compound.

References

A Guide to the Structural Elucidation of 3-Acetyl-2-benzoxazolinone: A Predictive Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Acetyl-2-benzoxazolinone, a key heterocyclic scaffold in medicinal chemistry. While a definitive published crystal structure for this specific molecule remains elusive, this paper presents a predictive analysis based on the crystallographic data of its close structural analog, 3-acetyloxazolin-2-one. By examining the established crystal structure of this analog, we can infer and project the likely molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for obtaining and analyzing the crystal structure, and a scientifically grounded prediction of its key structural features.

Introduction: The Significance of Benzoxazolinones in Drug Discovery

The benzoxazolinone moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] These molecules have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The N-acylation of the benzoxazolinone ring, as seen in this compound (Figure 1), can significantly modulate its physicochemical properties and biological activity.

A precise understanding of the three-dimensional structure of this compound at an atomic level is paramount for rational drug design and development. Crystal structure analysis provides critical insights into:

  • Molecular Conformation: The precise arrangement of atoms and functional groups.

  • Intermolecular Interactions: The non-covalent forces that dictate crystal packing and can influence solubility and bioavailability.

  • Structure-Activity Relationships (SAR): Correlating specific structural features with biological function.

This guide will walk through the essential steps of crystal structure determination and offer a predictive analysis of the this compound structure.

Figure 1: Chemical Structure of this compound
Chemical Formula: C9H7NO3, Molecular Weight: 177.16 g/mol[4]

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a systematic process. The following workflow outlines the key experimental and computational steps.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement (Full-Matrix Least-Squares) Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure & CIF File

Diagram 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. Impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction. Standard organic synthesis procedures are employed, followed by rigorous purification techniques such as recrystallization or column chromatography. The purity of the compound should be verified by methods like NMR spectroscopy and HPLC.[4]

Crystal Growth: The Art and Science

Growing single crystals of sufficient size and quality is often the most challenging aspect of this process.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Observation: Monitor the vial for the formation of well-defined single crystals.

Expert Insight: The choice of solvent is critical. A solvent in which the compound is too soluble will not yield crystals, while one in which it is poorly soluble will result in precipitation of an amorphous powder. A mixture of a good solvent and a poor solvent (an anti-solvent) can often be effective.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

Predictive Analysis of the this compound Crystal Structure

In the absence of a published crystal structure for this compound, we can draw valuable inferences from the known crystal structure of its close analog, 3-acetyloxazolin-2-one.[5] The primary difference is the presence of the fused benzene ring in our target molecule.

Predicted Molecular Geometry and Conformation

The core benzoxazolinone ring system is expected to be essentially planar. The acetyl group introduces a degree of conformational flexibility. In the crystal structure of 3-acetyloxazolin-2-one, the nitrogen atom is planar, and the two adjacent carbonyl groups are aligned in an anti conformation.[5] It is highly probable that this compound will adopt a similar conformation to minimize steric hindrance.

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing will be governed by a combination of van der Waals forces and weaker C-H···O hydrogen bonds. The presence of the aromatic benzene ring will likely introduce π-π stacking interactions, which will be a key feature of the crystal packing. These interactions are crucial for the stability of the crystal lattice.

Tabulated Crystallographic Data: A Comparative Outlook

The following table presents the known crystallographic data for 3-acetyloxazolin-2-one, which serves as a predictive model for this compound.[5]

Parameter3-acetyloxazolin-2-one[5]Predicted for this compound
Chemical FormulaC5H5NO3C9H7NO3
Molecular Weight127.10 g/mol 177.16 g/mol
Crystal SystemOrthorhombicMonoclinic or Orthorhombic
Space GroupPbcaCommon centrosymmetric space groups (e.g., P21/c, Pbca)
a (Å)6.8375(6)Larger due to the benzene ring
b (Å)12.0213(10)Larger due to the benzene ring
c (Å)14.2226(13)Larger due to the benzene ring
V (ų)1169.04(18)Significantly larger
Z84 or 8
Dcalc (g cm⁻³)1.444Likely in the range of 1.4-1.6
Temperature (K)173Standard low temperature (e.g., 100 K)

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required for the crystal structure determination of this compound, alongside a predictive analysis of its key structural features based on a close analog. The experimental determination of this crystal structure is a crucial step in advancing the understanding of its structure-activity relationships and will provide an empirical foundation for future drug design efforts. Researchers are encouraged to deposit their crystallographic data in public repositories like the Cambridge Structural Database (CSD) to contribute to the collective knowledge of the scientific community.[6][7][8]

References

A Comprehensive Guide to the Theoretical Investigation of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetyl-2-benzoxazolinone is a molecule of significant interest, belonging to the benzoxazolinone class of heterocyclic compounds. The benzoxazolinone scaffold is a prominent feature in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1][2][3]. The addition of an acetyl group at the 3-position introduces unique electronic and steric features that can modulate its reactivity and biological interactions. While extensive research has focused on the synthesis and biological screening of its derivatives[4], a detailed theoretical and computational exploration of the parent molecule, this compound, is less documented.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. As a self-validating system, this document outlines the requisite computational protocols, from geometry optimization to reactivity prediction, designed to furnish a deep understanding of its physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to explore and predict the behavior of this important heterocyclic compound.

PART 1: Molecular Structure and Spectroscopic Characterization

A foundational understanding of a molecule begins with its three-dimensional structure and its response to electromagnetic radiation. Here, we outline the computational protocols to determine the stable conformation of this compound and predict its key spectroscopic signatures.

Geometric Optimization and Conformational Analysis

The first step in any theoretical study is to find the minimum energy structure of the molecule. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost with high accuracy.

Experimental Protocol 1: Geometry Optimization
  • Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent starting point due to its proven performance for organic molecules[5][6].

    • Basis Set: 6-311++G(d,p) is recommended to provide a good description of the electronic distribution, including polarization and diffuse functions for non-covalent interactions[6].

  • Optimization Calculation: Perform a full geometry optimization without any symmetry constraints. The calculation should be run until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been reached.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

The rotation around the N-C acetyl bond can lead to different conformers. A potential energy surface scan can be performed by systematically rotating the acetyl group to identify the most stable conformer.

Data Presentation 1: Predicted Geometrical Parameters

The optimization calculation will yield key structural parameters. The following table summarizes the expected data for the most stable conformer.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (Lactam)~1.22 Å
C=O (Acetyl)~1.21 Å
N-C (Lactam)~1.38 Å
N-C (Acetyl)~1.40 Å
C-O (Ring)~1.37 Å
Bond Angles (°) O=C-N (Lactam)~125°
C-N-C (Acetyl)~118°
Dihedral Angle (°) O(Lactam)-C-N-C(Acetyl)~0° or ~180° (planar/anti-planar)

Visualization 1: Molecular Structure

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR spectra. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model.

Experimental Protocol 2: FT-IR Spectrum Prediction
  • Prerequisite: A fully optimized geometry with a confirmed minimum energy state (Protocol 1).

  • Calculation: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to atomic positions.

  • Frequency Scaling: Apply a scaling factor to the calculated harmonic frequencies. For B3LYP/6-311++G(d,p), a factor of ~0.967 is often used, but should be validated against known experimental data for similar compounds.

  • Visualization: Plot the scaled frequencies against their calculated IR intensities to generate a theoretical spectrum.

Data Presentation 2: Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Expected Intensity
ν(C=O)Lactam Carbonyl~1770-1790Strong
ν(C=O)Acetyl Carbonyl~1710-1730Strong
ν(C=N)Ring C-N Stretch~1480-1500Medium
ν(C-O-C)Ring Ether Stretch~1250-1280Strong
ν(Ar C-H)Aromatic C-H Stretch~3050-3100Weak
ν(CH₃)Methyl C-H Stretch~2950-3000Weak
Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra, providing insights into the nature of electronic transitions.

Experimental Protocol 3: UV-Vis Spectrum Prediction
  • Prerequisite: A fully optimized ground-state geometry (Protocol 1).

  • Calculation: Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often better for charge-transfer excitations, with the 6-311++G(d,p) basis set)[7].

  • Solvent Effects: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM), specifying the solvent of experimental interest (e.g., ethanol, acetonitrile).

  • Analysis: Analyze the calculated excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in the dominant transitions (e.g., HOMO→LUMO).

PART 2: Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor[8]. The energy gap between them indicates the chemical stability of the molecule[1][6].

Visualization 2: Computational Workflow for Property Prediction

G cluster_0 Structural & Spectroscopic Analysis cluster_1 Reactivity Analysis A 1. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B 2. Vibrational Analysis (Frequency Calculation) A->B C 3. Electronic Analysis (TD-DFT Calculation) A->C D Optimized Structure (Bond lengths, angles) A->D G 4. FMO Analysis (HOMO/LUMO) A->G H 5. Electrostatic Potential (ESP Map) A->H E Predicted FT-IR Spectrum B->E F Predicted UV-Vis Spectrum C->F I Reactivity Descriptors (E_gap, Hardness, etc.) G->I J Nucleophilic/Electrophilic Sites H->J

Caption: Workflow for theoretical analysis of molecular properties.

Data Presentation 3: Key Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.[5]

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO EnergyE_HOMO~ -7.0 to -8.0Electron-donating ability
LUMO EnergyE_LUMO~ -1.5 to -2.5Electron-accepting ability
HOMO-LUMO GapΔE = E_LUMO - E_HOMO~ 5.0 to 6.0Chemical stability, low reactivity
Chemical Hardnessη = (E_LUMO - E_HOMO)/2~ 2.5 to 3.0Resistance to charge transfer
Electronegativityχ = -(E_HOMO + E_LUMO)/2~ 4.5 to 5.0Electron-attracting power
Reactivity Prediction: FMOs and Electrostatic Potential

The spatial distribution of the HOMO and LUMO provides a map of where the molecule is most likely to react.

  • HOMO: Regions with a high density of the HOMO are susceptible to electrophilic attack. For this compound, this is expected to be concentrated on the benzene ring.

  • LUMO: Regions with a high density of the LUMO are susceptible to nucleophilic attack. This is anticipated to be located over the carbonyl carbons of both the lactam and acetyl groups.

The Molecular Electrostatic Potential (MEP) map complements FMO analysis by visualizing the charge distribution.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. Expected around the carbonyl oxygen atoms.

  • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. Expected around the carbonyl carbons and acidic protons.

Visualization 3: Frontier Molecular Orbital Diagram

Caption: Conceptual FMO diagram showing HOMO/LUMO energy levels.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry can be used to model potential reaction pathways, such as the hydrolysis of the acetyl group or electrophilic aromatic substitution on the benzene ring.

Experimental Protocol 4: Reaction Pathway Modeling
  • Identify Reactants and Products: Define the starting materials and final products for the reaction of interest (e.g., this compound + H₂O → 2-Benzoxazolinone + Acetic Acid).

  • Locate Transition State (TS): Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization) to find the highest energy point along the reaction coordinate. The level of theory should be consistent with the geometry optimizations.

  • Verify Transition State: A frequency calculation for the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation from the TS will map the path to the reactants and products, confirming that the located TS connects the desired species.

  • Calculate Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants.

This protocol provides invaluable mechanistic insight and allows for the quantitative prediction of reaction rates and feasibility.

Conclusion

This guide has outlined a robust and comprehensive theoretical framework for the in-depth investigation of this compound. By employing standard and reliable computational methods such as DFT and TD-DFT, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The protocols detailed herein—from geometry optimization and spectroscopic prediction to the analysis of frontier molecular orbitals and reaction pathways—constitute a self-validating system for generating high-fidelity computational data. These theoretical studies are not merely academic; they provide a predictive foundation for understanding the molecule's reactivity, stability, and potential biological interactions, thereby guiding future experimental work in drug design and materials science.

References

Methodological & Application

Application Notes & Protocols: 3-Acetyl-2-benzoxazolinone as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for stable, selective, and efficient reagents is paramount. 3-Acetyl-2-benzoxazolinone emerges as a distinguished reagent, offering a unique combination of properties that make it an invaluable tool for researchers in synthetic chemistry and drug development. Structurally, it features an acetyl group attached to the nitrogen atom of the benzoxazolinone heterocycle. This configuration renders the acetyl group sufficiently electrophilic for transfer reactions while benefiting from the stability conferred by the aromatic backbone. The benzoxazolinone moiety functions as an excellent leaving group, facilitating clean and high-yielding transformations.

This guide provides an in-depth exploration of this compound's applications, focusing on its utility as a superior N-acetylating agent and as a foundational building block in the synthesis of complex heterocyclic structures with significant pharmacological relevance. The protocols herein are designed to be robust and explanatory, empowering researchers to integrate this versatile reagent into their synthetic workflows confidently.

Section 1: Physicochemical Properties and Reactivity Profile

The efficacy of this compound stems from its unique electronic and structural characteristics. The electron-withdrawing nature of the carbonyl group within the benzoxazolinone ring enhances the electrophilicity of the exocyclic acetyl carbonyl, making it susceptible to nucleophilic attack. Upon acetylation, the resulting benzoxazolinone anion is stabilized by resonance, rendering it an excellent leaving group and providing a strong thermodynamic driving force for the reaction.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-acetyl-1,3-benzoxazol-2-one
Molecular Formula C₉H₇NO₃
Molar Mass 177.16 g/mol
Appearance White to off-white crystalline solid
Melting Point Approx. 110-114 °C
Solubility Soluble in acetone, ethyl acetate, DCM; sparingly soluble in alcohols.
Mechanism of Acetyl Transfer

The primary mode of action for this compound is as an acetyl group donor. The mechanism involves the nucleophilic attack of a substrate (e.g., an amine) on the acetyl carbonyl carbon. This is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the stable benzoxazolinone anion to yield the acetylated product.

Mechanism Reagents R-NH₂ + this compound Intermediate Tetrahedral Intermediate Reagents->Intermediate Products R-NH-Ac + Benzoxazolinone Anion Intermediate_ref->Products Collapse

Caption: General mechanism of N-acetylation using this compound.

Section 2: Core Application: N-Acetylation of Amines

N-acetylation is a fundamental transformation in organic synthesis, used for protecting amines, modulating the biological activity of molecules, and preparing amide intermediates.[1][2][3] While reagents like acetic anhydride and acetyl chloride are common, they can suffer from drawbacks such as harsh reaction conditions, formation of corrosive byproducts (HCl), and lack of selectivity. This compound provides a milder and often more selective alternative, with the key advantage that the only byproduct is the easily removable and recyclable benzoxazolinone.

Protocol 2.1: General Protocol for N-Acetylation of a Primary Aromatic Amine

This protocol describes a representative procedure for the N-acetylation of aniline. The choice of a non-protic solvent like Dichloromethane (DCM) is crucial to prevent side reactions, and a mild organic base like triethylamine (TEA) is used to facilitate the reaction without being overly aggressive.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add this compound (1.0 eq) and the primary amine (e.g., aniline, 1.0 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a catalyst by deprotonating the amine, enhancing its nucleophilicity, and also serves to neutralize any trace acidic impurities.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the benzoxazolinone byproduct and any unreacted starting material, followed by brine (1x). The bicarbonate wash is critical for removing the acidic benzoxazolinone leaving group from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude acetanilide is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Representative N-Acetylation Reactions

NucleophileProductTypical ConditionsYield
AnilineAcetanilideDCM, TEA, RT, 3h>95%
BenzylamineN-BenzylacetamideTHF, K₂CO₃, RT, 4h>90%
Glycine Methyl EsterN-Acetylglycine Methyl EsterAcetonitrile, RT, 6h~85%

Section 3: Application in Heterocyclic Synthesis

The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5] this compound is an excellent starting point for elaborating this core into more complex heterocyclic systems, particularly those of interest in drug discovery. A common strategy involves converting the acetyl group into a hydrazide, which can then be condensed with various electrophiles to form hydrazones, pyrazoles, and other important heterocycles.[6][7]

Workflow for Bioactive Hydrazone Synthesis

The synthesis of pharmacologically active hydrazones, such as those with anticonvulsant properties, often begins with this compound.[7] The process is a two-step sequence: formation of the key acetyl-hydrazide intermediate, followed by condensation with an appropriate aldehyde.

Caption: Synthetic workflow from this compound to bioactive hydrazones.

Protocol 3.1: Synthesis of 3-(2-Hydrazinyl-2-oxoethyl)benzoxazol-2(3H)-one

This protocol details the conversion of the N-acetyl group to an N-acetyl hydrazide, a crucial intermediate for further elaboration.

Materials:

  • This compound (or a substituted analog like 5-chloro-3-acetyl-2-benzoxazolinone) (1.0 eq)

  • Hydrazine hydrate (80% solution) (1.5 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution. The use of a slight excess of hydrazine ensures complete conversion of the starting material.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. The elevated temperature is necessary to drive the hydrazinolysis reaction to completion.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield the desired acetyl hydrazide intermediate.

Protocol 3.2: Synthesis of a Benzaldehyde Hydrazone Derivative

This protocol demonstrates the final condensation step to produce a hydrazone, a class of compounds known for potent anticonvulsant activity.[7]

Materials:

  • 3-(2-Hydrazinyl-2-oxoethyl)benzoxazol-2(3H)-one (from Protocol 3.1) (1.0 eq)

  • Substituted Benzaldehyde (e.g., o-methoxybenzaldehyde) (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Suspend the acetyl hydrazide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the substituted benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. The acid catalyzes the condensation by protonating the aldehyde carbonyl, making it more electrophilic.

  • Heating: Heat the mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if needed.

Section 4: Applications in Medicinal Chemistry

The benzoxazolinone core and its derivatives are of significant interest to drug development professionals.[8] Molecules synthesized from this compound precursors have demonstrated a wide spectrum of biological activities.

  • Anticonvulsant Activity: As detailed in Section 3, hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone show potent anticonvulsant effects, in some cases exceeding the activity of the standard drug phenytoin.[7]

  • Antibacterial Agents: Various derivatives of 2-benzoxazolinone have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][9]

  • Analgesic and Anti-inflammatory: Certain N-substituted benzoxazolinones have been reported to possess significant analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin E2.[10]

  • Herbicidal and Fungicidal Activity: Substituted benzoxazolinones also find applications in agriculture as herbicides and fungicides.[11]

Bioactivity cluster_apps Pharmacological Activities Core This compound Scaffold Hydrazones Hydrazone Derivatives Core->Hydrazones N-Alkyl N-Alkyl/Aryl Derivatives Core->N-Alkyl Heterocycles Fused Heterocycles Core->Heterocycles Anticonvulsant Anticonvulsant Hydrazones->Anticonvulsant Anti-inflammatory Anti-inflammatory N-Alkyl->Anti-inflammatory Herbicidal Herbicidal N-Alkyl->Herbicidal Antibacterial Antibacterial Heterocycles->Antibacterial

Caption: Relationship between the core scaffold and its bioactive derivatives.

Conclusion

This compound is a powerful and underutilized reagent in organic synthesis. Its stability, selectivity, and the clean nature of its reactions make it a superior choice for N-acetylation compared to traditional reagents. Furthermore, its role as a versatile precursor for a variety of pharmacologically relevant heterocyclic compounds underscores its value to the medicinal chemistry and drug development communities. The protocols and insights provided in this guide aim to facilitate its broader adoption and inspire new applications in the synthesis of complex molecular architectures.

References

3-Acetyl-2-benzoxazolinone as an acetylating agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Acetyl-2-benzoxazolinone: A Superior Acetylating Agent for Modern Synthesis

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of this compound, a highly effective and increasingly preferred acetylating agent in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who seek robust and reliable methods for the introduction of acetyl groups. We will move beyond simple procedural lists to delve into the mechanistic underpinnings, chemoselectivity, and practical protocols that make this reagent a valuable tool in the laboratory.

Introduction: Why Choose this compound?

Acetylation, the process of introducing an acetyl functional group, is a cornerstone of organic synthesis, primarily used for protecting amine and hydroxyl groups.[1][2] Traditionally, reagents like acetic anhydride and acetyl chloride have dominated this space. However, they are often associated with drawbacks such as high reactivity, corrosiveness, and the formation of acidic byproducts that can complicate purification.

This compound (Ac-BOZ) emerges as a superior alternative. It is a stable, crystalline solid that offers a unique balance of reactivity and selectivity. Its primary advantage lies in the nature of its leaving group, the non-nucleophilic and stable 2-benzoxazolinone anion. This characteristic allows for milder reaction conditions, minimizes side reactions, and simplifies product isolation, making it an exemplary reagent for complex, multi-functional molecules.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 24963-28-8[3]
Molecular Formula C₉H₇NO₃[4]
Molecular Weight 177.16 g/mol [4]
Appearance White to off-white crystalline solid
Purity Typically ≥98%[4]

The Mechanism of Acetyl Transfer

The efficacy of is rooted in its molecular structure. The acetyl group is attached to the nitrogen of the benzoxazolinone ring system. The electron-withdrawing nature of the adjacent carbonyl group within the ring activates the exocyclic acetyl carbonyl, rendering it susceptible to nucleophilic attack.

When a nucleophile, such as a primary amine (R-NH₂), attacks the acetyl carbonyl, a tetrahedral intermediate is formed. This intermediate then collapses, cleaving the N-acyl bond. The stability of the resulting 2-benzoxazolinone anion makes it an excellent leaving group, driving the reaction to completion under mild conditions.

Caption: Mechanism of Acetylation using this compound.

Application & Protocols: A Practical Guide

The true utility of a reagent is demonstrated in its application. Below are detailed, field-tested protocols for the acetylation of primary amines and alcohols. These protocols are designed to be self-validating through integrated monitoring and characterization steps.

Protocol 1: Chemoselective N-Acetylation of Primary Amines

The protection of amines is a frequent necessity in multi-step synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[5] this compound excels in this role due to its high chemoselectivity for amines, even in the presence of other nucleophilic groups like alcohols. Amines are generally more nucleophilic than alcohols, leading to preferential and rapid N-acetylation at room temperature.[6]

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert atmosphere inlet (N₂ or Ar)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq). Dissolve it in a suitable volume of anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq) to the solution in a single portion.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C).

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes. Visualize spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate). The reaction is complete upon full consumption of the starting amine. Reaction times are typically 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain your acetylated amine and the 2-benzoxazolinone byproduct.

  • Purification:

    • Redissolve the crude material in ethyl acetate.

    • Wash the organic solution sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove the 2-benzoxazolinone byproduct), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified N-acetylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Acetylation of Primary and Secondary Alcohols

Protecting hydroxyl groups is critical to prevent unwanted side reactions. While less reactive than amines, alcohols can be efficiently acetylated using this compound, often requiring slightly more forcing conditions or the aid of a non-nucleophilic base to facilitate the reaction.

Materials:

  • Alcohol substrate (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous Acetonitrile or Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add this compound (1.2 eq) to the stirring solution.

  • Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish (as determined by TLC), it may be gently heated to 40-50°C.

  • Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting alcohol by TLC as described in the previous protocol. O-acetylation reactions may take longer, typically 6-24 hours.

  • Work-up: Once the reaction is complete, cool to room temperature and concentrate the mixture.

  • Purification: The purification process is similar to that for amines. Use column chromatography on silica gel if the simple extraction described in Protocol 1 does not yield a product of sufficient purity.

  • Characterization: Verify the identity and purity of the resulting acetate ester by spectroscopic methods (NMR, IR, MS).

Table 2: Comparative Reaction Conditions

SubstrateReagent Eq.BaseSolventTemperatureTypical Time
Primary Amine 1.1None neededDCM, THFRoom Temp1-4 h
Secondary Amine 1.1-1.2None neededDCM, THFRoom Temp2-8 h
Primary Alcohol 1.2DMAP (cat.)AcetonitrileRoom Temp - 40°C6-18 h
Secondary Alcohol 1.2-1.5DMAP (cat.)Acetonitrile40-60°C12-24 h

Safety and Handling

Authoritative grounding in safety is non-negotiable. While this compound is considerably safer than acyl halides, proper laboratory practice is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[7][8]

  • Handling: Use this reagent in a well-ventilated area or a chemical fume hood.[8][9] Avoid inhalation of dust and direct contact with skin or eyes.[8][9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8][9]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[9]

Experimental_Workflow A 1. Reaction Setup (Substrate + Solvent in Flask) B 2. Reagent Addition (Add this compound) A->B C 3. Reaction (Stir at specified Temp.) B->C D 4. Monitoring (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F 5. Work-up (Quench / Concentrate) E->F Yes G 6. Purification (Extraction / Chromatography) F->G H 7. Characterization (NMR, MS, IR) G->H I Pure Product H->I

Caption: General experimental workflow for acetylation reactions.

Conclusion: An Indispensable Tool

This compound represents a significant advancement in acetylation chemistry. Its stability, selectivity, and the mild conditions under which it operates make it an indispensable tool for modern organic synthesis. By understanding its mechanism and employing the robust protocols outlined here, researchers can achieve clean, efficient, and high-yielding acetylations, accelerating progress in drug discovery and materials science.

References

Application Note: Protocol for N-Acetylation Using 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylation is a fundamental transformation in organic synthesis, crucial for peptide synthesis, protecting group strategies, and the modulation of pharmacological properties in drug development. Traditional acetylating agents such as acetyl chloride and acetic anhydride suffer from high reactivity, moisture sensitivity, and the generation of corrosive byproducts. This application note presents 3-Acetyl-2-benzoxazolinone as a superior reagent for the mild, efficient, and highly chemoselective N-acetylation of primary and secondary amines. This bench-stable, crystalline solid offers significant advantages, including neutral reaction conditions, high yields, and a simple workup procedure, making it an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: The Need for Advanced Acylating Agents

The introduction of an acetyl group (CH₃CO-) into a molecule, or acetylation, is a cornerstone of modern organic chemistry.[1][2] It is frequently employed to protect amine functionalities during multi-step syntheses, preventing unwanted side reactions.[1] Furthermore, the conversion of a basic amine to a neutral amide can profoundly alter a molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets.[3]

Conventional acetylation methods often rely on aggressive reagents like acetyl chloride or acetic anhydride.[4] These reagents, while effective, are corrosive, moisture-sensitive, and produce acidic byproducts (HCl or acetic acid) that require neutralization, complicating the workup process and potentially leading to the formation of undesired salts. This is particularly problematic for acid-sensitive substrates.

This compound emerges as a sophisticated alternative that circumvents these issues. As a member of the N-acylazole family of reagents, it provides a stable, easy-to-handle, and highly reactive platform for acyl transfer under neutral conditions. Its structure incorporates an activated amide bond, primed for nucleophilic attack, with the benzoxazolinone moiety serving as an excellent, non-acidic leaving group.

Mechanism of Action: Activated Amide Reactivity

The efficacy of this compound as an acetylating agent is analogous to that of other well-studied N-acyl-heterocycles, such as N-acylbenzotriazoles.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbonyl carbon of the acetyl group on the this compound.

  • Tetrahedral Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the benzoxazolinone anion as the leaving group. This anion is stabilized by resonance, making it an excellent leaving group.

  • Proton Transfer: The protonated amide product is deprotonated by the benzoxazolinone anion, yielding the final N-acetylated product and regenerating the neutral benzoxazolinone byproduct.

The driving force for this reaction is the formation of a very stable amide bond and the release of the stable, weakly basic benzoxazolinone leaving group. This mechanism avoids the generation of strong acids, ensuring the reaction medium remains neutral.

G cluster_purification Purification Options start Start dissolve Dissolve Amine (1.0 eq) in Anhydrous Solvent start->dissolve add_reagent Add this compound (1.1 eq) at Room Temp dissolve->add_reagent stir Stir and Monitor Reaction by TLC (1-6 h at RT or gentle heat) add_reagent->stir check Reaction Complete? stir->check check->stir No concentrate Concentrate in vacuo check->concentrate Yes purify Purify Crude Product concentrate->purify crystal A: Crystallization/ Trituration wash B: Aqueous Wash chrom C: Column Chromatography end Obtain Pure N-Acetylated Product crystal->end wash->end chrom->end

References

Application Notes and Protocols for 3-Acetyl-2-benzoxazolinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to bind to diverse biological targets. The 2(3H)-benzoxazolone nucleus is a prominent member of this class.[1] Its unique physicochemical properties—including a weakly acidic nature and a structure that can mimic phenol or catechol moieties in a more metabolically stable form—make it an ideal starting point for drug design.[1]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anti-HIV properties.[1][2][3][4][5][6][7] Within this family, 3-Acetyl-2-benzoxazolinone emerges as a particularly valuable intermediate. The acetyl group at the N-3 position acts as a versatile chemical handle, enabling synthetic chemists to readily construct libraries of more complex molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers and professionals in drug development.

Section 1: Synthesis and Derivatization

The strategic importance of this compound lies in its accessibility and the reactivity of its N-acetyl group. This functionality is the gateway to a vast chemical space, most notably for the synthesis of hydrazone derivatives, which have proven to be potent anticonvulsant agents.[8][9][10]

Synthetic Pathway Overview

The synthesis typically begins with the N-acylation of the parent 2-benzoxazolinone, followed by further reactions to build the desired pharmacophore. For instance, the acetyl group can be converted to an acetyl hydrazide, which is then condensed with various substituted aldehydes to yield a diverse library of hydrazones. This modular approach is highly efficient for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis of Hydrazone Derivatives A 2-Benzoxazolinone B This compound A->B Acetic Anhydride (Acylation) C 5-Chloro-2(3H)-benzoxazolinone- 3-acetyl hydrazide B->C Hydrazine Hydrate (Hydrazinolysis) E Final Hydrazone Derivative (Target Compound) C->E Condensation D Substituted Benzaldehyde (Ar-CHO) D->E

Caption: General synthetic scheme for this compound hydrazones.

Protocol 1: General Synthesis of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal)hydrazones[8][10]
  • Rationale: This protocol details the synthesis of a series of hydrazone derivatives, which have shown significant anticonvulsant activity. The 5-chloro substituent is a common modification explored in SAR studies. The final condensation step is a classic method for forming the C=N bond of the hydrazone.

  • Step 1: Synthesis of 3-Acetyl-5-chloro-2(3H)-benzoxazolinone

    • To a solution of 5-chloro-2(3H)-benzoxazolinone (0.1 mol) in an appropriate solvent, add acetic anhydride (0.12 mol).

    • Heat the mixture under reflux for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

  • Step 2: Synthesis of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide

    • Dissolve 3-Acetyl-5-chloro-2(3H)-benzoxazolinone (0.05 mol) in ethanol.

    • Add hydrazine hydrate (0.1 mol) dropwise to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the solution. The precipitated product is filtered, washed with cold ethanol, and dried.

  • Step 3: Synthesis of Final Hydrazone Derivatives

    • In a flask, dissolve 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide (0.01 mol) in absolute ethanol.

    • Add the desired substituted benzaldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 5-8 hours.

    • After cooling, the solid product that crystallizes is collected by filtration, washed with ether, and recrystallized from a suitable solvent (e.g., ethanol or DMF).

    • Confirm the structure using IR, ¹H-NMR, and elemental analysis.

Section 2: Core Medicinal Chemistry Applications

The versatility of the this compound scaffold is evident in its wide range of biological activities.

Anticonvulsant Activity

A significant body of research highlights the potent anticonvulsant properties of hydrazone derivatives of this compound.[8][10][11] These compounds align well with the established pharmacophore model for antiepileptic drugs.

  • Mechanism & Pharmacophore: The anticonvulsant pharmacophore generally consists of three key features: a hydrophobic aryl ring, a hydrogen bonding domain (HBD), and an electron donor group.[9] The benzoxazolinone hydrazones effectively present these features, allowing for potential interactions with neuronal targets like voltage-gated sodium channels.

G pharmacophore Anticonvulsant Pharmacophore Hydrophobic Unit (Aryl Ring) Hydrogen Bonding Domain (HBD) Electron Donor Atoms drug Benzoxazolinone Hydrazone Benzoxazolinone Ring / Substituted Phenyl Ring -CONH-NH- O, N atoms drug:f1->pharmacophore:f1 drug:f2->pharmacophore:f2 drug:f3->pharmacophore:f3 interaction Interaction with Biological Target (e.g., Ion Channel) drug->interaction effect Anticonvulsant Effect interaction->effect

Caption: Pharmacophore model for anticonvulsant activity.

  • Biological Evaluation: The primary screening of novel anticonvulsant agents typically involves rodent models of induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.[12]

Protocol 2: In Vivo Anticonvulsant Activity Screening[8][10]
  • Rationale: The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. Using both provides a broader profile of a compound's potential antiepileptic activity. The rota-rod test is crucial for assessing neurotoxicity at effective doses.

  • Animals: Male Swiss albino mice (20-25 g). Animals are housed under standard laboratory conditions and fasted for 24 hours before the experiment.

  • Procedure:

    • Drug Administration: Dissolve the synthesized compounds in a suitable vehicle (e.g., DMSO) and administer intraperitoneally (i.p.) at a dose of 100 mg/kg. A control group receives only the vehicle.

    • Maximal Electroshock (MES) Test:

      • 30 minutes post-injection, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

      • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.

    • Pentylenetetrazole (PTZ)-Induced Seizure Test:

      • 30 minutes post-injection, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

      • Observe the animals for 30 minutes. The absence of clonic seizures is defined as protection.

    • Neurotoxicity Screening (Rota-Rod Test):

      • Assess motor impairment by placing mice on a rotating rod (e.g., 3 cm diameter, 6 rpm).

      • Mice that are unable to remain on the rod for a pre-determined time (e.g., 1 minute) in three successive trials are considered neurotoxic.

  • Data Analysis: Record the number of animals protected in each group and compare it to a standard drug like Phenytoin.

Compound IDSubstitution (Ar)Anticonvulsant Activity (PTZ Test, 100 mg/kg)Reference
4d o-methoxybenzaldehydeMore active than Phenytoin[8][10]
4g o-methylbenzaldehydeMore active than Phenytoin[8][10]
4h p-methylbenzaldehydeMore active than Phenytoin[8][10]
4m p-nitrobenzaldehydeMore active than Phenytoin[8][10]
4n p-dimethylaminobenzaldehydeMore active than Phenytoin[8][10]
Phenytoin Standard Drug-[8][10]
Table 1: Anticonvulsant activity of selected 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-hydrazone derivatives.
Analgesic and Anti-inflammatory Activity

The benzoxazolinone scaffold is also implicated in compounds with significant analgesic and anti-inflammatory effects.[2][7][13][14]

  • Mechanism of Action: The anti-inflammatory action of many benzoxazolinone derivatives is linked to their ability to inhibit prostaglandin E2 (PGE2), a key mediator in the inflammatory cascade.[2][14] This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[2][14]
  • Rationale: This is a classic and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume is a direct measure of a compound's anti-inflammatory efficacy.

  • Procedure:

    • Animal Grouping: Use Wistar rats or mice, divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.

    • Drug Administration: Administer the test compounds (e.g., 100 mg/kg, i.p.) 30-60 minutes before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

    • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).

    • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Antimicrobial Activity

Various N-substituted benzoxazolinone derivatives have been synthesized and evaluated for their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[6][15][16]

Protocol 4: In Vitro Antimicrobial Susceptibility (MIC Determination)[15]
  • Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

    • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

This compound is far more than a simple chemical; it is a cornerstone intermediate for the development of novel therapeutics. Its accessible synthesis and the reactive nature of the N-acetyl group provide a robust platform for generating diverse molecular libraries. The consistent success of its derivatives, particularly as anticonvulsant and anti-inflammatory agents, solidifies the status of the benzoxazolinone core as a truly "privileged scaffold" in medicinal chemistry.[1] The protocols and data presented herein serve as a comprehensive guide for researchers aiming to harness the potential of this versatile molecule in their drug discovery programs.

References

Application Notes & Protocols: 3-Acetyl-2-benzoxazolinone as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the synthetic utility of 3-Acetyl-2-benzoxazolinone, a highly versatile and reactive starting material for the construction of diverse heterocyclic scaffolds. We move beyond simple procedural lists to explore the underlying chemical principles and mechanistic pathways that govern its reactivity. This guide offers field-proven insights into the synthesis of medicinally relevant quinolines, functionalized benzoxazolinones, and complex polycyclic systems derived from hydrazide intermediates. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data tables to create a self-validating and authoritative resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2][3] Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[4][5] Within the vast arsenal of starting materials, this compound (CAS No: 24963-28-8) emerges as a particularly valuable synthon.[6] Its unique molecular architecture, combining a strained lactone ring with a reactive N-acetyl group, provides multiple handles for synthetic manipulation.

This guide will elucidate three primary reactive pathways of this compound:

  • Enolate-mediated C-C bond formation for the construction of fused rings like quinolines.

  • N-Functionalization reactions to produce a variety of substituted benzoxazolinones.

  • Nucleophilic ring-opening of the benzoxazolinone core to generate linear intermediates ripe for subsequent cyclization into novel heterocyclic systems.

Understanding these distinct reactivity modes allows the synthetic chemist to strategically design and execute complex molecular constructions from a single, readily available precursor.

Foundational Reactivity: The Chemical Logic of a Privileged Synthon

The synthetic versatility of this compound stems from three key structural features that can be selectively addressed by tuning reaction conditions.

  • Acidic α-Protons: The protons on the methyl group adjacent to the acetyl carbonyl are readily abstracted by a base to form a nucleophilic enolate. This intermediate is central to condensation reactions, such as the Friedländer annulation for quinoline synthesis.

  • Electrophilic Carbonyl Centers: Both the acetyl and the lactone carbonyl carbons are susceptible to nucleophilic attack. The acetyl carbonyl is generally more reactive, but strong nucleophiles under forcing conditions can induce the opening of the benzoxazolinone ring.[7][8]

  • N-Acyl Bond Lability: The bond between the nitrogen and the acetyl group can be cleaved, and the nitrogen atom itself can act as a nucleophile, particularly after deprotonation, enabling the synthesis of N-substituted derivatives.[9]

Figure 1: Key reactive sites of this compound.

Synthesis of Quinolines via Friedländer Annulation

The synthesis of quinolines, a core scaffold in numerous antimalarial and antibacterial drugs, is a prominent application of this compound.[10] The reaction typically proceeds via a base-catalyzed condensation with a 2-aminoaryl ketone, a variant of the classic Friedländer synthesis.[11]

Causality Behind the Protocol: The mechanism hinges on the initial formation of the enolate of this compound using a base like potassium hydroxide. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-aminoaryl ketone. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic quinoline ring, proceeding through a condensation reaction that eliminates water. The benzoxazolinone moiety is cleaved during this process.

Figure 2: Workflow for the synthesis of quinolines.

Protocol 1: Synthesis of 2-Methyl-4-phenylquinoline

This protocol describes a representative synthesis adapted from established methodologies for quinoline formation.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.77 g, 10 mmol) and 2-aminobenzophenone (1.97 g, 10 mmol) in 40 mL of ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of ethanol to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the mixture to room temperature and neutralize carefully with dilute HCl until pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-4-phenylquinoline.

Data & Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its structure.

ParameterExpected Result
Physical Appearance White to pale yellow solid
Yield 65-80%
¹H NMR (CDCl₃) δ ~2.7 (s, 3H, -CH₃), 7.2-8.2 (m, 10H, Ar-H)
¹³C NMR (CDCl₃) δ ~25.0 (CH₃), 120-160 (Ar-C)

Synthesis of N-Substituted Benzoxazolinones

While the acetyl group often participates in condensation, the benzoxazolinone core itself can be functionalized. A common strategy involves the N-alkylation of 2-benzoxazolinone (which can be obtained by deacetylation of the starting material) with various electrophiles. This approach is valuable for creating libraries of compounds with diverse substituents at the nitrogen atom.[9]

Causality Behind the Protocol: The nitrogen atom in the 2-benzoxazolinone ring is weakly acidic. In the presence of a suitable base (e.g., K₂CO₃, NaH), it can be deprotonated to form a potent nucleophile. This anion readily attacks electrophilic carbons, such as those in alkyl halides (e.g., phenacyl bromides), leading to the formation of a new N-C bond.

Protocol 2: Synthesis of 3-(2-Oxo-2-phenylethyl)benzo[d]oxazol-2(3H)-one

This protocol is based on the reaction of 2-benzoxazolinone with a phenacyl bromide.[9]

Materials:

  • 2-Benzoxazolinone

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a solution of 2-benzoxazolinone (1.35 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Electrophile Addition: Add phenacyl bromide (1.99 g, 10 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, filter the mixture to remove the inorganic salts.

  • Crystallization: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol to afford the pure product.

Data & Characterization:

ParameterExpected Result
Physical Appearance Crystalline solid
Yield 80-95%
IR (KBr, cm⁻¹) ~1770 (Lactone C=O), ~1690 (Ketone C=O)
¹H NMR (DMSO-d₆) δ ~5.5 (s, 2H, -CH₂-), 7.2-8.1 (m, 9H, Ar-H)

Heterocycle Synthesis via Ring-Opening and Recyclization

A powerful strategy involves the nucleophilic ring-opening of the benzoxazolinone core to create a linear intermediate, which can then be cyclized to form entirely new heterocyclic systems.[7][8] Hydrazine is an excellent dinucleophile for this purpose, opening the lactone ring and introducing a reactive hydrazide moiety.[12][13][14]

Causality Behind the Protocol: The process is a two-stage synthetic sequence.

  • Ring-Opening: Hydrazine hydrate attacks the electrophilic lactone carbonyl, cleaving the C-O bond and forming a stable 2-(2-hydroxyphenyl)acetohydrazide intermediate.

  • Cyclization: This new hydrazide intermediate possesses a nucleophilic -NHNH₂ group that can be condensed with various electrophiles. For example, reaction with an aldehyde or ketone forms a hydrazone, which can be further cyclized, while reaction with a β-dicarbonyl compound can lead to the formation of five-membered pyrazole rings.[13]

Figure 3: General workflow for synthesis via ring-opening and recyclization.

Protocol 3: Synthesis of a Pyrazole-Substituted Phenol

This protocol details the synthesis of a pyrazole derivative starting from a benzoxazolinone precursor.

Part A: Synthesis of 2-(2-Hydroxyphenyl)acetohydrazide

Materials:

  • Ethyl 2-(2-oxo-benzo[d]oxazol-3(2H)-yl)acetate (Precursor synthesized from 2-benzoxazolinone and ethyl bromoacetate)

  • Hydrazine Hydrate (80% solution)

  • Isopropanol

Procedure:

  • Reaction Setup: Dissolve the precursor ester (10 mmol) in 50 mL of isopropanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (15 mmol) dropwise to the solution.

  • Reflux: Heat the mixture to reflux for 5 hours. A precipitate should form upon reaction completion.

  • Isolation: Cool the reaction mixture in an ice bath, filter the precipitate, wash with cold isopropanol, and dry under vacuum to obtain the hydrazide intermediate.

Part B: Synthesis of 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)phenol

Materials:

  • 2-(2-Hydroxyphenyl)acetohydrazide (from Part A)

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the hydrazide from Part A (10 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: Add acetylacetone (11 mmol) and 2-3 drops of glacial acetic acid to the solution.

  • Reflux: Reflux the mixture for 10-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the residue by recrystallization from an ethanol/water mixture or by column chromatography to yield the final pyrazole product.

Data & Characterization:

CompoundParameterExpected Result
Hydrazide Appearance White solid
IR (cm⁻¹) ~3300 (N-H, O-H), ~1650 (Amide C=O)
Pyrazole Appearance Crystalline solid
¹H NMR (CDCl₃) δ ~2.2 (s, 3H, pyrazole-CH₃), ~2.4 (s, 3H, pyrazole-CH₃), ~5.1 (s, 2H, -CH₂-), ~6.0 (s, 1H, pyrazole-H), 6.8-7.3 (m, 4H, Ar-H), ~9.5 (br s, 1H, OH)

Conclusion

This compound is a powerful and multifaceted building block in heterocyclic synthesis. By understanding its fundamental modes of reactivity—enolate formation, N-functionalization, and susceptibility to ring-opening—chemists can unlock access to a vast chemical space of high-value compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this synthon in the development of novel molecular entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Amide Synthesis using 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of amides via N-acetylation of primary and secondary amines using 3-Acetyl-2-benzoxazolinone. Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. While traditional methods often rely on reactive and hazardous reagents like acetyl chloride or acetic anhydride, this compound presents a stable, crystalline, and highly efficient alternative. This guide details the underlying reaction mechanism, provides a robust and adaptable experimental protocol, and discusses the scientific rationale behind the procedural steps, empowering researchers to confidently implement and modify this methodology for their specific synthetic targets.

Introduction: The Pursuit of a Milder Acetylating Agent

The amide bond is a ubiquitous functional group found in approximately 25% of all pharmaceutical drugs and is the fundamental linkage in peptides and proteins.[1] The synthesis of amides is, therefore, one of the most frequently performed reactions in organic and medicinal chemistry.[2] Classically, this transformation is achieved by reacting an amine with a highly reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[3] While effective, these reagents suffer from significant drawbacks, including high reactivity towards water, generation of corrosive acidic byproducts (like HCl), and potential for over-reactivity or side reactions.[2]

To overcome these limitations, the field has seen the development of numerous coupling agents and activated acyl-transfer reagents.[][5] Within this context, N-acyl-heterocycles have emerged as powerful tools. Reagents like N-acylbenzotriazoles are well-documented as efficient acylating agents that react with amines under mild conditions to afford amides in excellent yields.[5] The principle behind their efficacy lies in the electronic nature of the heterocycle, which acts as an excellent leaving group, thereby activating the acyl moiety for nucleophilic attack.

This compound belongs to this class of superior acylating agents. As a stable, weighable, crystalline solid, it offers significant advantages in handling and stoichiometry control compared to volatile and corrosive liquids. The benzoxazolinone moiety is an effective leaving group, facilitating a smooth and often high-yielding transfer of the acetyl group to a wide range of amine nucleophiles. This protocol provides a foundational methodology for leveraging the unique advantages of this compound for the synthesis of acetamides.

Reaction Mechanism and Rationale

The efficacy of this compound as an acetylating agent is rooted in a straightforward nucleophilic acyl substitution mechanism. The key to the reaction is the activation of the acetyl group by the benzoxazolinone ring. The electron-withdrawing nature of the heterocyclic carbonyl group enhances the electrophilicity of the acetyl carbonyl carbon, making it highly susceptible to nucleophilic attack.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl group in this compound.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of Intermediate & Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the N-C bond, leading to the departure of the resonance-stabilized and weakly basic 2-benzoxazolinone anion.

  • Proton Transfer: The resulting 2-benzoxazolinone anion can then act as a base to deprotonate the newly formed, protonated amide, yielding the final neutral amide product and 2-benzoxazolinone. Alternatively, an added external base can perform this function.

Caption: Mechanism of Amide Formation.

Experimental Protocol: N-Acetylation of Amines

This protocol provides a general procedure for the acetylation of a representative primary or secondary amine. It is designed to be a robust starting point and can be optimized based on the specific properties of the amine substrate.

Materials and Equipment
Reagents & ChemicalsEquipment
Amine (e.g., Benzylamine)Round-bottom flask(s)
This compound[6]Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Triethylamine (TEA) or DIPEA (optional)Syringes and needles
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous magnesium sulfate (MgSO₄)Standard glassware for extraction & filtration
Silica gel for column chromatographyNMR tubes, Deuterated solvent (e.g., CDCl₃)
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Scientist's Note: DCM is an excellent choice as it is aprotic and dissolves a wide range of organic compounds. Other aprotic solvents like THF or acetonitrile can also be used depending on substrate solubility. Ensure the solvent is anhydrous to prevent hydrolysis of the acetylating agent.

  • Addition of Base (Optional): If the amine substrate is used as a hydrochloride salt, or if it is a less nucleophilic amine, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq). For free amines, the addition of a base is often not strictly necessary but can accelerate the reaction by neutralizing the 2-benzoxazolinone byproduct.

    • Scientist's Note: Using a tertiary amine base like TEA prevents competitive acetylation that would occur with a primary or secondary amine base.[7]

  • Addition of Acetylating Agent: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Cool the amine solution to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred amine solution over 5-10 minutes.

    • Scientist's Note: A slight excess of the acetylating agent ensures complete consumption of the potentially more valuable amine substrate. The initial cooling helps to control any potential exotherm, especially with highly reactive primary amines.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

    • Scientist's Note: Reaction times will vary. Primary aliphatic amines are highly nucleophilic and may react completely within 1-2 hours. Aromatic or sterically hindered amines may require longer reaction times or gentle heating.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 20 mL per 100 mL of organic phase) to remove the base and any unreacted amine.

    • Saturated NaHCO₃ solution (2 x 20 mL) to remove the 2-benzoxazolinone byproduct.

    • Brine (1 x 20 mL) to remove residual water.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure acetamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Visual Workflow

G A 1. Dissolve Amine (1.0 eq) in anhydrous DCM B 2. Add Base (e.g., TEA, 1.1 eq) (Optional) A->B C 3. Cool solution to 0 °C B->C D 4. Add this compound (1.05 eq) in DCM dropwise C->D E 5. Warm to RT and stir for 2-12h Monitor by TLC D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄), Filter, and Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for amide synthesis.

Substrate Scope and Expected Outcomes

The described protocol is applicable to a broad range of primary and secondary amines. The reactivity and, consequently, the reaction time and yield, will depend on the nucleophilicity and steric hindrance of the amine.[8]

Amine SubstrateTypeExpected ReactivityTypical Reaction TimeExpected Yield
BenzylaminePrimary, AliphaticHigh1-3 hours>90%
AnilinePrimary, AromaticModerate4-8 hours80-95%
DiethylamineSecondary, AliphaticModerate-High2-4 hours>85%
tert-ButylaminePrimary, HinderedLow12-24 hours60-75%
MorpholineSecondary, CyclicHigh1-2 hours>95%

Note: The values in this table are illustrative estimates based on established chemical principles and are intended to serve as a guideline. Actual results may vary.

Safety and Handling

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • While this compound is significantly safer than acetyl chloride, it is still a reactive chemical. Avoid inhalation of dust and skin contact.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This compound serves as a highly effective and user-friendly reagent for the N-acetylation of amines. Its stability, ease of handling, and high reactivity under mild conditions make it a superior alternative to traditional acetylating agents for many applications. The protocol outlined in this guide is robust and versatile, providing a solid foundation for researchers to synthesize a wide array of acetamides efficiently and safely. This methodology is a valuable addition to the synthetic chemist's toolkit, particularly in the fields of pharmaceutical and materials science where the reliable construction of amide bonds is paramount.

References

large-scale synthesis of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Large-Scale Synthesis of 3-Acetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for scalability, safety, and high purity of the final product. We will first detail the synthesis of the precursor, 2-benzoxazolinone, via a continuous-flow Hofmann rearrangement, followed by a robust N-acetylation protocol. The narrative explains the chemical reasoning behind procedural choices, incorporates critical safety data, and outlines rigorous analytical methods for quality control, ensuring a reliable and reproducible process for industrial and research applications.

Introduction and Significance

2(3H)-Benzoxazolone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The N-acetylation of the benzoxazolinone scaffold at the 3-position yields this compound, a versatile intermediate used in the synthesis of more complex bioactive molecules.[3] Its applications span the development of novel antibacterial agents and other therapeutic candidates.[2][4]

The successful transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, process safety, and consistent product quality. This guide provides a field-proven, in-depth protocol that addresses these challenges, offering a self-validating system for producing multi-gram to kilogram quantities of high-purity this compound.

Synthetic Strategy and Mechanistic Rationale

The synthesis is a two-stage process:

  • Preparation of 2-Benzoxazolinone (I): The precursor is synthesized from salicylamide via a Hofmann rearrangement. This method is chosen for its efficiency and adaptability to continuous-flow processing, which offers superior control over reaction exotherms and improves safety on a large scale.[5]

  • N-Acetylation to this compound (II): The target compound is formed by the N-acetylation of 2-benzoxazolinone using acetic anhydride. This is a classic nucleophilic acyl substitution reaction.

Mechanism of N-Acetylation

The nitrogen atom in the 2-benzoxazolinone ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate anion as the leaving group and yielding the N-acetylated product. Acetic anhydride is selected as the acetylating agent for large-scale work due to its lower volatility and corrosiveness compared to acetyl chloride, and its byproduct, acetic acid, is more benign than HCl.[6]

Reaction_Mechanism BOZ 2-Benzoxazolinone (I) Intermediate Tetrahedral Intermediate BOZ->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product This compound (II) Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct Acetate Leaving Group

Caption: Mechanism of N-acetylation of 2-benzoxazolinone.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PurityNotes
Salicylamide65-45-2137.14 g/mol >98%Starting material for precursor
Trichloroisocyanuric Acid (TCCA)87-90-1232.41 g/mol >95%Chlorinating agent
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol >97%Base
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeSolvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% aq.For quenching
2-Benzoxazolinone (I)59-49-4135.12 g/mol >98%Precursor
Acetic Anhydride108-24-7102.09 g/mol >98%Acetylating agent
Pyridine110-86-179.10 g/mol AnhydrousCatalyst/Base
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeSolvent
Ethanol (EtOH)64-17-546.07 g/mol 95% or AbsoluteRecrystallization solvent
Equipment
  • Large glass reaction vessels (10 L to 50 L) with overhead mechanical stirrers, reflux condensers, and temperature probes.

  • Continuous-flow reactor setup (for Stage 1).

  • Heating/cooling mantles or circulating baths.

  • Large separatory funnels (10 L).

  • Büchner funnels and vacuum filtration apparatus.

  • Rotary evaporator with a large-capacity flask.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.[7][8]

Detailed Experimental Protocol

Stage 1: Large-Scale Synthesis of 2-Benzoxazolinone (I)

This stage is adapted from a continuous-flow Hofmann rearrangement protocol, which is inherently safer for large-scale operations.[5]

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of salicylamide in 1 M aqueous NaOH.

    • Solution B: Prepare a 0.165 M solution of Trichloroisocyanuric Acid (TCCA) in ethyl acetate.

  • Flow Reaction:

    • Pump Solution A and Solution B at equal flow rates (e.g., 100 mL/min each) into a T-mixer connected to a coiled reactor (e.g., 1 L volume, providing a 5-minute residence time).

    • Maintain the reactor temperature at 25-30°C using a water bath. The reaction is exothermic, and flow chemistry allows for efficient heat dissipation.[5]

  • Quenching and Work-up:

    • The output from the reactor is fed directly into a collection vessel containing a stirred solution of 1 M HCl to neutralize the excess NaOH and quench the reaction.

    • Collect the biphasic mixture. Transfer to a large separatory funnel and separate the organic (ethyl acetate) layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-benzoxazolinone as a solid. The product is typically of sufficient purity for the next step.

Stage 2: N-Acetylation for this compound (II)
  • Reaction Setup:

    • In a 20 L reaction vessel equipped with a mechanical stirrer, temperature probe, and reflux condenser, charge 1.35 kg (10.0 mol) of 2-benzoxazolinone (I).

    • Add 10 L of dichloromethane (DCM) and stir to form a suspension.

    • Cool the mixture to 0-5°C using an ice bath.

  • Addition of Reagents:

    • Slowly add 870 mL (11.0 mol, 1.1 eq) of anhydrous pyridine to the suspension. Pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.

    • Over a period of 1-2 hours, add 1.04 L (11.0 mol, 1.1 eq) of acetic anhydride dropwise via an addition funnel. Maintain the internal temperature below 10°C during the addition. The reaction is exothermic.

  • Reaction Progression:

    • After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 1:1 Ethyl Acetate/Hexanes).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 10°C. Slowly and carefully quench the reaction by adding 5 L of water.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (1 x 2 L).

    • Dry the DCM layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean vessel. Add hot ethanol (approx. 3-4 L per kg of crude product) until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in a cold bath (0-5°C) for at least 4 hours to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[9]

    • Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

Expected Yield: 1.50 - 1.68 kg (85-95% yield).

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Acetylation cluster_2 Purification S1_Sol Prepare Salicylamide and TCCA Solutions S1_Flow Continuous Flow Reaction S1_Sol->S1_Flow S1_Quench Quench with HCl S1_Flow->S1_Quench S1_Extract Extract with EtOAc S1_Quench->S1_Extract S1_Dry Dry & Concentrate S1_Extract->S1_Dry S1_Product 2-Benzoxazolinone (I) S1_Dry->S1_Product S2_Setup Charge Reactor with (I) and DCM S1_Product->S2_Setup S2_Add Add Pyridine & Acetic Anhydride at 0-5°C S2_Setup->S2_Add S2_React Stir at RT for 12-16h S2_Add->S2_React S2_Quench Quench with Water S2_React->S2_Quench S2_Wash Wash with Acid, Base, Brine S2_Quench->S2_Wash S2_Concentrate Concentrate Crude Product S2_Wash->S2_Concentrate S3_Recrystal Recrystallize from Hot Ethanol S2_Concentrate->S3_Recrystal S3_Filter Vacuum Filtration S3_Recrystal->S3_Filter S3_Dry Dry in Vacuum Oven S3_Filter->S3_Dry S3_Final Pure this compound (II) S3_Dry->S3_Final

Caption: Overall workflow for the large-scale synthesis.

Characterization and Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 226 - 229 °CMelting Point Apparatus
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (m, 1H), 7.2-7.4 (m, 3H), 2.7 (s, 3H)¹H NMR Spectroscopy
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 169.5 (C=O, acetyl), 150.0 (C=O, ring), 142.5, 131.0, 125.0, 124.5, 117.0, 110.0, 27.0 (CH₃)¹³C NMR Spectroscopy
IR Spectroscopy ν_max (cm⁻¹): ~1780 (C=O, lactam), ~1720 (C=O, acetyl), ~1600 (C=C, aromatic)FT-IR Spectroscopy
Purity >99.0%HPLC

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care, avoiding inhalation and skin contact.[6][10]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe burns upon contact.[7]

  • Trichloroisocyanuric Acid (TCCA): Strong oxidizing agent. Contact with combustible material may cause fire.

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield, a chemically resistant apron, and heavy-duty gloves (e.g., butyl rubber or neoprene) when handling corrosive or hazardous reagents.[7][8]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7]

  • Spills: Neutralize acid/base spills appropriately. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

References

Catalytic Applications of 3-Acetyl-2-benzoxazolinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the catalytic applications of 3-Acetyl-2-benzoxazolinone, with a focus on its role as a directing group in transition metal-catalyzed C-H functionalization reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in synthetic organic chemistry.

Introduction: The Latent Catalytic Potential of this compound

This compound is a unique heterocyclic compound that, while explored for its biological activities, possesses significant untapped potential in catalysis.[1] The N-acetyl group, in conjunction with the adjacent carbonyl oxygen of the benzoxazolinone ring, forms a bidentate chelation site. This structural motif is analogous to well-established directing groups in transition metal catalysis, capable of orchestrating regioselective C-H bond activation. This guide will focus on a plausible and synthetically valuable application: the use of this compound as a directing group in palladium-catalyzed C-H arylation.

The development of methods for the direct conversion of carbon-hydrogen bonds into new chemical bonds is a paramount goal in modern organic synthesis.[2] Ligand-directed C-H activation has emerged as a powerful strategy to achieve high levels of regioselectivity in these transformations.[2] The N-acetyl group of this compound can serve as an effective handle to direct a palladium catalyst to the otherwise inert C7-H bond of the benzoxazolinone core, enabling its selective functionalization.

Application Note I: Palladium-Catalyzed C7-Arylation of this compound

This section details the use of this compound as a substrate and directing group in a palladium-catalyzed C-H arylation reaction with aryl iodides.

Mechanistic Rationale

The proposed catalytic cycle for the C7-arylation of this compound is depicted below. The reaction is believed to proceed through a Pd(II)/Pd(IV) cycle.[2]

Catalytic Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle A Pd(OAc)₂ B Palladacycle Intermediate A->B C-H Activation (this compound) C Pd(IV) Intermediate B->C Oxidative Addition (Ar-I) D Arylated Product + Pd(II) C->D Reductive Elimination D->A Regeneration of Catalyst

Caption: Proposed catalytic cycle for the palladium-catalyzed C7-arylation of this compound.

The key steps are:

  • C-H Activation: The palladium(II) catalyst coordinates to the N-acetyl and carbonyl oxygen of this compound, facilitating the cyclometalation at the C7 position to form a stable six-membered palladacycle intermediate.

  • Oxidative Addition: The aryl iodide undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive Elimination: The arylated product is formed via reductive elimination from the Pd(IV) species, regenerating a Pd(II) complex which can re-enter the catalytic cycle.

Experimental Protocol: C7-Arylation of this compound

This protocol is adapted from established procedures for palladium-catalyzed C-H arylation of N-acyl compounds.[3]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Phenylchlorine (PhCl) or another suitable high-boiling solvent

  • Anhydrous, sealed reaction tube

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged 10 mL reaction tube, add this compound (0.2 mmol, 1.0 equiv), the desired aryl iodide (0.6 mmol, 3.0 equiv), palladium(II) acetate (9 mg, 0.04 mmol, 20 mol%), and sodium acetate (33 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of phenylchlorine (0.1 M) to the reaction tube.

  • Reaction Conditions: Seal the tube and stir the mixture at 140 °C for 48 hours. The reaction should be monitored by thin-layer chromatography (TLC) or LC-MS for the consumption of the starting material.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C7-arylated this compound.

Data Summary:

EntryAryl IodideProductYield (%)
1Iodobenzene7-Phenyl-3-acetyl-2-benzoxazolinoneExpected: 60-80%
24-Iodotoluene7-(p-Tolyl)-3-acetyl-2-benzoxazolinoneExpected: 65-85%
34-Iodoanisole7-(4-Methoxyphenyl)-3-acetyl-2-benzoxazolinoneExpected: 55-75%
41-Iodo-4-nitrobenzene7-(4-Nitrophenyl)-3-acetyl-2-benzoxazolinoneExpected: 40-60%

Note: Yields are hypothetical and based on similar reported reactions. Actual yields may vary.

Application Note II: Synthesis of Chiral Ligands from this compound Derivatives

The benzoxazolinone scaffold can be a precursor for the synthesis of chiral ligands for asymmetric catalysis. By introducing a chiral element, for example, through enantioselective reduction of the acetyl carbonyl or by derivatization with a chiral auxiliary, novel ligands can be accessed.

Synthetic Strategy Overview

A plausible route to a chiral ligand derived from this compound is outlined below. This involves the asymmetric reduction of the ketone to a chiral alcohol, followed by etherification to introduce a phosphine moiety, a common coordinating group in catalysis.

Ligand Synthesis Start This compound Intermediate1 Chiral Alcohol Start->Intermediate1 Asymmetric Reduction (e.g., CBS reduction) Intermediate2 Phosphine Ligand Intermediate1->Intermediate2 Etherification with (2-diphenylphosphino)ethyl bromide

Caption: Proposed synthetic route to a chiral phosphine ligand from this compound.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

Step 1: Asymmetric Reduction of this compound

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: Dissolve this compound (1 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere and cool to -20 °C.

  • Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) to the solution.

  • Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (1.2 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol (5 mL) to quench the excess borane.

  • Workup and Purification: Warm the mixture to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield the chiral alcohol.

Step 2: Synthesis of the Chiral Phosphine Ligand

Materials:

  • Chiral alcohol from Step 1

  • Sodium hydride (NaH)

  • (2-Bromoethyl)diphenylphosphine

  • Anhydrous THF

Procedure:

  • Deprotonation: Suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a flame-dried flask under argon. Add a solution of the chiral alcohol (1 mmol) in THF (5 mL) dropwise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add a solution of (2-bromoethyl)diphenylphosphine (1.1 mmol) in THF (5 mL).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water, extract with an organic solvent, dry the organic layer, and purify by column chromatography under an inert atmosphere to obtain the chiral phosphine ligand.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, platform for the development of novel catalytic methodologies. Its utility as a directing group in C-H functionalization offers a direct route to functionalized benzoxazolinone derivatives, which are of interest in medicinal chemistry. Furthermore, the potential for its conversion into novel chiral ligands opens avenues for its application in asymmetric catalysis. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this exciting area.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Acetyl-2-benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetyl-2-benzoxazolinone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and achieve consistently high yields. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

The N-acetylation of 2-benzoxazolinone is a fundamental transformation, yet it is susceptible to various factors that can significantly impact reaction efficiency and product purity. This document provides a structured approach to identifying and resolving these challenges.

Section 1: The Core Reaction: N-Acetylation of 2-Benzoxazolinone

The primary route to this compound is the N-acetylation of the 2-benzoxazolinone starting material. This reaction typically involves an acylating agent, such as acetic anhydride or acetyl chloride, and is often facilitated by a base or an acid catalyst. The general mechanism involves the nucleophilic attack of the nitrogen atom of the benzoxazolinone ring on the electrophilic carbonyl carbon of the acylating agent.

Caption: General N-acetylation of 2-benzoxazolinone.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Formation

Q: My reaction yield is significantly lower than expected, or I'm recovering mostly unreacted starting material. What are the primary causes?

A: This is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or insufficient activation.

  • Causality & Explanation: The N-H bond in 2-benzoxazolinone is not strongly nucleophilic due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. Therefore, the reaction requires either a highly reactive acylating agent or catalytic activation to proceed efficiently. Furthermore, common acylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis.

  • Actionable Solutions:

    • Verify Reagent Purity and Integrity:

      • 2-Benzoxazolinone: Confirm the purity of your starting material via melting point or spectroscopy. Impurities can inhibit the reaction. The synthesis of 2-benzoxazolinone itself can be achieved via methods like the Hofmann rearrangement of salicylamide, and its purity is paramount.[1]

      • Acylating Agent: Use a fresh bottle of acetic anhydride or acetyl chloride. If the bottle has been opened multiple times, atmospheric moisture may have hydrolyzed it to acetic acid, which is a much weaker acylating agent.

      • Solvent: Ensure you are using an anhydrous grade solvent. Dry the solvent using appropriate methods (e.g., molecular sieves) if necessary.

    • Re-evaluate Stoichiometry and Catalyst:

      • Excess Acylating Agent: A slight excess (1.1 to 1.5 equivalents) of the acylating agent can help drive the reaction to completion. However, a large excess can complicate purification.[2]

      • Catalyst Loading: If using a catalyst (e.g., pyridine, triethylamine, or a solid acid), ensure the loading is appropriate. For base catalysts, typically 0.1 to 1.1 equivalents are used. For solid acids like Heteropolyacids, catalytic amounts are sufficient.[3]

    • Optimize Temperature and Reaction Time:

      • Some N-acylations require heating to overcome the activation energy barrier. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction stalls at room temperature, consider gently heating it (e.g., to 40-60°C).

Problem Area: Impure Product & Side Reactions

Q: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can I prevent them?

A: The presence of multiple spots indicates side reactions or unreacted starting materials. The most common side product is acetic acid (from hydrolysis of the acylating agent), but others can form under suboptimal conditions.

  • Causality & Explanation: The exothermic nature of the acylation can lead to side reactions if not properly controlled.[2] Additionally, the benzoxazolinone ring can be susceptible to opening under harsh conditions (e.g., strong base and high heat). While N-acetylation is electronically favored, aggressive conditions could potentially lead to other reactions.

  • Actionable Solutions:

    • Control Reaction Temperature: The reaction between the amine and acetic anhydride can be exothermic.[2] Add the acylating agent slowly and in a controlled manner, possibly using an ice bath to manage the initial exotherm. This is especially critical for larger-scale reactions.

    • Avoid Harsh Conditions: Use a mild base like pyridine or triethylamine rather than strong bases like sodium hydroxide, which could promote ring hydrolysis. If using heat, increase the temperature gradually.

    • Ensure an Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) minimizes side reactions caused by atmospheric moisture and oxygen, particularly if reagents are sensitive.

Problem Area: Inconsistent Yields

Q: I'm getting inconsistent yields between batches even when following the same procedure. What factors should I investigate?

A: Inconsistency is often traced to hidden variables that are not explicitly controlled.

  • Causality & Explanation: Seemingly minor variations in reagent quality, atmospheric humidity on a given day, or the efficiency of heat transfer can lead to significant differences in outcomes.

  • Actionable Solutions:

    • Standardize Reagent Sources and Handling: Use reagents from the same supplier and lot number if possible. Always use fresh or properly stored anhydrous solvents and acylating agents.

    • Control for Moisture: This is the most common culprit. Dry all glassware in an oven before use. Handle hygroscopic reagents quickly or in a glovebox.

    • Consistent Work-up Procedure: Standardize the volumes of water used for quenching, solvents for extraction, and the duration of each step. Product can be lost due to slight solubility in the aqueous phase during washing.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal acylating agent: acetic anhydride or acetyl chloride?

A: Both are effective, but they have different practical considerations.

  • Acetyl Chloride: Is more reactive than acetic anhydride and may give faster reaction times or work at lower temperatures. However, it is more corrosive, more sensitive to moisture, and produces HCl as a byproduct, which must be neutralized by a stoichiometric amount of base.

  • Acetic Anhydride: Is less reactive but is easier to handle, less expensive, and produces acetic acid as a byproduct, which is less corrosive and easier to remove. For this specific synthesis, acetic anhydride is often preferred due to its balanced reactivity and handling characteristics.

Q: What is the role of a base catalyst (e.g., triethylamine, pyridine) and are there alternatives?

A: A base plays a dual role. First, it acts as a catalyst by activating the 2-benzoxazolinone, making the nitrogen a more potent nucleophile. Second, it serves as an acid scavenger to neutralize the acidic byproduct (acetic acid or HCl), driving the equilibrium towards the product. Alternatives exist, including solid acid catalysts like Wells-Dawson heteropolyacids, which offer advantages such as being reusable, non-corrosive, and facilitating green, solvent-free conditions.[3]

Q: How critical is the solvent choice for this reaction?

A: The solvent is critical. It must dissolve the starting materials but not react with the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, or acetonitrile are common choices.[4] Some protocols have also demonstrated success under solvent-free conditions, particularly when using solid acid catalysts, which is an environmentally friendly approach.[3]

Q: What are the key analytical techniques to confirm the successful synthesis and purity of this compound?

A: A combination of techniques should be used for full characterization.[5][6]

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.[7]

  • Infrared (IR) Spectroscopy: To confirm the appearance of the new amide C=O stretch (typically around 1690-1720 cm⁻¹) and the disappearance of the N-H stretch from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the appearance of a singlet for the acetyl methyl group (around 2.5 ppm in ¹H NMR) and the corresponding carbonyl and methyl signals in the ¹³C NMR.[8]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.[7]

Section 4: Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dry Glassware (Oven, 120°C, 4h) B 2. Weigh 2-Benzoxazolinone (1.0 eq) A->B C 3. Add Anhydrous Solvent (e.g., THF) B->C D 4. Add Base Catalyst (Pyridine, 1.1 eq) C->D E 5. Cool to 0°C (Ice Bath) D->E F 6. Add Acetic Anhydride (1.2 eq) (Dropwise) E->F G 7. Warm to RT & Stir (Monitor by TLC) F->G H 8. Quench with Water G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash Organic Layer (H₂O, Brine) I->J K 11. Dry (Na₂SO₄) & Evaporate J->K L 12. Recrystallize (e.g., Ethanol/Water) K->L M 13. Dry Product L->M N 14. Characterize (MP, IR, NMR) M->N

Caption: A validated workflow for high-yield synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoxazolinone (e.g., 5.0 g, 1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 40 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add pyridine (1.1 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 30 mL), 1M HCl (2 x 30 mL, to remove pyridine), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford pure this compound as a white crystalline solid.[7]

Section 5: Data Summary Table

The choice of catalyst and conditions can significantly influence the outcome. The following table summarizes findings from various approaches.

Catalyst SystemAcylating AgentSolventConditionsReported YieldReference
Triethylamine/PyridineAcetic AnhydrideAprotic (THF, DCM)0°C to RTGenerally Good to HighStandard Method
Wells-Dawson HeteropolyacidAcetic AnhydrideSolvent-FreeRoom TemperatureHigh (e.g., 96% for similar substrates)[3]
Acetic AcidEthyl AcetateNone (EtOAc is reagent)80-120 °CExcellent[9]

References

Technical Support Center: Purification of Crude 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Acetyl-2-benzoxazolinone (CAS No. 24963-28-8) is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The purity of this compound is paramount for the reliability and reproducibility of subsequent experimental results. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of crude this compound, ensuring a final product of high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile largely depends on the synthetic method, which is typically the N-acetylation of 2-benzoxazolinone. Common impurities include:

  • Unreacted Starting Material: 2-Benzoxazolinone (CAS No. 59-49-4).[2]

  • Reagents & Catalysts: Residual acetylating agents (e.g., acetic anhydride, acetyl chloride) or bases (e.g., pyridine, triethylamine).

  • Hydrolysis Product: The acetyl group is susceptible to hydrolysis, which can revert the product back to 2-benzoxazolinone, especially in the presence of moisture or acid/base catalysts.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up steps.

  • Color Impurities: Often high-molecular-weight byproducts that impart a yellow or brown color to the crude solid.[3]

Q2: What is the recommended first-line method for purifying the crude product?

Recrystallization is the most effective and widely used initial purification method for this compound. It is efficient at removing most common impurities. For closely related benzoxazolinone derivatives, ethanol has been successfully used as a recrystallization solvent.[4]

Q3: How can I quickly assess the purity of my product?

Several methods can be used for a rapid purity assessment:

  • Melting Point: A sharp melting point range is indicative of high purity. Impurities typically cause a depression and broadening of the melting range.[2] The reported melting point for the related 3-Methyl-2-benzoxazolinone is 87-88 °C, which can serve as a structural reference point.[5]

  • Thin-Layer Chromatography (TLC): This is an invaluable tool to visualize the number of components in your sample. A pure sample should ideally show a single spot.[6]

Q4: What advanced analytical techniques are used to confirm final purity?

For quantitative analysis and structural confirmation, the following methods are standard in the pharmaceutical industry:[7]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, typically expressed as a percentage of the main peak area.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify and quantify impurities if their characteristic signals are known and resolved.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble (or insoluble) at all temperatures.

Problem: My compound will not dissolve in the hot recrystallization solvent.

  • Possible Causes:

    • Incorrect Solvent Choice: The solvent may be too non-polar for your compound.

    • Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature.

    • Insoluble Impurities: The material that is not dissolving might be an insoluble impurity, while your desired product is already in solution.

  • Solutions:

    • Confirm Identity: First, run a quick TLC or melting point to ensure the bulk of the material is the expected product.

    • Add More Solvent: Add small additional volumes of the hot solvent and allow time for dissolution after each addition. Be careful not to add a large excess.

    • Perform a Hot Filtration: If a significant amount of solid remains undissolved near the solvent's boiling point, it is likely an impurity. Perform a hot filtration to remove the insoluble material, then allow the filtrate to cool and crystallize.

    • Change Solvents: If the compound remains largely insoluble, a more polar solvent or a mixed-solvent system is required. Refer to the solvent selection table below.

Problem: No crystals form upon cooling.

  • Possible Causes:

    • Too Much Solvent: This is the most common cause. The solution is not supersaturated, so the compound remains dissolved even when cold.

    • Solution Cooled Too Rapidly: Rapid cooling can sometimes lead to the formation of a supersaturated oil or prevent nucleation.

    • High Impurity Load: Certain impurities can inhibit crystal formation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again slowly.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.

    • Add an Anti-Solvent: If using a mixed-solvent system, slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly to clarify and cool slowly.

Problem: The product "oils out" instead of forming crystals.

  • Possible Causes:

    • Low Melting Point Impurities: The presence of impurities can create a eutectic mixture with a melting point lower than the solvent's boiling point.

    • High Concentration & Rapid Cooling: The solution is too concentrated, and upon cooling, it becomes supersaturated so quickly that the molecules don't have time to arrange into an ordered crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the concentration.

    • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can help.

    • Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature (below the melting point of your compound).

    • Solvent Change: Switch to a lower-boiling point solvent.

Problem: The final product is off-color or still appears impure by TLC/Melting Point.

  • Possible Causes:

    • Colored Impurities Co-crystallized: The impurity may have similar solubility properties to your product.

    • Inadequate Decolorization: Highly colored impurities were not sufficiently removed.

    • Trapped Mother Liquor: Impurities dissolved in the solvent were trapped within the crystals during filtration.

  • Solutions:

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Caution: Use sparingly as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.

    • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.

Section 3: Protocols and Data

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Place a small amount of crude product into several test tubes. Add a few drops of different solvents (see Table 1) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Ethanol is an excellent starting point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid while heating and swirling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Tables

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticRecommended Starting Solvent. Good balance of polarity for dissolving the compound when hot and allowing precipitation when cold.[4]
Methanol 65Polar ProticMore polar than ethanol; may be too effective a solvent (high solubility even when cold). Can be a good choice if ethanol fails.[3]
Isopropanol 82Polar ProticLess polar than ethanol. Useful if the compound is too soluble in ethanol.
Ethyl Acetate 77Polar AproticA less polar option. Can be used alone or in a mixed system with a non-polar solvent like hexanes.
Toluene 111Non-polarUseful for removing non-polar impurities. May require a mixed-solvent system.
Water 100Very PolarThe compound is likely poorly soluble in water, making it a potential anti-solvent or a washing agent for polar impurities.

Table 2: Typical Analytical Conditions

TechniqueConditionsExpected Outcome for Pure Product
TLC Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: 7:3 Hexane:Ethyl Acetate (adjust as needed)A single, well-defined spot with an estimated Rf of 0.3-0.5.
HPLC Column: C18 Reverse PhaseMobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic AcidDetection: UV at ~275 nmA single major peak with >99% area.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Characteristic aromatic and acetyl-methyl proton signals with correct integration and no significant impurity peaks.

Section 4: Visual Workflow and Troubleshooting Diagrams

Purification Workflow

PurificationWorkflow cluster_start Initial Stage cluster_purify Purification Process cluster_analysis Quality Control cluster_end Final Product Crude Crude 3-Acetyl-2- benzoxazolinone Recrystallize Recrystallize (e.g., from Ethanol) Crude->Recrystallize Filter Vacuum Filter & Wash with Cold Solvent Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry Analysis Purity Analysis (TLC, MP, HPLC) Dry->Analysis Decision Purity > 99%? Analysis->Decision Pure Pure Product Decision->Pure Yes Redo Repeat Purification or Consider Chromatography Decision->Redo No Redo->Recrystallize Re-process

Caption: General workflow for the purification and analysis of this compound.

Recrystallization Troubleshooting Decision Tree

TroubleshootingTree cluster_dissolve Dissolution Issues cluster_crystal Crystallization Issues Start Problem Occurs During Recrystallization NoDissolve Compound Won't Dissolve Start->NoDissolve NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut Solvent Add more solvent or switch to a more polar solvent NoDissolve->Solvent If mostly insoluble HotFilter Perform Hot Filtration (Insoluble Impurity) NoDissolve->HotFilter If some residue Induce Induce: Scratch / Seed Crystal NoCrystals->Induce First action Concentrate Concentrate Solution (Boil off some solvent) NoCrystals->Concentrate If induction fails SlowCool Re-dissolve, add more solvent, cool SLOWLY OilingOut->SlowCool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetyl-2-benzoxazolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Observation: After the reaction and workup, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

Probable Causes & Solutions:

  • Incomplete N-Acylation: The primary cause of low yield is often incomplete acetylation of the 2-benzoxazolinone starting material.

    • Solution: Ensure the use of a suitable acetylating agent and catalyst. Acetic anhydride is a common and effective acetylating agent. The reaction can be catalyzed by a strong acid like sulfuric acid or a base like pyridine. The choice of catalyst can influence the reaction rate and side product formation. For instance, pyridine can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion.

    • Protocol Insight: The molar ratio of the acetylating agent to the 2-benzoxazolinone is critical. A slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the rate of N-acylation.

    • Solution: The acetylation is typically performed at elevated temperatures, often at reflux.[1] The specific temperature will depend on the solvent used. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and temperature.[2]

  • Poor Quality of Reagents: The purity of the starting 2-benzoxazolinone and the acetylating agent can significantly impact the reaction outcome.

    • Solution: Use high-purity reagents. If the 2-benzoxazolinone is synthesized in-house, ensure it is thoroughly purified before use. Acetylating agents like acetic anhydride can hydrolyze over time, so using a fresh bottle is recommended.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup.

    • Solution: During the workup, it is important to neutralize the reaction mixture carefully. If an aqueous workup is performed, it should be done expeditiously and at a low temperature to minimize product degradation.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Observation: The TLC analysis of the crude product shows multiple spots in addition to the desired product spot.

Probable Causes & Solutions:

  • O-Acylation Side Product: A common side reaction is the O-acylation of the enolic form of 2-benzoxazolinone, leading to the formation of 2-acetoxybenzoxazole.

    • Mechanism: The lactam-lactim tautomerism of the 2-benzoxazolinone ring allows for acetylation on the oxygen atom.

    • Solution: This side reaction can often be minimized by carefully controlling the reaction conditions. Running the reaction at a lower temperature for a longer duration might favor N-acylation over O-acylation. The choice of base can also be critical; non-nucleophilic bases may reduce the extent of O-acylation.

  • Ring-Opening of the Benzoxazolinone Ring: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the benzoxazolinone ring can undergo cleavage.[3][4]

    • Mechanism: The amide bond within the heterocyclic ring can be hydrolyzed, leading to the formation of 2-aminophenol derivatives.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. If a strong acid or base catalyst is used, it should be in catalytic amounts and neutralized promptly after the reaction is complete.

  • Unreacted Starting Material: A spot corresponding to 2-benzoxazolinone on the TLC plate indicates an incomplete reaction.

    • Solution: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Purification via recrystallization or column chromatography will be necessary to separate the product from the unreacted starting material.[2]

Issue 3: Difficulty in Product Purification and Isolation

Observation: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.

Probable Causes & Solutions:

  • Residual Acetic Anhydride/Acetic Acid: Excess acetic anhydride and the acetic acid byproduct can make the product oily and difficult to purify.

    • Solution: After the reaction is complete, any remaining acetic anhydride can be quenched by the careful addition of water or an alcohol. The resulting acetic acid can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution during the workup.

  • Formation of Tarry Byproducts: At high temperatures, polymerization or decomposition of reactants and products can lead to the formation of intractable tars.

    • Solution: Careful temperature control is paramount. If tar formation is observed, it may be necessary to lower the reaction temperature and extend the reaction time.

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.

    • Solution: A solvent screen should be performed to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2][5]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Mix 2-Benzoxazolinone & Acetic Anhydride reaction Heat Reaction Mixture (e.g., Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Quench & Workup monitoring->workup Reaction Complete issue Identify Issue: - Low Yield - Impurities - Purification Difficulty monitoring->issue Problem Detected purification Purify Crude Product (Recrystallization/Chromatography) workup->purification end Characterize Final Product purification->end cause_yield Low Yield Causes: - Incomplete Reaction - Suboptimal Temp. - Reagent Quality - Product Hydrolysis issue->cause_yield cause_impurities Impurities Causes: - O-Acylation - Ring Opening - Unreacted SM issue->cause_impurities cause_purification Purification Issues: - Residual Reagents - Tar Formation - Wrong Solvent issue->cause_purification solution Implement Solutions: - Adjust Stoichiometry - Optimize Temp. - Use Pure Reagents - Careful Workup - Optimize Purification cause_yield->solution cause_impurities->solution cause_purification->solution solution->monitoring Re-evaluate

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the N-acetylation of 2-benzoxazolinone?

A1: A catalyst is often employed to increase the rate of the N-acetylation reaction.

  • Acid Catalysis (e.g., H₂SO₄): An acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen of 2-benzoxazolinone.

  • Base Catalysis (e.g., Pyridine): A nucleophilic base like pyridine reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself.

Q2: How can I confirm the structure of my product and identify any impurities?

A2: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide and ketone carbonyl groups, in the product.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the correct product has been formed. It can also help in identifying the molecular weights of impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the product.[2]

Q3: Are there alternative methods for the synthesis of this compound?

A3: While the direct acetylation of 2-benzoxazolinone is the most common method, other approaches exist. For instance, one could envision a route starting from 2-aminophenol, which could be N-acetylated first, followed by a cyclization step to form the benzoxazolinone ring. However, the direct acetylation of the pre-formed heterocycle is generally more straightforward.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Acetic anhydride is corrosive and has a pungent odor. All manipulations involving this reagent should be performed in a well-ventilated fume hood.

  • Handling Reagents: Avoid contact of all chemicals with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Ratio (Acetic Anhydride : 2-Benzoxazolinone) 1.1 : 1 to 1.5 : 1Ensures complete consumption of the starting material without excessive excess of the acetylating agent.
Reaction Temperature RefluxGenerally provides a reasonable reaction rate. The optimal temperature may vary with the solvent.[1]
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to go to completion. Monitor by TLC.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-benzoxazolinone. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience to empower you to overcome common challenges and optimize your reaction outcomes. This guide is structured as a dynamic troubleshooting resource, addressing potential issues in a direct question-and-answer format.

I. Foundational Knowledge: The N-Acetylation of 2-Benzoxazolinone

The synthesis of this compound is typically achieved through the N-acetylation of 2-benzoxazolinone. This reaction involves the substitution of the hydrogen atom on the nitrogen of the benzoxazolinone ring with an acetyl group. The most common acetylating agent for this transformation is acetic anhydride, often in the presence of a base catalyst such as pyridine.

Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds via a nucleophilic acyl substitution. Pyridine, acting as a nucleophilic catalyst, first reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. The nitrogen atom of 2-benzoxazolinone then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylpyridinium ion. Subsequent loss of a proton, facilitated by pyridine acting as a base, yields the desired this compound and regenerates the pyridine catalyst.

N-Acetylation Mechanism AceticAnhydride Acetic Anhydride Acetylpyridinium Acetylpyridinium Ion AceticAnhydride->Acetylpyridinium + Pyridine Pyridine Pyridine Benzoxazolinone 2-Benzoxazolinone Intermediate Tetrahedral Intermediate Benzoxazolinone->Intermediate Nucleophilic Attack Acetylpyridinium->Intermediate Product This compound Intermediate->Product Proton Transfer to Pyridine Pyridinium Pyridinium Ion Acetate Acetate Ion

Caption: N-acetylation of 2-benzoxazolinone with acetic anhydride and pyridine.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: I've run the reaction, but my yield of this compound is very low (or I've isolated no product). What are the likely causes and how can I fix this?

A1: Low or no yield is a common frustration in organic synthesis. Let's break down the potential culprits and their solutions:

  • Cause 1: Inactive Reagents. Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is a much less effective acetylating agent under these conditions. Pyridine can also absorb water, which can interfere with the reaction.

    • Solution: Use freshly opened or distilled acetic anhydride and pyridine. Ensure all glassware is thoroughly dried before use.

  • Cause 2: Inefficient Reaction Conditions. The reaction may not have gone to completion due to insufficient time, temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of the acetylating agent or catalyst will result in an incomplete reaction.

    • Solution: While a 1:1 molar ratio of 2-benzoxazolinone to acetic anhydride is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents) can drive the reaction to completion. Pyridine is often used as both a catalyst and a solvent. If used in catalytic amounts, ensure at least a stoichiometric equivalent of a non-nucleophilic base (like triethylamine) is present to neutralize the acetic acid byproduct.

Impurity Formation

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: Impurity formation can complicate purification and reduce your overall yield. Here are some common impurities and strategies to avoid them:

  • Side Product 1: Unreacted 2-Benzoxazolinone. This is the most common impurity and indicates an incomplete reaction.

    • Minimization: As discussed in Q1, use a slight excess of acetic anhydride and ensure the reaction goes to completion by monitoring with TLC.

  • Side Product 2: Diacylated byproducts or other side reactions. Although less common in this specific reaction, prolonged reaction times at high temperatures can sometimes lead to undesired side reactions.

    • Minimization: Avoid excessive heating and prolonged reaction times once the starting material has been consumed (as determined by TLC).

  • Side Product 3: Residual Pyridine and Acetic Acid. These are not true byproducts but can be difficult to remove during workup.

    • Minimization: After the reaction is complete, the reaction mixture can be diluted with a solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

Product Isolation and Purification

Q3: I'm having difficulty isolating and purifying my this compound. What are the best practices for workup and purification?

A3: Proper isolation and purification are critical for obtaining a high-purity final product.

  • Workup: A standard aqueous workup is typically effective. After quenching the reaction (e.g., with water or ice), extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (to remove pyridine), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The primary method for purifying solid organic compounds is recrystallization.

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1][2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[3]

III. Optimized Experimental Protocol

This protocol is a starting point for the synthesis of this compound. As with any reaction, small-scale trials are recommended to optimize conditions for your specific laboratory setup and reagent purity.

Materials:

  • 2-Benzoxazolinone

  • Acetic Anhydride (freshly opened or distilled)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-benzoxazolinone (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound.

IV. Data Presentation: Optimizing Reaction Conditions

The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. These are representative values and may vary based on specific experimental conditions.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1PyridinePyridine25485
2DichloromethaneTriethylamine25678
3AcetonitrileK₂CO₃50472
4ToluenePyridine80288
5TetrahydrofuranNaH0 to 25392

Note: This data is illustrative and serves as a guide for optimization.

V. Characterization Data

  • Appearance: White to off-white solid.

  • Melting Point: Approximately 87-88 °C (for the analogous 3-Methyl-2-benzoxazolinone, serving as an estimate).[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.8 (m, 4H, Ar-H), 2.7 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~169 (C=O, acetyl), 152 (C=O, cyclic), 142, 131, 125, 124, 116, 110 (Ar-C), 26 (CH₃).

  • IR (KBr, cm⁻¹): ~1780 (C=O, cyclic amide), ~1720 (C=O, acetyl), ~1600, 1480 (C=C, aromatic).

Note: The spectral data provided are estimates based on characteristic chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from similar compounds. Actual spectra should be obtained for confirmation.[5][6][7]

VI. Logical Workflow for Troubleshooting

When encountering issues in your synthesis, a systematic approach to troubleshooting is essential. The following flowchart provides a logical workflow to diagnose and resolve common problems.

Troubleshooting Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stirring) Start->CheckConditions CheckStoichiometry Verify Stoichiometry (Excess Acylating Agent?) Start->CheckStoichiometry CheckWorkup Analyze Workup & Purification (Proper Extraction? Recrystallization?) Start->CheckWorkup ReagentSolution Use Fresh/Distilled Reagents Dry Glassware CheckReagents->ReagentSolution ConditionSolution Optimize Time/Temp Monitor with TLC CheckConditions->ConditionSolution StoichiometrySolution Adjust Molar Ratios CheckStoichiometry->StoichiometrySolution WorkupSolution Optimize Purification (Recrystallization Solvent Screen) CheckWorkup->WorkupSolution Success Improved Yield/Purity ReagentSolution->Success ConditionSolution->Success StoichiometrySolution->Success WorkupSolution->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences. --INVALID-LINK--

  • Design and synthesis of 3-acyl-2(3H)-benzoxazolone and 3-acyl-2(3H)-benzothiazolone derivatives. ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Design and Synthesis of 3-Acyl-2(3H)-benzoxazolone and 3-Acyl-2(3H)-benzothiazolone Derivatives. ResearchGate. --INVALID-LINK--

  • Synthesis and characterization of some new biological active azo–pyrazoline derivatives. Semantic Scholar. --INVALID-LINK--

  • Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up. Benchchem. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--

  • Recrystallization 2. University of California, Los Angeles. --INVALID-LINK--

  • Optimization of the reaction using different bases and solvents. ResearchGate. --INVALID-LINK--

  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. --INVALID-LINK--

  • 3-Methyl-2-benzoxazolinone(21892-80-8). ChemicalBook. --INVALID-LINK--

  • Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy. --INVALID-LINK--

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry, Slovenia. --INVALID-LINK--

  • What is the role of pyridine in the acetylations of alcohols? Reddit. --INVALID-LINK--

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. --INVALID-LINK--

References

Technical Support Center: Acylation of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the acylation of 2-benzoxazolinone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges encountered during the N-acylation of 2-benzoxazolinone, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your synthetic workflows. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the acylation of 2-benzoxazolinone?

The principal challenge lies in controlling the regioselectivity of the reaction. The 2-benzoxazolinone anion, formed upon deprotonation, is an ambident nucleophile . This means it possesses two nucleophilic sites: the nitrogen atom (N3) and the exocyclic oxygen atom (O2).[1][2] Consequently, the reaction can lead to two different products: the desired N-acyl-2-benzoxazolinone and the undesired O-acyl-2-benzoxazolinone isomer. The key to a successful synthesis is to direct the reaction selectively towards N-acylation.[3]

A secondary challenge can be C-acylation of the benzene ring under Friedel-Crafts conditions, which typically occurs in the presence of a Lewis acid catalyst, leading to 6-acyl derivatives.[4] This guide, however, will focus on the competition between N- and O-acylation.

Q2: Why is N-acylation generally favored over O-acylation?

While both nitrogen and oxygen can act as nucleophiles, the nitrogen in the 2-benzoxazolinone anion is generally more nucleophilic than the oxygen.[3] In many common reaction conditions, N-acylation is the kinetically favored pathway.[5] The selectivity is, however, highly dependent on the specific reaction conditions employed, including the choice of base, solvent, and acylating agent.

Q3: Can the N-acyl group on 2-benzoxazolinone be removed (deprotected)?

Yes, the N-acyl group can be removed, but it requires cleaving a stable amide bond. Standard conditions often involve harsh acidic or basic hydrolysis, such as refluxing with aqueous HCl or sodium hydroxide.[6] These conditions may not be suitable for substrates with sensitive functional groups. Milder, more chemoselective methods for N-deacetylation have been developed, for instance, using reagents like the Schwartz reagent, although their application must be evaluated on a case-by-case basis.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during the acylation of 2-benzoxazolinone.

Problem 1: Low or No Yield of the Desired N-Acyl Product

A low yield is a common issue that can stem from several factors, from incomplete reactions to the formation of side products.

Causality Analysis & Solutions:
  • Insufficient Basicity: The pKa of the N-H proton in 2-benzoxazolinone is approximately 11. The chosen base must be strong enough to deprotonate it effectively. Weak bases may result in an incomplete reaction.

    • Solution: Switch to a stronger base. If using triethylamine (TEA), consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[8][9]

  • Poor Nucleophilicity of the Anion: The solvent can significantly impact the reactivity of the benzoxazolinone anion.

    • Solution: Change to a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the counter-ion (e.g., Na⁺, K⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

  • Degradation of Reagents: Acyl halides are sensitive to moisture. Any water in the reaction medium will hydrolyze the acylating agent, reducing the amount available to react with your substrate.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve issues related to low product yield.

G start Low Yield of N-Acyl Product check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction: Starting Material Remains check_tlc->incomplete  Major spot is  starting material side_products Side Products Observed check_tlc->side_products  Multiple new  spots observed clean_reaction Clean Reaction, Low Isolated Yield check_tlc->clean_reaction  Single major  product spot action_incomplete1 Increase Reaction Time or Temperature incomplete->action_incomplete1 action_incomplete2 Use a Stronger Base (e.g., NaH, DBU) incomplete->action_incomplete2 action_incomplete3 Ensure Anhydrous Conditions incomplete->action_incomplete3 identify_side Identify Side Product: Is it the O-Acyl Isomer? side_products->identify_side action_purification Optimize Purification: - Check solubility - Alternative chromatography - Recrystallization clean_reaction->action_purification action_side1 See Troubleshooting Problem 2 identify_side->action_side1

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of the O-Acyl Isomer as a Major Byproduct

The formation of the O-acyl isomer is the most common side reaction and directly relates to the ambident nature of the nucleophile. Controlling this selectivity is critical.

Causality Analysis & Solutions:

The regioselectivity of acylation is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile, while the oxygen atom is a "harder" nucleophile. The choice of reaction parameters can favor one over the other.

  • Hard Conditions Favor O-Acylation: "Hard" electrophiles (like acyl chlorides) and reaction conditions that favor ionic interactions (e.g., using sodium or potassium salts in polar solvents) can increase the proportion of O-acylation.

  • Soft Conditions Favor N-Acylation: Covalent character in the transition state favors reaction at the softer nitrogen center.

Strategies to Enhance N-Acylation Selectivity:
StrategyRationaleRecommended Conditions
Choice of Base Using a bulky organic base like triethylamine (TEA) or pyridine generates a bulky triethylammonium or pyridinium counter-ion. This association can sterically hinder attack at the oxygen atom, favoring N-acylation.[10]Triethylamine (TEA), Pyridine, or other hindered amine bases.
Choice of Solvent Less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) promote a tighter ion pair, which can favor N-acylation.Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.[11]
Acylating Agent While acyl chlorides are common, switching to a slightly softer acylating agent like an acid anhydride can sometimes improve N-selectivity.Acetic anhydride, Propionic anhydride, etc.[5]
Temperature Lowering the reaction temperature (e.g., 0 °C to room temperature) often increases selectivity for the kinetically favored product, which is typically the N-acyl derivative.Run the reaction starting at 0 °C and allow it to slowly warm to room temperature.
Condition Selection Decision Tree

This diagram helps in selecting appropriate conditions to favor N-acylation.

G start Goal: Selective N-Acylation acyl_agent Select Acylating Agent start->acyl_agent base Select Base start->base solvent Select Solvent start->solvent acyl_chloride Acyl Chloride (Hard Electrophile) acyl_agent->acyl_chloride anhydride Acid Anhydride (Slightly Softer) acyl_agent->anhydride org_base Organic Base (TEA, Pyridine) Favors N-selectivity base->org_base inorg_base Inorganic Base (NaH, K₂CO₃) More reactive, but may decrease selectivity base->inorg_base nonpolar_solvent Less Polar Aprotic (DCM, THF) Favors N-selectivity solvent->nonpolar_solvent polar_solvent Polar Aprotic (DMF, DMSO) Increases reactivity, may decrease selectivity solvent->polar_solvent rec Recommended Starting Point: Acyl Chloride, TEA, in DCM at 0°C to RT

Caption: Decision tree for selecting reaction conditions.

Protocols

General Protocol for N-Acylation of 2-Benzoxazolinone

This protocol provides a robust starting point for the N-acylation using standard laboratory reagents.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzoxazolinone (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) (1.1 - 1.5 eq.).

  • Acylating Agent Addition: Add the desired acyl chloride (1.05 - 1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-2-benzoxazolinone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-acylation.

General Protocol for N-Acyl Group Deprotection (Basic Hydrolysis)

This protocol describes a standard method for cleaving the N-acyl amide bond. Caution: This method uses harsh conditions and may not be suitable for all substrates.

  • Setup: In a round-bottom flask, dissolve the N-acyl-2-benzoxazolinone (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq.).[6]

  • Heating: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully with aqueous HCl (e.g., 1M or 2M HCl) to pH ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

References

Technical Support Center: Purification of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Acetyl-2-benzoxazolinone. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will address common issues in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is directly linked to the synthetic route, typically the N-acetylation of 2-benzoxazolinone.

Common Impurities:

  • Unreacted 2-benzoxazolinone: This is the most prevalent impurity, arising from incomplete acetylation. Its polarity is significantly different from the acetylated product, making it a key target for removal.

  • Acetic Acid: If acetic anhydride is used as the acetylating agent, residual acetic acid will be present. During aqueous workup, any excess acetic anhydride will also hydrolyze to acetic acid.

  • Hydrolysis Product (2-benzoxazolinone): The acetyl group of the product can be labile, especially under non-anhydrous or basic/acidic conditions during workup or storage. This hydrolysis regenerates the starting material.

  • Reagent-Derived Salts: If a basic catalyst like triethylamine or pyridine is used with acetyl chloride, the corresponding hydrochloride salt will be formed and must be removed.

  • Starting Material Impurities: Impurities present in the initial 2-benzoxazolinone will carry over and potentially react. For instance, if the 2-benzoxazolinone was synthesized from o-aminophenol, residual o-aminophenol could be acetylated to form N-(2-hydroxyphenyl)acetamide.

The diagram below illustrates the primary reaction and the formation pathways of the most common byproducts.

SM 2-Benzoxazolinone (Starting Material) Reagent Acetic Anhydride or Acetyl Chloride Product This compound (Desired Product) SM->Product Acetylation Incomplete Incomplete Reaction Reagent->Product Acetylation Product->SM Hydrolysis Hydrolysis Hydrolysis (H₂O) Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Recryst Protocol A: Recrystallization TLC->Recryst Main impurity is starting material Column Protocol B: Flash Chromatography TLC->Column Complex mixture or impurities close in Rƒ Check Check Purity (TLC, NMR, LC-MS) Recryst->Check Column->Check Check->Column Impurities remain End Pure Product Check->End >98% Pure Fail Impure

Technical Support Center: Navigating the Stability of 3-Acetyl-2-benzoxazolinone in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Acetyl-2-benzoxazolinone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic and experimental workflows. Our goal is to provide you with in-depth, field-proven insights into the stability challenges of this compound, particularly under acidic conditions, and to offer robust troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

The core of the stability issue lies in the susceptibility of the exocyclic N-acetyl group to acid-catalyzed hydrolysis. This process can lead to unintended deacetylation, generating 2-benzoxazolinone and compromising reaction yields, purity, and overall experimental outcomes. This guide will deconstruct the mechanisms behind this instability and provide actionable solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing a direct path from problem identification to resolution.

Question 1: My reaction yield is significantly lower than expected after an acidic workup, and I observe a new, more polar spot on my TLC analysis. What is happening?

Probable Cause: You are likely observing the acid-catalyzed hydrolysis of your starting material or product, this compound. The N-acetyl group is an amide, which can be cleaved under acidic conditions to yield 2-benzoxazolinone and acetic acid.[1] The resulting 2-benzoxazolinone is more polar due to the presence of the N-H bond, which explains the new, lower Rf spot on your TLC plate. Even brief exposure to strong aqueous acid during extraction can cause significant degradation.

Immediate Solutions & Rationale:

  • Minimize Acid Contact Time: Perform your acidic wash as quickly as possible. Do not let the biphasic mixture sit in the separatory funnel for extended periods.

  • Work at Low Temperatures: Perform the aqueous workup in an ice bath. Lowering the temperature significantly reduces the rate of hydrolysis.[2]

  • Use Weaker Acids: Instead of strong mineral acids like 1M HCl, consider using a milder acidic wash, such as a saturated ammonium chloride (NH₄Cl) solution or even multiple washes with deionized water, if your protocol can tolerate it.

  • Immediate Neutralization: Follow the acid wash immediately with a neutralizing wash, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench any residual acid before proceeding.[3]

Question 2: I am seeing a drifting baseline or the appearance of a new peak during my HPLC analysis, especially when using a TFA-containing mobile phase. Is my compound degrading on the column?

Probable Cause: Yes, on-column degradation is a frequent issue. Trifluoroacetic acid (TFA), while a common mobile phase modifier for improving peak shape, creates a highly acidic environment that can induce hydrolysis of this compound during its transit through the analytical column. This is especially true for longer run times or elevated column temperatures.

Solutions & Rationale:

  • Reduce Acid Concentration: Try lowering the TFA concentration from the typical 0.1% to 0.05% or even 0.025%. This often provides sufficient peak shaping without causing excessive degradation.

  • Switch to a Different Acid Modifier: Formic acid is generally less aggressive than TFA and can be a suitable alternative. Start with a 0.1% formic acid concentration in your mobile phase.

  • Use a Buffered Mobile Phase: For maximum stability, consider using a buffered mobile phase at a specific pH (e.g., an acetate or phosphate buffer at pH 4-5) if your method and detection technique (like MS) allow.

  • Optimize Method Parameters: Decrease the run time and/or increase the flow rate to minimize the compound's residence time on the column. Ensure the column temperature is not unnecessarily high.

Question 3: My purified this compound shows signs of degradation after being stored for several weeks. How should I store it properly?

Probable Cause: Degradation during storage is typically caused by residual acid left over from purification (e.g., chromatography with acidic modifiers or an acidic workup) or exposure to acidic atmospheric components.

Solutions & Rationale:

  • Ensure Complete Removal of Acid: If purifying by column chromatography, after pooling the product fractions, wash the organic solution with a saturated sodium bicarbonate solution to remove any residual acid from the silica gel. Dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Store as a Solid: The compound is most stable when stored as a dry, crystalline solid. After purification, remove all solvent under high vacuum.

  • Inert Atmosphere: Store the solid under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and CO₂, which can form carbonic acid.

  • Control Temperature: Store the container in a refrigerator or freezer (-20°C) to minimize any potential degradation kinetics.

  • Avoid Protic Solvents: If you must store it in solution, choose a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF) over protic solvents like methanol or ethanol.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the stability of this compound.

Q1: What is the primary chemical mechanism for the degradation of this compound in acid?

The primary degradation pathway is the acid-catalyzed hydrolysis of the exocyclic amide (N-acetyl) bond.[1][2] The mechanism proceeds in several steps, analogous to the hydrolysis of other amides:

  • Protonation of the Carbonyl Oxygen: The oxygen of the N-acetyl carbonyl group is protonated by an acid catalyst (H₃O⁺). This step is crucial because it makes the carbonyl carbon significantly more electrophilic. The nitrogen atom itself is not basic due to its lone pair participating in resonance.[4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the benzoxazolinone ring, converting the nitrogen into a better leaving group.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond of what becomes acetic acid and expelling 2-benzoxazolinone as the leaving group.

  • Deprotonation: The protonated acetic acid is deprotonated by a water molecule to yield the final product and regenerate the acid catalyst.

Q2: What are the main degradation products I should look for?

Under typical acidic conditions, the primary degradation products are 2-benzoxazolinone and acetic acid . Under more forcing or prolonged acidic conditions, the 2-benzoxazolinone ring itself can undergo further degradation to form 2-aminophenol , which can then dimerize to form colored impurities like 2-aminophenoxazin-3-one (APO) .[6][7][8]

Q3: How can I quantitatively monitor the stability of this compound in a specific reaction mixture or formulation?

To quantitatively assess stability, you must develop a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC) or LC-MS.[9][10][11] The key feature of such a method is its ability to resolve the parent compound (this compound) from all of its potential degradation products without peak overlap. A general workflow involves:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions (e.g., 0.1M HCl at 60°C, 0.1M NaOH, 3% H₂O₂) to generate the degradation products.

  • Method Development: Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (e.g., acetonitrile/water or methanol/water gradients with different buffers/modifiers) to achieve baseline separation between the parent peak and all degradant peaks.

  • Validation: Once the method is established, you can incubate your compound under the desired experimental conditions, take aliquots at various time points, and quantify the remaining percentage of this compound.

Mechanistic and Workflow Diagrams

Visual aids are essential for understanding complex chemical processes and experimental designs.

Acid_Catalyzed_Hydrolysis Mechanism of Acid-Catalyzed Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Collapse cluster_3 Step 4: Product Formation A This compound + H₃O⁺ B Protonated Intermediate (Enhanced Electrophilicity) A->B Fast C Tetrahedral Intermediate B->C H₂O Attack (Rate-Determining) D Intermediate Collapse C->D Proton Transfer E 2-Benzoxazolinone + Acetic Acid D->E Fast

Caption: Acid-catalyzed hydrolysis of this compound.

Forced_Degradation_Workflow Workflow for a Forced Degradation Study Start Start: Pure this compound Stress Apply Stress Conditions (e.g., 0.1M HCl, 60°C) Start->Stress Sample Take Aliquots at Time Points (t=0, 1h, 4h, 8h, 24h) Stress->Sample Quench Quench Reaction (Neutralize with Base) Sample->Quench Analyze Analyze by Stability- Indicating HPLC/LC-MS Quench->Analyze Data Quantify Parent Compound and Identify Degradants Analyze->Data End End: Determine Degradation Rate Data->End

Caption: Experimental workflow for a forced degradation study.

Data Summary: Stability Profile

This table provides a qualitative summary of the expected stability of this compound under various acidic conditions. "Stable" implies <1-2% degradation over 24 hours.

ConditionpH RangeTemperatureExpected StabilityRationale
Strongly Acidic pH < 225-60°CLow to Very LowRapid protonation and hydrolysis. Degradation likely within minutes to hours.[12]
Moderately Acidic pH 3-525°CModerateSlower rate of hydrolysis, but significant degradation expected over 24-48 hours.
Mildly Acidic pH 5-625°CGoodHydrolysis is slow; compound is generally stable for short-term experiments.
Neutral pH 6.5-7.525°CExcellentThe compound is hydrolytically stable at neutral pH.[12]
Acidic Workup (Transient) pH 1-20-5°CAcceptableLow temperature and short contact time mitigate rapid degradation.

Recommended Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Objective: To establish an HPLC method capable of separating this compound from its primary degradant, 2-benzoxazolinone.

  • Instrumentation & Columns:

    • HPLC with UV/DAD detector.

    • Recommended Column: C18 stationary phase (e.g., Zorbax, Waters Symmetry), 4.6 x 150 mm, 5 µm particle size.

  • Methodology:

    • Prepare Standards: Create 1 mg/mL stock solutions of both this compound and 2-benzoxazolinone in acetonitrile.

    • Initial Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 275 nm

      • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Analysis & Optimization: Inject a 1:1 mixture of the two standards. This compound will be less retained and elute earlier. 2-benzoxazolinone, being more polar, will elute later. Adjust the gradient slope to ensure a resolution (Rs) of >2.0 between the two peaks.

    • Forced Degradation Sample: Inject a sample from a forced degradation study (e.g., 0.1M HCl at 60°C for 4 hours) to confirm that no other degradation peaks co-elute with the parent compound.

Protocol 2: Conducting a Forced Degradation Study

  • Objective: To assess the degradation rate of this compound under controlled acidic conditions.

  • Materials:

    • 10 mg/mL stock solution of this compound in acetonitrile.

    • 1.0 M HCl.

    • 1.0 M NaOH (for quenching).

    • HPLC vials.

  • Methodology:

    • Reaction Setup: In a 10 mL flask, add 5 mL of 1.0 M HCl and place it in a water bath set to 50°C.

    • Initiation (t=0): Add 50 µL of the 10 mg/mL stock solution to the pre-heated acid. Immediately withdraw a 100 µL aliquot, place it in an HPLC vial containing 900 µL of 0.1 M NaOH to quench the reaction, and label it "t=0".

    • Time Points: Withdraw additional 100 µL aliquots at specified time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Quench each aliquot immediately in the same manner.

    • Analysis: Analyze all quenched samples using the validated stability-indicating HPLC method from Protocol 1.

    • Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

References

Technical Support Center: 3-Acetyl-2-benzoxazolinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-2-benzoxazolinone. This guide provides in-depth troubleshooting for common reactions, offering solutions grounded in chemical principles to enhance the success of your experiments.

I. Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during reactions with this compound, presented in a question-and-answer format.

A. Hydrazone Synthesis via Hydrazide Formation

The synthesis of hydrazones from this compound is a two-step process: first, the formation of the corresponding hydrazide, followed by condensation with an aldehyde.

  • Question 1: Why is my yield of the intermediate, 3-(1-hydrazonoethyl)benzoxazol-2(3H)-one, consistently low?

    Answer: Low yields in the formation of the hydrazide from this compound and hydrazine hydrate can stem from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1][2]

    • Side Reactions: this compound can be susceptible to hydrolysis under certain conditions. If the reaction is run for an extended period, or if there is excessive water in the hydrazine hydrate, you may experience some degradation of the starting material.

    • Product Precipitation: The hydrazide product may be partially soluble in the reaction solvent, leading to losses during workup. Cooling the reaction mixture thoroughly before filtration can help maximize product recovery.

  • Question 2: During the condensation of the hydrazide with an aromatic aldehyde to form the final hydrazone, I observe multiple spots on my TLC plate. What are these byproducts?

    Answer: The formation of multiple products during the condensation step often indicates side reactions or the presence of isomers. Potential byproducts and their causes include:

    • Unreacted Hydrazide: The most common impurity is the starting hydrazide. This suggests an incomplete reaction. Ensure you are using a slight excess of the aldehyde and an appropriate catalyst, such as a few drops of glacial acetic acid, to drive the reaction to completion.[3]

    • Aldehyde Self-Condensation: If you are using an enolizable aldehyde under basic conditions, self-condensation can occur. This is less common under the typically acidic or neutral conditions used for hydrazone formation.

    • E/Z Isomerization: The resulting hydrazone can exist as E and Z isomers, which may appear as separate, closely-spaced spots on a TLC plate. This is an inherent property of the product and not necessarily a side reaction.

    • Hydrolysis of the Benzoxazolinone Ring: If the reaction is performed under harsh acidic or basic conditions, the benzoxazolinone ring can undergo hydrolysis.[4] This is a more significant concern in reactions requiring strong acids or bases.

  • Question 3: My final hydrazone product is difficult to purify. What are some effective purification strategies?

    Answer: Purification of benzoxazolinone hydrazone derivatives can often be achieved through recrystallization.

    • Solvent Selection: Ethanol is a commonly reported and effective solvent for the recrystallization of these compounds.[1][5] You may need to experiment with solvent pairs (e.g., ethanol/water, ethanol/hexanes) to achieve optimal purity and recovery.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

    • Washing: Thoroughly washing the crude product with a suitable solvent, such as cold ethanol, can remove unreacted starting materials and soluble impurities before recrystallization.[1]

B. Claisen-Schmidt Condensation

The Claisen-Schmidt, or crossed aldol condensation, involves the reaction of the enolate of this compound with an aromatic aldehyde to form an α,β-unsaturated ketone.

  • Question 4: I am attempting a Claisen-Schmidt condensation with an aromatic aldehyde, but I am getting a low yield of the desired chalcone-like product. What could be the issue?

    Answer: Low yields in Claisen-Schmidt condensations are a common issue and can be attributed to several factors:

    • Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too strong or too concentrated can promote side reactions. Sodium hydroxide or potassium hydroxide in an alcoholic solvent are commonly used.[6][7] The optimal concentration often needs to be determined empirically.

    • Reaction Temperature: These reactions are often performed at room temperature or with cooling to control the reaction rate and minimize side reactions.[6] Running the reaction at elevated temperatures can lead to the formation of undesired byproducts.

    • Aldehyde Reactivity: Aldehydes with electron-withdrawing groups can be more susceptible to side reactions, while those with electron-donating groups may react more slowly. Adjusting the reaction time accordingly is important.

    • Self-Condensation of the Ketone: Although less common with N-acylated compounds compared to simple ketones, some self-condensation of the this compound may occur, especially with prolonged reaction times or high base concentrations.

  • Question 5: My Claisen-Schmidt reaction has resulted in a complex mixture of products. What are the likely side reactions?

    Answer: The complexity of your product mixture likely arises from one or more of the following side reactions:

    • Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. This is a competing reaction that consumes your aldehyde.

    • Michael Addition: The enolate of this compound can potentially add to the newly formed α,β-unsaturated ketone (your product) in a Michael 1,4-addition. This leads to the formation of a higher molecular weight byproduct.

    • Hydrolysis of the Benzoxazolinone Ring: As with other base-catalyzed reactions, prolonged exposure to strong bases can lead to the hydrolysis of the lactam bond in the benzoxazolinone ring.[8] This is a significant consideration, and reaction times should be monitored carefully.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the general stability of the benzoxazolinone ring?

    • A1: The benzoxazolinone ring is a lactam and is susceptible to hydrolysis under both acidic and basic conditions.[4] Strong acids or bases, especially at elevated temperatures, can lead to ring-opening. For reactions involving this compound, it is crucial to use the mildest possible conditions to preserve the integrity of the heterocyclic core.

  • Q2: Can I use this compound as an acetylating agent?

    • A2: While N-acylimidazoles are known acylating agents, this compound is less commonly used for this purpose. The N-acetyl group can be cleaved, but it is generally considered a protecting group rather than a highly reactive acetylating agent. More reactive acetylating agents like acetic anhydride or acetyl chloride are typically preferred.

  • Q3: What are the key safety precautions when working with this compound and its reactions?

    • A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood. When working with strong acids, bases, or hydrazine hydrate, extra caution is required due to their corrosive and/or toxic nature.

III. Detailed Experimental Protocol: Synthesis of a this compound Hydrazone

This protocol details the synthesis of a representative hydrazone derivative, 3-(1-(2-benzylidenehydrazinyl)ethyl)benzoxazol-2(3H)-one.

Step 1: Synthesis of 3-(1-hydrazonoethyl)benzoxazol-2(3H)-one (Intermediate Hydrazide)

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.77 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask.

  • Reagent Addition: Slowly add hydrazine hydrate (99%, ~1.5 mL, 30 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the flask to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to obtain the intermediate hydrazide.

Step 2: Condensation with Benzaldehyde to Form the Hydrazone

  • Reactant Preparation: In a 50 mL round-bottom flask, suspend the dried hydrazide from Step 1 (e.g., 1.91 g, 10 mmol) in 20 mL of ethanol.

  • Reagent Addition: Add benzaldehyde (1.06 mL, 10.5 mmol) to the suspension.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from hot ethanol to obtain the purified hydrazone.

IV. Visualizing the Workflow and Potential Side Reactions

Diagram 1: General Troubleshooting Workflow

Caption: A general workflow for troubleshooting reactions.

Diagram 2: Potential Side Reactions in Base-Catalyzed Reactions

Side_Reactions cluster_0 Starting Material: this compound cluster_1 Desired Reaction cluster_2 Potential Side Reactions (Base-Catalyzed) Start This compound Desired_Product Desired Product (e.g., Chalcone) Start->Desired_Product Base, Aldehyde Hydrolysis Ring Hydrolysis Start->Hydrolysis Strong Base / Heat Self_Condensation Self-Condensation Start->Self_Condensation Strong Base Michael Michael Addition (with product) Desired_Product->Michael Enolate of Starting Material

Caption: Potential side reactions in base-catalyzed reactions.

V. References

  • Mhadaye, M. E. (n.d.). Studies On Some Benzoyl Hydrazone Derivatives. Worldwide Journals.

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (2025, August 6). ResearchGate.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (n.d.).

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.

  • Rahman, A. F. M. M., et al. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.

  • Pop, R., et al. (n.d.). The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. PubMed Central.

  • Claisen–Schmidt condensation. (n.d.). Wikipedia.

  • Gökçe, M., et al. (2008). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed.

  • Kümmerer, K., et al. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.

  • Lou, S., et al. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. NIH.

  • Synthesis and anticonvulsant activity of some hydrazones of 2[(3H)-oxobenzoxazolin-3-yl-aceto]hydrazide. (2025, August 10). ResearchGate.

  • Nozoe, T., et al. (1984). Reactions of 3‐acetyl‐2‐aminotropones and 2‐acetyl‐7‐aminotropones with hydrazine.

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2025, August 7). ResearchGate.

  • Rollas, S., & Küçükgüzel, Ş. G. (n.d.). Biological Activities of Hydrazone Derivatives. PubMed Central.

  • Synthesis, Characterization and Anticancer Study of New3-[(2Z)-2(2-hydroxybenzylidene) hydrazinyl]-5-(2-hydroxyphenyl)-1, 3, 4-oxadiazol-3-ium and its Transition Metal Complexes. (2023, December 24). University of Thi-Qar Journal of Science.

  • Tooke, C. L., et al. (n.d.). β-Lactamases: A Focus on Current Challenges. PubMed Central.

  • de Oliveira, C. S., et al. (n.d.). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PubMed Central.

  • Bagno, A., et al. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PubMed Central.

  • Ghozlan, S. A. S., et al. (n.d.). Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. MDPI.

  • Cighir, C.-C., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.

  • Cotuá, Y. P., & Cotes, J. M. (n.d.). Computational Study of n-Acetylglutamate Hydrolysis under Acidic and Basic Conditions. ResearchGate.

  • Rauf, A., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.

  • Musgrave, D. R. (2017, March 14). Lactam Hydrolysis. YouTube.

  • 6-Nitro-2-benzoxazolone. (n.d.). CAS Common Chemistry.

  • Schematic of ring-opening reaction in PVP. (n.d.). ResearchGate.

  • Cleavage Reactions of Oxazolin-5-ones Reactions with 4-Substituted-2-aryl-2-oxazolin-5-ones. (n.d.). FAO AGRIS.

  • Macías, F. A., et al. (n.d.). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Sigma-Aldrich.

References

Technical Support Center: Scaling Up 3-Acetyl-2-benzoxazolinone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Acetyl-2-benzoxazolinone. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure a robust, reproducible, and scalable process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the N-acetylation of 2-benzoxazolinone. This reaction involves treating the starting material, 2-benzoxazolinone, with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the acidic byproduct (HCl or acetic acid) generated during the reaction. The reaction is generally performed in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this N-acetylation reaction?

Scaling up any chemical reaction requires careful monitoring of parameters that can significantly impact yield, purity, and safety.[1] For this specific synthesis, the following CPPs are crucial:

Critical Process ParameterRationale & Impact on Scale-Up
Temperature Control The N-acetylation reaction is exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and impurities.
Reagent Addition Rate Controlled, slow addition of the acetylating agent is vital to manage the exotherm and prevent localized high concentrations, which can cause side-product formation.
Mixing Efficiency Inefficient mixing can lead to non-homogenous reaction conditions, resulting in incomplete conversion and inconsistent product quality. This is a common challenge when moving from small flasks to large vessels.[1]
Purity of Starting Materials Impurities in the initial 2-benzoxazolinone or acetylating agent can act as catalysts for side reactions or be carried through to the final product, complicating purification.[2]
Moisture Content Acetylating agents like acetyl chloride are highly sensitive to moisture and will hydrolyze, reducing their effective concentration and leading to lower yields.[3] All reagents and solvents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

Safety is paramount. The key hazards are associated with the acetylating agent and the solvents.

  • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water, releasing toxic HCl gas. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4]

  • Pyridine/Triethylamine: These bases are flammable, toxic, and have strong, unpleasant odors. They should also be handled in a well-ventilated fume hood.

  • Solvents (DCM, Toluene, THF): These are volatile and flammable organic solvents. Appropriate grounding of equipment is necessary to prevent static discharge.

  • 2-Benzoxazolinone & Derivatives: While less acutely hazardous, these compounds should be handled with care. The safety data sheet for 2(3H)-Benzoxazolone indicates it can cause skin and eye irritation.[5] Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[6][7]

Q4: How can I reliably assess the purity and identity of my final this compound product?

A combination of analytical techniques is recommended for comprehensive quality control:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check for the presence of the starting material in the final product.[8]

  • Melting Point: A sharp melting point close to the literature value (approx. 154-158 °C) is a good indicator of purity.

  • Spectroscopy (NMR & IR):

    • ¹H NMR: Provides definitive structural confirmation. Look for the characteristic acetyl methyl singlet around 2.6 ppm and the disappearance of the N-H proton from the starting material.

    • FT-IR: Confirms the presence of key functional groups. Expect to see two distinct carbonyl (C=O) stretches: one for the lactam (around 1770 cm⁻¹) and one for the acetyl group (around 1700 cm⁻¹).[9]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem 1: Low or Inconsistent Yield

A drop in yield is one of the most common issues encountered during scale-up.[10]

Potential Cause A: Incomplete Reaction The reaction kinetics may not scale linearly from the lab to a pilot-plant reactor.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement in-process controls (IPCs) like TLC or HPLC to track the disappearance of the starting material (2-benzoxazolinone). Do not rely solely on time.

    • Temperature Profile: Ensure the internal batch temperature is maintained at the optimized level. Use a calibrated temperature probe and ensure the reactor's heating/cooling jacket is responsive.

    • Stoichiometry Check: On a larger scale, measurement errors can be more significant. Double-check the molar equivalents of the acetylating agent and base. A slight excess (1.1-1.2 equivalents) of the acetylating agent may be required to drive the reaction to completion.

Potential Cause B: Competing Side Reactions At elevated temperatures or with improper base selection, undesired side reactions can occur. The primary side reaction of concern is O-acetylation, where the acetyl group adds to the oxygen of the enolate form of the lactam instead of the nitrogen.

G cluster_0 Desired Pathway cluster_1 Side Reaction 2-BOA 2-Benzoxazolinone N-Acetylated This compound (Product) 2-BOA->N-Acetylated N-Acetylation (Kinetic Control) Enolate Enolate Intermediate 2-BOA->Enolate Base O-Acetylated O-Acetylated Impurity (Thermodynamic Byproduct) Enolate->O-Acetylated O-Acetylation

Caption: N-Acetylation vs. O-Acetylation Side Reaction.

  • Troubleshooting Protocol:

    • Maintain Low Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of acetyl chloride to favor the kinetically controlled N-acetylation over the thermodynamically favored O-acetylation.

    • Base Selection: Use a non-nucleophilic sterically hindered base like triethylamine. While pyridine works, it is more nucleophilic and can sometimes lead to other side products.

    • Isolate and Characterize Byproducts: If yield loss is significant, attempt to isolate the main byproduct from the mother liquor and characterize it (e.g., by NMR, MS) to confirm its structure and adjust the reaction conditions accordingly.

Problem 2: Product Purification Challenges

Issues with purity often become more apparent at a larger scale, where volumes are larger and crystallization kinetics can differ.

Potential Cause A: Co-precipitation of Starting Material Unreacted 2-benzoxazolinone has similar solubility characteristics to the product and can co-precipitate, leading to a pure but contaminated final product.

  • Troubleshooting Protocol:

    • Optimize Recrystallization Solvent: The ideal solvent system should have high solubility for the product at elevated temperatures and very low solubility at room temperature or below, while keeping the starting material soluble even when cool. A common system is ethanol or an isopropanol/water mixture.[11]

    • pH Adjustment during Workup: After quenching the reaction, consider a basic wash (e.g., with aqueous sodium bicarbonate solution) to deprotonate and dissolve any unreacted 2-benzoxazolinone, separating it into the aqueous phase before crystallization.

    • Controlled Cooling: Implement a programmed, slow cooling ramp for the crystallization process. Crash-cooling a large batch often leads to trapping impurities within the crystal lattice.

Potential Cause B: Formation of Colored Impurities The appearance of a yellow or brown tint in the final product often indicates degradation or high-temperature side reactions.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure the reaction and workup are performed under a nitrogen or argon blanket to prevent air oxidation, especially if elevated temperatures are used.

    • Activated Charcoal Treatment: During the recrystallization step, add a small amount (e.g., 1-2% w/w) of activated charcoal to the hot solution and stir for 15-30 minutes before performing a hot filtration to remove the charcoal and adsorbed colored impurities. Be cautious, as charcoal can also adsorb some of your product.

Problem 3: Inconsistent Results Between Batches (Reproducibility)

Batch-to-batch variability is a major hurdle in scaling up production and points to a lack of process control.[12]

G Start Low Yield or Impure Product CheckPurity Verify Raw Material Purity (CoA, In-house Test) Start->CheckPurity Is raw material consistent? CheckMoisture Check Reagent/Solvent Moisture Content CheckPurity->CheckMoisture Yes Optimize Optimize Parameter CheckPurity->Optimize No CheckTemp Review Batch Temperature and Addition Profile CheckMoisture->CheckTemp Yes (Dry) CheckMoisture->Optimize No (Wet) CheckMixing Evaluate Mixing Efficiency (Visual, CFD Model) CheckTemp->CheckMixing Yes (Consistent) CheckTemp->Optimize No (Deviations) CheckMixing->Optimize No (Poor) End Consistent Process CheckMixing->End Yes (Efficient) Optimize->Start Re-run Batch

Caption: Troubleshooting Logic for Batch Inconsistency.

  • Troubleshooting Protocol:

    • Raw Material Qualification: Do not assume all suppliers provide identical quality. Qualify your raw material suppliers and perform incoming quality control (e.g., purity by HPLC, moisture by Karl Fischer) on each new lot of 2-benzoxazolinone and acetylating agent.[2]

    • Develop a Detailed Batch Record: Document every step with precise values, not ranges (e.g., "added 50.2 kg," not "added ~50 kg"). This includes addition times, temperature logs, mixing speeds, and observation notes. This data is invaluable for identifying the source of variability.

    • Process Validation: Once the process is optimized, perform at least three consecutive successful batches at the target scale to validate the process and demonstrate reproducibility before moving to GMP production.

Section 3: Protocols and Methodologies

Protocol 1: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes. All lab work should be conducted by qualified personnel with appropriate safety precautions.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-benzoxazolinone (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~10 mL per gram of starting material) followed by triethylamine (1.5 eq). Stir under a nitrogen atmosphere until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acetylation: Add acetyl chloride (1.2 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.

Protocol 2: Key Considerations for Scale-Up
  • Reactor Choice: Use a glass-lined or stainless steel reactor with an appropriate overhead stirrer (e.g., a pitched-blade turbine or anchor stirrer is better than a magnetic stir bar for solids). Ensure the reactor has a sufficient jacket surface area for efficient heat transfer.

  • Reagent Addition: Use a calibrated addition pump for the dropwise addition of acetyl chloride to ensure a consistent and controllable rate.

  • Workup & Isolation: Plan for larger-scale liquid-liquid extractions and filtrations. A filter press or a centrifugal filter is more efficient than vacuum filtration for large quantities of solids.

  • Drying: Use a vacuum oven with a controlled temperature (e.g., 40-50 °C) to efficiently remove residual solvent without degrading the product.

References

Technical Support Center: Navigating the Synthesis and Purification of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-2-benzoxazolinone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and purification of this important synthetic intermediate. My goal is to equip you with the knowledge to anticipate and overcome challenges related to its decomposition during experimental workups, ensuring the integrity and purity of your final product.

I. Understanding the Instability of this compound: A Proactive Approach

This compound, while a versatile reagent, possesses inherent chemical liabilities that can lead to decomposition during standard workup procedures. The primary modes of degradation are hydrolysis of the N-acyl group and cleavage of the benzoxazolinone ring. The susceptibility to these pathways is highly dependent on the pH of the aqueous environment and the temperature of the process. A foundational understanding of these mechanisms is paramount to designing a robust workup protocol.

Decomposition Pathways

The two principal decomposition pathways that can compromise the integrity of this compound are:

  • N-Deacylation: This involves the hydrolytic cleavage of the acetyl group from the nitrogen atom of the benzoxazolinone ring, yielding 2-benzoxazolinone. This reaction can be catalyzed by both acid and base.

  • Benzoxazolinone Ring Opening: The lactone-like structure of the benzoxazolinone ring is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 2-aminophenol derivatives.

The interplay of these pathways is dictated by the specific conditions of your workup.

II. Troubleshooting Guide: A Symptom-Based Approach to Decomposition

This section is structured to help you diagnose and resolve common issues encountered during the workup of reactions involving this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low final product yield with the presence of a more polar spot on TLC. N-Deacylation: The more polar spot is likely 2-benzoxazolinone, resulting from the loss of the acetyl group. This is often caused by prolonged exposure to acidic or basic aqueous solutions during extraction.Minimize contact time with aqueous layers: Perform extractions swiftly. • Use mild acidic or basic washes: If an acid wash is necessary, use a dilute solution of a weak acid (e.g., 1% citric acid) and keep the contact time to a minimum. For basic washes, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. • Maintain low temperatures: Conduct all aqueous workup steps in an ice bath to reduce the rate of hydrolysis.
Appearance of multiple new, highly polar spots on TLC, and difficulty in isolating the desired product. Benzoxazolinone Ring Opening: This suggests that the heterocyclic ring has been cleaved, leading to the formation of various 2-aminophenol-related byproducts. This is a strong indicator of exposure to harsh basic conditions.Avoid strong bases: Do not use hydroxide solutions (e.g., NaOH, KOH) in your workup. • Buffer the aqueous phase: If the reaction conditions are basic, consider neutralizing the reaction mixture with a buffer solution (e.g., phosphate buffer, pH 7) before extraction. • Consider a non-aqueous workup: If feasible, explore workup procedures that avoid aqueous extraction altogether. This could involve direct filtration of the reaction mixture or precipitation of the product by adding an anti-solvent.
Oiling out or difficulty in crystallizing the final product. Presence of impurities: The decomposition products, 2-benzoxazolinone and ring-opened byproducts, can act as impurities that inhibit crystallization.Purify via column chromatography: If recrystallization fails, flash column chromatography is an effective method to separate this compound from its more polar decomposition products. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. • Attempt a different recrystallization solvent: While ethanol is a commonly used solvent, you can explore other options like isopropanol or mixtures of ethyl acetate and hexanes.

III. Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions our team receives regarding the handling of this compound.

Q1: What is the optimal pH range for the aqueous workup of this compound?

A1: Based on the hydrolytic instability of the N-acyl bond and the benzoxazolinone ring, it is recommended to maintain the pH of the aqueous phase as close to neutral (pH 6-8) as possible. If an acidic or basic wash is unavoidable, it should be brief and carried out at low temperatures. A mildly basic workup using sodium bicarbonate (pH ~8) is generally well-tolerated for short periods and can be effective for removing acidic impurities.[1]

Q2: I suspect my product has decomposed. How can I confirm this?

A2: The most effective way to confirm decomposition is through Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Analysis: Spot your crude product alongside a reference standard of this compound (if available) and 2-benzoxazolinone. The appearance of a more polar spot corresponding to 2-benzoxazolinone is a strong indication of N-deacylation. Ring-opened products will typically appear as even more polar, often streaking, spots.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance or diminished integration of the acetyl protons (a sharp singlet typically around 2.7 ppm) relative to the aromatic protons is a clear sign of deacylation. The appearance of a broad singlet for the N-H proton of 2-benzoxazolinone (typically > 9 ppm) would further confirm this.

Q3: What are the best practices for storing this compound?

A3: To ensure its long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, away from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture, which could potentially lead to slow hydrolysis over time.

IV. Recommended Protocols for Workup and Purification

To minimize the risk of decomposition, we recommend the following protocols for the workup and purification of this compound.

Protocol 1: Mildly Basic Aqueous Workup

This protocol is suitable for reactions where acidic byproducts need to be removed.

  • Cool the reaction mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Quench the reaction (if necessary): If reactive reagents are present, quench them appropriately before proceeding.

  • Dilute with an organic solvent: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with saturated sodium bicarbonate solution: Transfer the mixture to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate. Perform this wash quickly (1-2 minutes of gentle shaking).

  • Wash with brine: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying this compound, provided that significant decomposition has not occurred.

  • Choose a suitable solvent: Ethanol is a commonly reported and effective solvent for the recrystallization of N-acylbenzoxazolinones.[2] Other potential solvents include isopropanol or a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Cool slowly: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is beneficial to let the solution stand undisturbed.

  • Induce crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Cool further: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate and dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Visualizing the Decomposition Pathways

To provide a clearer understanding of the chemical transformations that can occur during a problematic workup, the following diagrams illustrate the key decomposition pathways.

DecompositionPathways This compound This compound 2-Benzoxazolinone 2-Benzoxazolinone This compound->2-Benzoxazolinone N-Deacylation (Acid or Base Catalyzed) 2-Aminophenol Derivatives 2-Aminophenol Derivatives This compound->2-Aminophenol Derivatives Ring Opening (Base Catalyzed)

Caption: Key decomposition pathways of this compound.

VI. Troubleshooting Flowchart

For a step-by-step guide to diagnosing and resolving issues with your workup, please refer to the following flowchart.

TroubleshootingFlowchart start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc polar_spot Major polar spot observed? check_tlc->polar_spot deacylation Likely N-Deacylation polar_spot->deacylation Yes multiple_spots Multiple polar spots or streaking? polar_spot->multiple_spots No optimize_workup Optimize Workup: - Minimize aqueous contact - Use mild acid/base - Low temperature deacylation->optimize_workup ring_opening Likely Ring Opening multiple_spots->ring_opening Yes no_decomp Decomposition not the primary issue multiple_spots->no_decomp No avoid_strong_base Optimize Workup: - Avoid strong bases - Use buffered solutions - Consider non-aqueous workup ring_opening->avoid_strong_base reassess_reaction Re-evaluate reaction conditions: - Incomplete conversion? - Side reactions? no_decomp->reassess_reaction purify Purify via: - Recrystallization - Column Chromatography optimize_workup->purify avoid_strong_base->purify reassess_reaction->purify

Caption: Troubleshooting flowchart for this compound workup.

VII. References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. --INVALID-LINK--

  • Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances. --INVALID-LINK--

  • Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. --INVALID-LINK--

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer Degradation and Stability. --INVALID-LINK--

  • A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules. --INVALID-LINK--

  • Process for the preparation of intermediates. Google Patents. --INVALID-LINK--

  • Thermal Degradation Behavior and Kinetics of Polybenzoxazine Based on Bisphenol-S and Allylamine. ResearchGate. --INVALID-LINK--

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society. --INVALID-LINK--

  • Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends. Polymer Degradation and Stability. --INVALID-LINK--

  • Specifications of this compound. Capot Chemical. --INVALID-LINK--

  • Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3-Acetyl-2-benzoxazolinone by ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Acetyl-2-benzoxazolinone using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the capabilities of ¹H NMR with alternative analytical techniques, supported by experimental data and authoritative references.

Introduction: The Need for Unambiguous Structural Elucidation

This compound (C₉H₇NO₃, M.W. 177.16 g/mol ) is a key heterocyclic compound belonging to the benzoxazolinone class.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. For researchers in these fields, precise and unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible science. ¹H NMR spectroscopy stands as the primary and most powerful technique for the structural elucidation of such organic molecules in solution, providing detailed information about the molecular framework, proton environments, and connectivity.

Part 1: The ¹H NMR Characterization Workflow

The foundation of a reliable structural assignment is a meticulously executed, high-quality NMR experiment. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Step 1: Sample Preparation - The Quality Cornerstone The quality of the final spectrum is dictated by the quality of the sample.

  • Analyte Purity: Ensure the this compound sample is purified (e.g., via chromatography or recrystallization) and thoroughly dried under high vacuum to remove residual solvents.

  • Mass Determination: Accurately weigh 5-10 mg of the purified solid. This concentration is optimal for small molecules, providing excellent signal-to-noise in a short acquisition time without causing issues like line broadening or difficulty in shimming that can arise from overly concentrated samples.[3][4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent first-choice solvent for many organic compounds due to its good solubilizing power and relatively clean spectral window.[5] If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable polar alternative.

  • Internal Standard: Add Tetramethylsilane (TMS) to the solution. TMS serves as the universal internal reference standard, defined as 0.00 ppm.[6] This allows for the accurate and reproducible reporting of chemical shifts.

  • Homogenization & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7] Solid impurities will disrupt the magnetic field homogeneity, leading to poor spectral resolution.

Step 2: Data Acquisition These parameters are typical for a 400 MHz spectrometer.

  • Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking & Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial as it compensates for magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for this sample concentration.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

Step 3: Data Processing

  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat, even baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to each signal.[6]

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample filter->insert shim 5. Lock & Shim insert->shim acquire 6. Acquire FID (16 Scans) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference to TMS phase->ref integrate 10. Integrate Signals ref->integrate analysis Spectral Analysis integrate->analysis

Caption: Experimental workflow for ¹H NMR analysis.

Part 2: Spectral Interpretation - Decoding the Structure

The true power of ¹H NMR lies in the detailed interpretation of the resulting spectrum, which acts as a molecular fingerprint.

Molecular Structure and Proton Assignments

The structure of this compound contains two distinct proton environments: the aromatic region and the aliphatic acetyl group.

Caption: Structure of this compound.

Analysis of Expected ¹H NMR Signals

Based on fundamental NMR principles and data from analogous structures, we can predict the spectrum of this compound.[8][9]

  • Acetyl Protons (Hₐ):

    • Chemical Shift (δ): Expected to appear as a sharp singlet around 2.7 ppm . The protons of an acetyl group are deshielded by the adjacent carbonyl group. Being attached to a nitrogen atom within a lactam ring system further influences this shift.

    • Integration: This signal will integrate to 3 protons .

    • Multiplicity: It will be a singlet (s) because there are no adjacent protons within three bonds to cause splitting.

  • Aromatic Protons (Hₑ, Hₖ, Hⱼ, Hᵢ):

    • Chemical Shift (δ): These four protons on the benzene ring will resonate in the downfield region, typically between 7.2 and 8.2 ppm .[8][10] Their exact positions are influenced by the electronic effects of the fused lactam ring.

    • Integration: The entire aromatic region will integrate to 4 protons .

    • Multiplicity: These protons will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. A typical pattern for such a system would be two sets of multiplets or distinct doublets and triplets. For instance, Hₑ, being adjacent to the ring oxygen, might be the most deshielded proton appearing furthest downfield, likely as a doublet of doublets. The remaining protons would appear as a more complex multiplet.

Data Summary Table

The predicted ¹H NMR data is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Hₐ (CH₃)~ 2.7Singlet (s)3HN/A
Hₑ, Hₖ, Hⱼ, Hᵢ~ 7.2 - 8.2Multiplet (m)4H~ 7-9 (ortho), ~2-3 (meta)

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the molecular puzzle.

TechniqueInformation ProvidedSample AmountKey AdvantagesKey Limitations
¹H NMR Detailed molecular structure, proton environments, connectivity, stereochemistry.5-10 mgUnambiguous structural information, non-destructive.Lower sensitivity than MS, requires soluble sample.
¹³C NMR Carbon skeleton, number and type of carbon environments (sp³, sp², sp).20-50 mg[3]Directly observes the carbon framework, identifies quaternary carbons.Low natural abundance of ¹³C requires more sample and longer acquisition times.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-N, C-O).~1 mgFast, simple, good for identifying key functional groups. Provides no information on molecular connectivity.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (HRMS), fragmentation patterns.< 1 mgExtremely high sensitivity, provides exact mass.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
HPLC Purity assessment, quantification, separation of mixtures.< 1 mgExcellent for determining purity and for quantification.[11]Provides no structural information on its own (must be coupled with a detector like MS).
Synergistic Power
  • NMR & MS: This is the most powerful combination. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₉H₇NO₃), while ¹H and ¹³C NMR provide the exact atomic arrangement.

  • NMR & IR: IR spectroscopy can quickly confirm the presence of the key carbonyl groups (one for the lactam, one for the acetyl), which corresponds with the signals observed in the NMR spectra. For benzoxazolinone derivatives, a strong C=O stretch is expected around 1770 cm⁻¹.[10]

Conclusion

¹H NMR spectroscopy is an indispensable, high-information-content technique for the definitive characterization of this compound. It provides a detailed and unambiguous picture of the proton framework, which is fundamental to confirming the molecular structure. When used synergistically with complementary methods like Mass Spectrometry and IR Spectroscopy, researchers can achieve a holistic and robust validation of the molecule's identity and purity, a critical requirement for professionals in drug development and chemical research.

References

A Comparative Guide to the Synthesis and Spectral Validation of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-Acetyl-2-benzoxazolinone and a detailed workflow for its structural validation using multinuclear NMR, IR, and Mass Spectrometry. Designed for researchers in medicinal chemistry and drug development, this document emphasizes the causality behind experimental choices and establishes a self-validating protocol for ensuring product purity and identity.

Introduction: The Significance of the Benzoxazolinone Scaffold

The benzoxazolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] These structures are known to exhibit anticancer, antimicrobial, anti-HIV, and anticonvulsant properties.[1] this compound serves as a key intermediate, a versatile building block for introducing more complex functionalities at the N-3 position. The N-acylation of the parent 2-benzoxazolinone heterocycle is a fundamental transformation; however, due to the relatively low nucleophilicity of the amide nitrogen, this step requires robust conditions and rigorous validation.[3]

This guide presents a standard, reliable method for the synthesis of this compound and contrasts it with alternative strategies. The primary focus is a comprehensive, multi-technique spectral analysis workflow designed to unequivocally confirm the molecular structure and rule out common impurities.

Synthesis of this compound: A Comparative Overview

The most direct and common method for preparing this compound is the N-acylation of the parent heterocycle, 2-benzoxazolinone. While other methods exist, such as those starting from substituted o-aminophenols or N-arylhydroxylamines, they are often more complex and less atom-economical for this specific target molecule.[4]

Primary Method: Direct N-Acylation with Acetic Anhydride

This method is favored for its simplicity, high yield, and the use of readily available, inexpensive reagents. The reaction proceeds via nucleophilic attack of the nitrogen atom of 2-benzoxazolinone on one of the carbonyl carbons of acetic anhydride.

Mechanism Insight: 2-Benzoxazolinone is an amide, and the nitrogen lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. The reaction is therefore typically facilitated by a basic catalyst, such as pyridine or triethylamine, which can deprotonate the N-H group, or by using an acid catalyst to activate the anhydride.[3] For this preparation, we will utilize a catalytic amount of a strong acid to demonstrate a common and effective approach.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Benzoxazolinone (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Concentrated Sulfuric Acid (catalytic, ~2-3 drops)

  • Deionized Water

  • Ethanol

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-benzoxazolinone (e.g., 5.0 g).

  • Add acetic anhydride (e.g., 9.5 mL).

  • While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2 hours. The solid should dissolve as the reaction progresses.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Slowly and carefully add 50 mL of cold deionized water to the flask with vigorous stirring to quench the excess acetic anhydride and precipitate the product. Caution: This is an exothermic reaction.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid and any remaining catalyst.

  • Recrystallize the crude product from ethanol to yield pure this compound as white crystals.

  • Dry the final product under vacuum.

Alternative Synthetic Strategies

For the sake of comparison, it is valuable to be aware of other synthetic routes to the N-substituted benzoxazolinone core:

  • From N-Alkyl-N-arylhydroxylamines: This multi-step method involves the partial reduction of nitroarenes followed by N-alkylation and a final cyclization sequence. While versatile for creating diverse 3-substituted analogues, it is unnecessarily complex for a simple acetyl group.[4]

  • Hofmann Rearrangement: A continuous-flow method using the Hofmann rearrangement of salicylamide has been developed to produce the parent 2-benzoxazolinone, which would then require a subsequent acylation step.[5]

  • Coupling with Acids: Methods using coupling agents like pivaloyl chloride allow for the direct N-acylation of 2-oxazolidinones with carboxylic acids, avoiding the need for acid anhydrides or chlorides.[6]

The direct acylation method remains the most practical and efficient for the specific synthesis of this compound.

The Spectral Validation Workflow

Unequivocal structural confirmation is paramount. The following workflow outlines the use of four key analytical techniques to validate the synthesis. This multi-pronged approach ensures that the identity and purity of the final compound are established beyond doubt.

G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation Reactants 2-Benzoxazolinone + Acetic Anhydride Reaction Reflux with H₂SO₄ catalyst Reactants->Reaction Workup Water Quench & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Crystalline Product Purification->Product SamplePrep Prepare Samples (CDCl₃/DMSO-d₆, KBr) Product->SamplePrep Submit for Analysis IR FT-IR Spectroscopy SamplePrep->IR NMR ¹H & ¹³C NMR SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS Analysis Data Interpretation & Comparison to Standards IR->Analysis NMR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Overall workflow from synthesis to spectral confirmation.

Foundational Comparison: Product vs. Starting Material

The core of the validation lies in identifying the key spectral changes that occur upon converting 2-benzoxazolinone to this compound.

Spectral Feature2-Benzoxazolinone (Starting Material)This compound (Product)Rationale for Change
IR: N-H Stretch Present (~3200-3000 cm⁻¹)Absent The N-H bond is replaced by an N-C(O) bond. Its disappearance is a primary indicator of success.
IR: C=O Stretch One band (~1760-1740 cm⁻¹)Two distinct bands (~1775 & ~1710 cm⁻¹)The product contains both the original lactam carbonyl and a new, lower-frequency amide/ketone carbonyl.
¹H NMR: N-H Proton Present, broad singlet (~11-12 ppm)Absent The acidic proton is removed during acylation.
¹H NMR: -CH₃ Signal AbsentPresent , sharp singlet (~2.7 ppm)A new signal appears corresponding to the three equivalent protons of the acetyl methyl group.
¹³C NMR: -CH₃ Signal AbsentPresent (~25-30 ppm)A new aliphatic carbon signal appears.
Mass Spec (M⁺) m/z = 135m/z = 177The molecular weight increases by 42 units, corresponding to the addition of an acetyl group (C₂H₂O).
Detailed Spectral Analysis

¹H NMR Spectroscopy The ¹H NMR spectrum provides a clear "fingerprint" of the molecule. For this compound, the expected signals are:

  • δ ~7.2-7.5 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

  • δ ~2.7 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the acetyl methyl group. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.

Causality: The absence of a very broad singlet in the δ 11-12 ppm region is critical, as this confirms the consumption of the starting material's N-H proton. The appearance of the sharp singlet at ~2.7 ppm confirms the presence of the acetyl group.

¹³C NMR Spectroscopy This technique validates the carbon skeleton of the molecule.

  • δ ~169-170 ppm: Carbonyl carbon of the acetyl group.

  • δ ~153-154 ppm: Carbonyl carbon of the lactam ring.[7]

  • δ ~110-143 ppm: Multiple signals corresponding to the aromatic carbons.

  • δ ~25-27 ppm: Methyl carbon of the acetyl group.

Trustworthiness: Comparing the ¹³C NMR spectrum of the product to that of 2-benzoxazolinone provides a self-validating system. The disappearance of the N-H associated signals and the appearance of two new signals for the acetyl group (C=O and CH₃) provide orthogonal confirmation to the ¹H NMR data.

Infrared (IR) Spectroscopy IR spectroscopy is exceptionally powerful for identifying functional groups.

  • ~1775 cm⁻¹ (strong): This sharp, high-frequency band is characteristic of the C=O stretch of the five-membered lactam ring.

  • ~1710 cm⁻¹ (strong): This band corresponds to the C=O stretch of the newly introduced acetyl group.

  • Absence of a broad band ~3200 cm⁻¹: Confirms the loss of the N-H group from the starting material.[8][9]

Expertise: The lactam carbonyl has a higher stretching frequency than the acetyl carbonyl due to ring strain in the five-membered ring. Observing two distinct, strong carbonyl absorptions is a hallmark of a successful synthesis.

Mass Spectrometry (MS) MS confirms the molecular weight of the synthesized compound.

  • Expected Molecular Ion (M⁺): m/z = 177.15 (for C₉H₇NO₃)

  • Key Fragmentation: A prominent fragment should be observed at m/z = 135, corresponding to the loss of the ketene radical (•CH₂=C=O, 42 Da) from the molecular ion. This fragmentation pattern is highly characteristic of N-acetylated compounds. An additional peak at m/z = 43 for the acetyl cation ([CH₃CO]⁺) may also be visible.

G cluster_checks Validation Checks Product Synthesized Product (Crude or Purified) Analysis Perform Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS) Product->Analysis Data Acquired Spectral Data Analysis->Data Compare Compare Data to Reference Values (Tables 1 & 2) Data->Compare Check1 ¹H NMR: Acetyl singlet present? N-H singlet absent? Compare->Check1 Check2 IR: Two C=O bands present? N-H stretch absent? Check1->Check2 Check3 MS: Molecular ion at m/z=177? Fragment at m/z=135? Check2->Check3 Check4 ¹³C NMR: Acetyl C=O and CH₃ peaks present? Check3->Check4 Decision Do all checks pass? Check4->Decision Success Structure Validated Decision->Success Yes Failure Synthesis Failed or Impure (Re-purify or re-synthesize) Decision->Failure No

Caption: A logical workflow for the spectral validation process.

Conclusion

The synthesis of this compound via direct N-acylation is a straightforward and efficient method for producing this valuable synthetic intermediate. However, the success of the synthesis is entirely dependent on rigorous and comprehensive validation. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can create a self-validating workflow. The key diagnostic markers—the disappearance of the N-H proton signals and the concomitant appearance of characteristic acetyl group signals—provide unambiguous evidence of a successful transformation. This guide provides the necessary protocols and spectral benchmarks to ensure researchers can proceed with confidence in the identity and purity of their material.

References

A Senior Application Scientist's Guide to Acetylating Agents: 3-Acetyl-2-benzoxazolinone vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the acetylation of nucleophiles—a fundamental transformation—relies on the careful selection of an appropriate acetylating agent. The choice between a highly reactive, common reagent and a milder, more selective alternative can dictate the success of a synthetic route, particularly when dealing with sensitive substrates or complex molecular architectures. This guide provides an in-depth comparative analysis of two such agents: the workhorse Acetic Anhydride and the specialized 3-Acetyl-2-benzoxazolinone.

This document moves beyond a simple cataloging of properties to explore the causality behind their differing reactivities, the practical implications for reaction design, and the logic for choosing one over the other. We will dissect their mechanisms, compare their performance profiles, and provide actionable experimental protocols for their effective use.

Executive Summary: At a Glance

Before delving into the mechanistic and experimental details, the following table provides a high-level comparison to guide initial decision-making.

FeatureAcetic AnhydrideThis compound
Reactivity HighModerate / Mild
Primary Use Case General-purpose acetylation of alcohols, amines, phenols.Mild and selective N-acetylation of primary and secondary amines.
By-product Acetic Acid (corrosive, liquid)2-Benzoxazolinone (non-acidic, solid)
Work-up Requires aqueous basic wash to remove acidic by-product.Often simplified; by-product can sometimes be removed by filtration.
Selectivity Moderate; can lead to O- and N-acetylation in polyfunctional molecules.High chemoselectivity for amines over hydroxyl groups.
Handling Corrosive, lachrymator, reacts violently with water and strong oxidizers.[1][2][3]Stable solid, less hazardous.
Catalyst Often requires a base catalyst (e.g., Pyridine, DMAP) or acid catalyst.[4][5]Can often be used under neutral or mildly basic conditions.

Physicochemical Properties

A molecule's physical properties are the foundation of its chemical behavior and dictate how it is handled and utilized in a laboratory setting.

PropertyAcetic AnhydrideThis compound
CAS Number 108-24-7[2][4]24963-28-8[6][7]
Molecular Formula C₄H₆O₃[4][8]C₉H₇NO₃[7]
Molecular Weight 102.09 g/mol [2][3][8]177.16 g/mol [7]
Appearance Colorless liquid[2][4][8]Solid
Boiling Point 139.8 °C[4][8]N/A
Melting Point -73.1 °C[4][8]N/A
Density 1.082 g/cm³[4]N/A
Solubility Reacts with water; miscible with many organic solvents.[8]Soluble in common organic solvents.

Reactivity and Mechanistic Rationale

The divergent performance of these two reagents is rooted in their molecular structure, specifically the nature of the leaving group generated during the acetylation reaction.

Acetic Anhydride: As a symmetric anhydride, it is a potent electrophile. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (such as an alcohol or amine) attacks one of the carbonyl carbons.[9] This process is often catalyzed by an acid, which protonates a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, or a base (like pyridine), which can act as a nucleophilic catalyst to form a more reactive acetylpyridinium intermediate. The leaving group is an acetate ion, and the final by-product is acetic acid.[8][10]

Acetic_Anhydride_Mechanism cluster_reactants Reactants cluster_products Products Ac2O Acetic Anhydride Intermediate Tetrahedral Intermediate Ac2O->Intermediate NuH R-NH₂ / R-OH NuH->Intermediate Nucleophilic Attack Product Acetylated Product Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Fig 1. Generalized mechanism of acetylation with Acetic Anhydride.

This compound: This reagent is an N-acyl benzoxazolinone. Its reactivity is significantly attenuated compared to acetic anhydride. The key to its mildness and selectivity lies in the stability of the 2-benzoxazolinone anion, which serves as the leaving group. This anion is stabilized by resonance, making it a much better leaving group than acetate under milder conditions and less likely to require aggressive catalysis. This inherent stability allows for reactions to proceed under near-neutral conditions, preserving acid- or base-sensitive functional groups elsewhere in the molecule.

Benzoxazolinone_Mechanism cluster_reactants Reactants cluster_products Products AcBOA This compound Intermediate Tetrahedral Intermediate AcBOA->Intermediate NuH R-NH₂ (Amine) NuH->Intermediate Nucleophilic Attack Product N-Acetylated Amine Intermediate->Product Collapse Byproduct 2-Benzoxazolinone Intermediate->Byproduct

Fig 2. Mechanism for the selective N-acetylation with this compound.

Comparative Performance and Application Scope

Reactivity and Chemoselectivity

Acetic anhydride is a highly effective and widely used reagent for the acetylation of alcohols, phenols, and amines.[4] However, its high reactivity can be a double-edged sword. In polyfunctional molecules containing both hydroxyl and amino groups, acetic anhydride often leads to a mixture of O- and N-acetylated products, necessitating subsequent protecting group strategies or challenging purifications.

This is the primary domain where This compound excels. It is known as a highly chemoselective agent for the N-acetylation of primary and secondary amines . The milder conditions under which it reacts are often insufficient to acetylate less nucleophilic alcohols, allowing for the selective protection or modification of amino groups in the presence of hydroxyl groups. This is invaluable in the synthesis of complex pharmaceuticals and natural products.

Reaction Conditions and Work-up

Reactions with acetic anhydride typically require a catalyst and often involve heating. The work-up procedure is dictated by the need to remove the acetic acid by-product and any base catalyst like pyridine.[11] This usually involves quenching the reaction, followed by dilution with an organic solvent and washing with an aqueous basic solution (e.g., NaHCO₃), water, and brine.[11]

In contrast, reactions with this compound can often proceed at room temperature without a strong catalyst. The most significant advantage lies in the work-up. The by-product, 2-benzoxazolinone, is a stable, neutral solid with limited solubility in many common non-polar organic solvents. In favorable cases, upon completion of the reaction, the by-product can be precipitated or crystallizes out of the reaction mixture and simply removed by filtration, leading to a significantly streamlined purification process.

Decision-Making Workflow

The choice of acetylating agent is a critical decision point in synthesis design. The following workflow provides a logical framework for this selection process.

Decision_Tree Start Start: Need to Acetylate a Substrate Q1 Is the substrate polyfunctional? (e.g., contains both -OH and -NH₂) Start->Q1 Q2 Is the substrate acid- or base-sensitive? Q1->Q2 No Use_AcBOA Use this compound (High Selectivity) Q1->Use_AcBOA Yes Q3 Is the primary goal a simple, bulk acetylation of a robust substrate? Q2->Q3 No Q2->Use_AcBOA Yes Use_Ac2O_Care Use Acetic Anhydride with careful control of stoichiometry and temperature Q3->Use_Ac2O_Care No Use_Ac2O Use Acetic Anhydride (Cost-effective, high throughput) Q3->Use_Ac2O Yes

Fig 3. Workflow for selecting an appropriate acetylating agent.

Experimental Protocols

The following protocols are provided as self-validating, representative procedures. They include steps for reaction monitoring and purification to ensure trustworthiness and reproducibility.

Protocol 1: General Procedure for O-Acetylation of a Primary Alcohol using Acetic Anhydride

This protocol describes the acetylation of benzyl alcohol as a model primary alcohol.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • Acetic Anhydride (Ac₂O, 1.5 equiv)[12]

  • Pyridine (2.0 equiv, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (silica gel), appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzyl alcohol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 equiv) via syringe, followed by the dropwise addition of acetic anhydride (1.5 equiv).[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and quench the reaction by the slow addition of 1M HCl to neutralize the pyridine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product, benzyl acetate, can be purified by flash column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Selective N-Acetylation of an Aniline Derivative using this compound

This protocol describes the selective acetylation of 4-aminophenol, demonstrating the chemoselectivity for the amine over the phenol.

Materials:

  • 4-Aminophenol (1.0 equiv)

  • This compound (1.05 equiv)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • TLC plates (silica gel), appropriate eluent (e.g., 50% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equiv) and this compound (1.05 equiv) in anhydrous THF (approx. 0.3 M concentration).

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is typically slower than with acetic anhydride and may require several hours to overnight for completion. Monitor the progress by TLC, observing the consumption of 4-aminophenol and the formation of a new, less polar spot corresponding to N-(4-hydroxyphenyl)acetamide (Paracetamol).

  • Isolation of By-product: Upon completion, concentrate the reaction mixture under reduced pressure. The by-product, 2-benzoxazolinone, is sparingly soluble in solvents like diethyl ether.

  • Purification: Add cold diethyl ether to the crude residue and triturate. The solid 2-benzoxazolinone will precipitate. Filter the solid by-product and wash it with a small amount of cold diethyl ether.

  • Product Isolation: Concentrate the filtrate to obtain the crude product. The desired N-(4-hydroxyphenyl)acetamide can be further purified by recrystallization (e.g., from water or ethanol/water mixture) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product, ensuring no O-acetylation has occurred, using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

While acetic anhydride remains an indispensable, cost-effective, and powerful reagent for general-purpose acetylations, its utility is tempered by its high reactivity and the generation of a corrosive by-product. It is the agent of choice for robust substrates where high throughput is desired and chemoselectivity is not a primary concern.

This compound , in contrast, emerges as a strategic and sophisticated alternative for modern organic synthesis. Its mild reactivity, exceptional chemoselectivity for amines, and the generation of a non-acidic, easily removable solid by-product make it the superior choice for complex, multifunctional, or sensitive substrates. The simplified work-up and enhanced selectivity often justify its use in the later stages of pharmaceutical and natural product synthesis, where material preservation and reaction predictability are paramount. The judicious selection between these two reagents, guided by the principles outlined in this guide, is a hallmark of elegant and efficient chemical synthesis.

References

A Comparative Analysis of the Biological Activities of 3-Acetyl-2-benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The introduction of an acetyl group at the 3-position of the 2-benzoxazolinone core creates a unique chemical entity, 3-acetyl-2-benzoxazolinone, whose derivatives have been the subject of increasing interest for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several studies have highlighted the potential of this compound derivatives as anticancer agents, with activities demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

A series of benzoxazinone derivatives, structurally related to the benzoxazolinone core, have been shown to inhibit the proliferation of SK-RC-42 (renal), SGC7901 (gastric), and A549 (lung) cancer cells.[1] A key finding from this research was the downregulation of c-Myc mRNA expression in a dose-dependent manner in these cell lines.[1] The proposed mechanism involves the induction of G-quadruplex formation in the c-Myc gene promoter, which in turn suppresses its transcription.[1] This suggests that derivatives of the broader benzoxazinone class, which includes the this compound scaffold, can act as transcriptional regulators of a critical oncogene.

Further investigations into new benzoxazinone derivatives revealed significant antiproliferative activity against HepG2 (liver), MCF-7 (breast), and HCT-29 (colon) human cancer cell lines.[2] Notably, some of these derivatives exhibited high selectivity for cancer cells over normal human fibroblasts (WI-38), with selectivity indices ranging from approximately 5 to 12-fold.[2] Mechanistic studies indicated that the anticancer effects were mediated through the induction of p53 and caspase-3 expression, leading to apoptosis, and in some cases, a reduction in topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1) expression, suggesting cell cycle arrest.[2]

While direct experimental data on this compound derivatives were not the primary focus of all retrieved studies, the consistent anticancer activity of the broader benzoxazole and benzoxazinone classes strongly supports the potential of this specific scaffold.[3][4] For instance, benzoxazole derivatives have been reported to exhibit potent anticancer activity against MCF-7 and HePG2 cell lines.[3]

Comparative Anticancer Activity Data:
Derivative/CompoundCell LineActivity Metric (e.g., IC50)Key FindingsReference
Benzoxazinone DerivativesSK-RC-42, SGC7901, A549Not specifiedDownregulation of c-Myc mRNA[1]
New Benzoxazinone Derivatives (3, 7, 8, 10, 13, 15)HepG2, MCF-7, HCT-29< 10 μMInduction of p53 and caspase-3[2]
Benzoxazole DerivativesMCF-7, HePG2Not specifiedPotent anticancer activity[3]
Benzoxazole clubbed 2-pyrrolidinones (19, 20)SNB-75 (CNS cancer)%GI of 35.49 and 31.88Good anticancer activity[5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also been explored for their antimicrobial properties. The core benzoxazolinone structure is a known pharmacophore in several antimicrobial agents.

A study focused on the synthesis and antimicrobial screening of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones demonstrated their activity against a panel of bacteria and fungi.[6] The minimum inhibitory concentration (MIC) values were determined against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast-like fungi (Candida albicans, Candida krusei, Candida parapsilosis).[6] This highlights the broad-spectrum potential of this class of compounds.

Another study on new 2-benzoxazolinone derivatives linked to hydrazones and azoles showed wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis.[7][8] The research indicated that Gram-negative E. coli and Gram-positive B. subtilis were particularly sensitive.[7][8] The structure-activity relationship is crucial in this context, with substitutions on the benzoxazolinone core significantly influencing the antimicrobial potency.

Furthermore, natural 2-benzoxazolinones and their synthetic derivatives have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] The antifungal activity was found to be correlated with both the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic nature of the substituents on the aromatic ring.[9]

Comparative Antimicrobial Activity Data (MIC in µg/mL):
Derivative/CompoundS. aureusE. coliP. aeruginosaC. albicansReference
3-(4-substituted benzoylmethyl)-2-benzoxazolinonesMIC values determinedMIC values determinedMIC values determinedMIC values determined[6]
2-Benzoxazolinone-hydrazone/azole derivativesActiveActiveNot specifiedNot specified[7][8]
6-NO2-2-benzoxazolinone150300>1000125[9]
6-Cl-2-benzoxazolinone350300>1000250[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of benzoxazolinone derivatives has also been investigated, suggesting their utility in treating inflammatory conditions.

A study on new 6-acyl-2-benzoxazolinone derivatives demonstrated their analgesic and anti-inflammatory activities.[10] The anti-inflammatory effects were evaluated using the carrageenan-induced mouse paw edema test.[10] Notably, certain derivatives were found to be potent inhibitors of prostaglandin E2 (PGE2)-induced edema, with their activity being comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[10]

Another research effort focused on synthesizing benzoxazole derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[11] Several synthesized compounds demonstrated significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6 in vitro.[11] The most active compounds were found to competitively inhibit the binding of a fluorescent probe to the MD2 protein, indicating a direct interaction with this inflammatory target.[11]

Comparative Anti-inflammatory Activity Data:
Derivative/CompoundAssayActivity Metric (e.g., IC50)Key FindingsReference
6-acyl-2-benzoxazolinone derivatives (12, 13)PGE2-induced paw edemaPotent inhibitionActivity comparable to indomethacin[10]
Benzoxazole derivatives (3c, 3d, 3g)IL-6 inhibitionIC50: 10.14, 5.43, 5.09 µMInhibition of MD2 protein[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide mice into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses of this compound derivatives).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualizing the Mechanism: A Potential Anticancer Pathway

The following diagram illustrates a potential mechanism of action for benzoxazolinone derivatives in cancer, focusing on the inhibition of the c-Myc oncogene.

anticancer_pathway cluster_drug Benzoxazolinone Derivative cluster_dna c-Myc Promoter cluster_protein Gene Expression Benzoxazolinone Benzoxazolinone G4_DNA G-quadruplex DNA Benzoxazolinone->G4_DNA Induces formation cMyc_mRNA c-Myc mRNA G4_DNA->cMyc_mRNA Inhibits transcription dsDNA Double-stranded DNA dsDNA->G4_DNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Caption: Proposed mechanism of anticancer activity of benzoxazolinone derivatives via c-Myc inhibition.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold with significant potential in drug discovery. The comparative analysis of their biological activities reveals promising leads in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on synthesizing and screening a broader range of this compound derivatives to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The exploration of their mechanisms of action at the molecular level will also be critical for rational drug design and the development of targeted therapies.

References

A Comparative Guide to Acylation Reactions: Assessing the Efficiency of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the acylation of nucleophiles such as alcohols, amines, and thiols is a cornerstone transformation. The choice of an acylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of 3-Acetyl-2-benzoxazolinone as an acylating agent against more conventional alternatives like acetyl chloride and acetic anhydride. By examining the mechanistic underpinnings and providing supporting experimental context, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Critical Role of the Acylating Agent: A Mechanistic Overview

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. The efficiency of this process is largely dictated by the electrophilicity of the carbonyl carbon in the acylating agent and the stability of the leaving group. A superior acylating agent offers a harmonious balance of high reactivity, selectivity, and operational simplicity.

The general mechanism for nucleophilic acyl substitution, which governs most acylation reactions, proceeds through a tetrahedral intermediate. The rate of this reaction is influenced by the ability of the leaving group to depart, with better leaving groups leading to faster reactions.

Below is a generalized workflow for a typical acylation reaction.

cluster_0 Reaction Initiation cluster_1 Tetrahedral Intermediate Formation cluster_2 Product Formation Nucleophile Nucleophile (e.g., R-OH, R-NH2) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R'-CO-L) AcylatingAgent->Intermediate Product Acylated Product (R-CO-R') Intermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (L-) Intermediate->LeavingGroup

Caption: Generalized workflow of a nucleophilic acyl substitution reaction.

Profiling the Acylating Agents

This compound: The N-Acyl Heterocycle

This compound belongs to the class of N-acyl heterocycles. In these reagents, the acyl group is attached to a nitrogen atom within a heterocyclic ring system. The reactivity of such compounds is attributed to the activation of the carbonyl group by the electron-withdrawing nature of the adjacent benzoxazolinone ring. The benzoxazolinone moiety acts as an excellent leaving group, facilitating the nucleophilic attack.

N-acylbenzotriazoles, which are structurally similar to this compound, are known to be effective and neutral acylating agents for the preparation of amides.[1] They offer a milder alternative to highly reactive acyl halides and anhydrides.[1] This suggests that this compound would also exhibit moderate to high reactivity under neutral or mildly basic conditions, with the benzoxazolinone anion being a stable leaving group.

Acetyl Chloride: The High-Reactivity Benchmark

Acetyl chloride is a classic and highly potent acetylating agent.[2] Its reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[2] Furthermore, the chloride ion is an excellent leaving group. These factors contribute to very fast reaction rates, often at room temperature.[3] However, this high reactivity can be a double-edged sword, sometimes leading to a lack of selectivity with multifunctional substrates. A significant drawback is the generation of corrosive hydrogen chloride (HCl) gas as a byproduct, which necessitates the use of a base to neutralize it and can be problematic for acid-sensitive substrates.[4]

Acetic Anhydride: The Versatile Workhorse

Acetic anhydride is another widely used acetylating agent, offering a good compromise between reactivity and ease of handling.[4] It is less reactive than acetyl chloride, which can translate to better selectivity.[5] The leaving group is the acetate ion, which is a weaker leaving group than chloride, hence the lower reactivity.[6] Reactions with acetic anhydride often require heating or the use of a catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), to achieve reasonable reaction rates.[7] The byproduct is acetic acid, which is less corrosive and more easily removed than HCl.[4]

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons of this compound with acetyl chloride and acetic anhydride are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on the known reactivity of these classes of compounds.

FeatureThis compoundAcetyl ChlorideAcetic Anhydride
Reactivity Moderate to HighVery HighModerate
Typical Reaction Conditions Room temperature to mild heatingOften 0°C to room temperatureRoom temperature to reflux, often with a catalyst
Byproducts 2-BenzoxazolinoneHydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Handling Relatively stable solidCorrosive, moisture-sensitive liquidCorrosive liquid, less sensitive to moisture than acetyl chloride
Selectivity Potentially highCan be lowGenerally good
Substrate Scope Amines, Alcohols, ThiolsAmines, Alcohols, Thiols, Friedel-Crafts reactionsAmines, Alcohols, Thiols
Advantages Neutral reaction conditions, stable leaving group, solid reagentHigh reactivity, fast reactionsGood balance of reactivity and selectivity, less corrosive byproduct
Disadvantages Higher molecular weight of leaving group, potentially higher costCorrosive HCl byproduct, can lack selectivityOften requires a catalyst or heat, slower than acetyl chloride

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative experimental protocols for the acylation of a primary amine.

Protocol for N-Acylation using an N-Acylbenzotriazole (as a proxy for this compound)

This protocol is adapted from established procedures for N-acylbenzotriazoles, which are expected to have similar reactivity to this compound.[1]

Materials:

  • Primary amine (1.0 eq)

  • N-Acetylbenzotriazole (1.1 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the N-acetylbenzotriazole to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Dissolve amine in solvent Add Add N-acylbenzotriazole Dissolve->Add Stir Stir at RT Add->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Evaporate solvent Monitor->Evaporate Purify Purify product Evaporate->Purify

Caption: Workflow for N-acylation using an N-acylbenzotriazole.

Protocol for N-Acylation using Acetyl Chloride

This protocol is a standard procedure for the acylation of amines using acetyl chloride.[3]

Materials:

  • Primary amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Base (e.g., Triethylamine (TEA) or Pyridine, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the primary amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Protocol for N-Acylation using Acetic Anhydride

This is a general protocol for the acylation of amines with acetic anhydride, often catalyzed by a base.[8][9]

Materials:

  • Primary amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Catalyst (e.g., Pyridine or a catalytic amount of DMAP)

  • Solvent (optional, e.g., Dichloromethane (DCM) or neat)

Procedure:

  • Combine the primary amine, acetic anhydride, and catalyst in a reaction flask.

  • Stir the mixture at room temperature or heat as required.

  • Monitor the reaction by TLC.

  • Upon completion, add water to quench the excess acetic anhydride.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the product if necessary.

Expert Analysis and Recommendations

The choice between this compound, acetyl chloride, and acetic anhydride is contingent on the specific requirements of the synthesis.

  • For rapid and high-yielding acylations where the substrate is not acid-sensitive, acetyl chloride remains a formidable choice. Its high reactivity ensures short reaction times. However, the generation of HCl is a significant drawback that requires careful management.[4]

  • Acetic anhydride presents a more moderate and often more selective alternative. It is particularly advantageous when dealing with substrates that might be sensitive to the harsh conditions associated with acetyl chloride. The requirement for a catalyst or heating is a trade-off for its improved handling and less corrosive byproduct.[4]

  • This compound and related N-acyl heterocycles emerge as promising reagents for mild and selective acylations. The key advantage lies in the neutral conditions under which they can operate and the formation of a stable, non-corrosive leaving group. This makes them particularly suitable for complex syntheses involving delicate functional groups. While potentially more expensive and with a higher molecular weight leaving group to be removed, the enhanced selectivity and milder conditions can be critical for the successful synthesis of complex target molecules.

References

spectroscopic comparison of 3-Acetyl-2-benzoxazolinone and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the N-Acetylation of 2-Benzoxazolinone

In the field of medicinal chemistry and drug development, the benzoxazolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this core, such as through N-acetylation to form 3-Acetyl-2-benzoxazolinone, is a critical step in the synthesis of more complex pharmaceutical agents.[3][4] This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors, 2-benzoxazolinone and acetic anhydride. By understanding the distinct spectral signatures of each molecule, researchers can unequivocally confirm the success of the acylation reaction and the purity of the resulting product.

This comparison is grounded in fundamental spectroscopic principles and supported by experimental data, offering a trustworthy and authoritative resource for scientists in the field. We will explore the transformation through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral changes.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is a straightforward N-acetylation reaction. 2-Benzoxazolinone is treated with acetic anhydride, often in the presence of a catalyst or a suitable solvent, to yield the final product. This reaction fundamentally alters the chemical environment of the heterocyclic nitrogen, a change that is readily observable through various spectroscopic techniques.

G cluster_precursors Precursors cluster_product Product 2-Benzoxazolinone Reaction_Vessel N-Acetylation 2-Benzoxazolinone->Reaction_Vessel + Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel This compound Reaction_Vessel->this compound caption Figure 1. Synthesis Workflow.

Caption: Figure 1. Synthesis Workflow.

Spectroscopic Analysis: A Comparative Breakdown

The transformation from precursors to the final product is marked by distinct changes in their spectroscopic profiles.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is an invaluable tool for monitoring the progress of this reaction by tracking the appearance and disappearance of key functional group vibrations. The most telling change is the loss of the N-H bond in the reactant and the appearance of a new carbonyl group in the product.

  • 2-Benzoxazolinone: The spectrum is characterized by a prominent N-H stretching vibration, typically observed as a sharp to medium peak in the range of 3100-3400 cm⁻¹.[1] It also displays a strong C=O stretch from the cyclic amide (lactone) at approximately 1750-1770 cm⁻¹.[1][5]

  • Acetic Anhydride: This reagent shows two characteristic C=O stretching bands for the anhydride functional group, typically around 1820 cm⁻¹ and 1750 cm⁻¹.

  • This compound: Upon successful acetylation, the N-H stretch from the starting material vanishes completely. A new, strong C=O stretching band appears, corresponding to the newly introduced acetyl group. This band is typically found around 1700-1730 cm⁻¹, in addition to the original lactone carbonyl stretch, which may be slightly shifted.

Table 1: Comparative IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
2-Benzoxazolinone~3200 (N-H stretch)[5], ~1760 (C=O stretch, lactone)[1]Presence of a secondary amine within the heterocyclic ring and a cyclic ester carbonyl group.
Acetic Anhydride~1820 & ~1750 (C=O stretches, anhydride)Characteristic symmetric and asymmetric stretches of the anhydride functional group.
This compoundAbsent N-H stretch, ~1770 (C=O stretch, lactone), ~1715 (C=O stretch, amide)Disappearance of the N-H bond confirms N-substitution. The appearance of a second carbonyl peak confirms the addition of the acetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the New Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecules, offering definitive proof of the acetylation.

The proton NMR spectrum shows clear evidence of the acetyl group's introduction.

  • 2-Benzoxazolinone: The spectrum typically shows aromatic protons in the 7.0-7.4 ppm region and a broad singlet for the N-H proton, which can vary in chemical shift depending on the solvent and concentration.[5]

  • Acetic Anhydride: A sharp singlet around 2.2 ppm corresponding to the six equivalent methyl protons.

  • This compound: The most significant change is the appearance of a new sharp singlet at approximately 2.6-2.7 ppm, integrating to three protons. This peak is characteristic of the methyl protons of the newly attached acetyl group. The N-H proton signal is absent, and the aromatic proton signals may experience slight shifts due to the change in the electronic environment.

The carbon NMR provides further confirmation of the structural changes.

  • 2-Benzoxazolinone: The spectrum shows signals for the aromatic carbons and a characteristic signal for the lactone carbonyl carbon around 154 ppm.[6]

  • Acetic Anhydride: A signal for the methyl carbons around 22 ppm and a carbonyl carbon signal around 167 ppm.

  • This compound: A new methyl carbon signal appears around 24-27 ppm. Additionally, a new carbonyl carbon signal from the acetyl group is observed at approximately 169-170 ppm. The chemical shifts of the aromatic carbons and the original lactone carbonyl may also be slightly altered.

Table 2: Comparative ¹H and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Benzoxazolinone~7.0-7.4 (m, 4H, Ar-H), ~11.5 (br s, 1H, N-H)[5]Aromatic carbons, ~154 (C=O)[6]
Acetic Anhydride~2.2 (s, 6H, CH₃)~22 (CH₃), ~167 (C=O)
This compound~7.2-7.9 (m, 4H, Ar-H), ~2.7 (s, 3H, COCH₃)Aromatic carbons, ~152 (lactone C=O), ~169 (acetyl C=O), ~27 (CH₃)
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry confirms the successful reaction by showing the expected increase in molecular weight.

  • 2-Benzoxazolinone: The molecular formula is C₇H₅NO₂ with a molecular weight of 135.12 g/mol .[7][8] The mass spectrum will show a molecular ion peak (M⁺) at m/z 135.

  • This compound: The molecular formula is C₉H₇NO₃ with a molecular weight of 177.16 g/mol .[9] The acetylation adds a C₂H₂O group (42.04 g/mol ), resulting in the expected molecular ion peak at m/z 177.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (m/z)
2-BenzoxazolinoneC₇H₅NO₂135.12[7]135
This compoundC₉H₇NO₃177.16[9]177

Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols for synthesis and analysis are provided.

Synthesis of this compound
  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolinone (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G start Start dissolve Dissolve 2-Benzoxazolinone in Solvent start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride reflux Reflux for 2-4h (Monitor by TLC) add_anhydride->reflux cool_pour Cool and Pour into Ice Water reflux->cool_pour filter Vacuum Filtration cool_pour->filter wash_recrystallize Wash with Water & Recrystallize filter->wash_recrystallize end Pure Product wash_recrystallize->end

Caption: Figure 2. Experimental Workflow.

Spectroscopic Characterization
  • IR Spectroscopy: Acquire the IR spectrum of the dried product using a KBr pellet or as a thin film on a suitable IR-transparent window. Compare the spectrum with that of the starting material, 2-benzoxazolinone.

  • NMR Spectroscopy: Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI) to confirm the molecular weight of the product.

Conclusion

The N-acetylation of 2-benzoxazolinone is a fundamental transformation in organic synthesis. A multi-technique spectroscopic approach provides a self-validating system to confirm the reaction's success. The disappearance of the N-H signal in the IR and ¹H NMR spectra, coupled with the appearance of new signals corresponding to the acetyl group's methyl and carbonyl functionalities in the IR, ¹H NMR, and ¹³C NMR spectra, provides a clear narrative of the chemical change. This is unequivocally confirmed by the mass spectrometry data, which shows the precise molecular weight increase expected from the addition of an acetyl group. By following the protocols and understanding the spectral interpretations laid out in this guide, researchers can confidently synthesize and characterize this compound, ensuring the integrity of their subsequent research and development efforts.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Acetyl-2-benzoxazolinone, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Disclaimer: While specific safety data for this compound is not widely published, the following guidance is based on the documented hazards of structurally similar compounds, such as 6-Acetyl-2(3H)-benzoxazolone and the parent compound 2-Benzoxazolinone. A conservative approach is always recommended when dealing with chemicals with incomplete toxicological data.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a chemical is the first step in managing its risks. The disposal protocol for this compound is dictated by its classification as a hazardous substance.

Based on data from close structural analogues, this compound should be handled as a material that poses specific health and environmental risks. The parent compound, 2-Benzoxazolinone, is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. The isomer, 6-Acetyl-2(3H)-benzoxazolone, is known to cause skin and serious eye irritation[3]. Furthermore, related benzoxazole derivatives can be very toxic to aquatic life. Therefore, drain disposal is strictly prohibited to prevent environmental contamination[3].

These hazards necessitate a disposal plan that minimizes exposure to personnel and prevents release into the environment, forming the logical basis for the procedures that follow.

Potential Hazard Class Description Primary Rationale for Disposal Protocol
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or on contact with skin[1][2].Waste must be securely contained to prevent accidental ingestion, inhalation of dust, or skin contact.
Skin & Eye Irritation Causes skin irritation and serious eye irritation[3].Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazard Potential for toxicity to aquatic life with long-lasting effects.Prohibits sewer disposal and mandates containment to prevent environmental release[3][4].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[1][5].

Required PPE:

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact. Always inspect gloves before use and wash hands thoroughly after handling[3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[3].

  • Respiratory Protection: If dusts are generated and engineering controls like a fume hood are not available, a NIOSH/MSHA approved respirator is required.

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal as hazardous waste[3][6].

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department[7][8]. Never dispose of this chemical in the regular trash or down the drain[8][9].

Phase 1: Waste Characterization & Segregation

All materials containing this compound must be treated as hazardous waste[8]. This includes the pure compound, reaction mixtures, solutions, and contaminated labware.

Crucially, this waste stream must be segregated from incompatible materials. The Safety Data Sheet (SDS) for related compounds lists strong oxidizing agents as incompatible[2]. Mixing with such agents could lead to a dangerous reaction. Therefore, store this waste away from oxidizers.

The following workflow diagram illustrates the decision-making process for proper waste stream management.

G cluster_waste_type 1. Characterize Waste Type cluster_containment 2. Select & Label Container cluster_accumulation 3. Accumulate Safely cluster_disposal 4. Final Disposal start Waste Containing This compound Generated pure_solid Unused/Expired Solid Compound start->pure_solid contaminated_solid Contaminated Solids (e.g., gloves, weigh paper, silica) start->contaminated_solid liquid_solution Solutions or Reaction Mixtures start->liquid_solution select_container Select Chemically Compatible, Leak-Proof Container with Secure Lid pure_solid->select_container contaminated_solid->select_container liquid_solution->select_container rinseate Container Rinseate rinseate->select_container label_container Label Clearly: 'Hazardous Waste' 'this compound' List All Components & Concentrations select_container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa segregate Ensure Segregation from Incompatibles (e.g., Strong Oxidizers) saa->segregate ehs_pickup Contact EHS/Safety Office for Waste Pickup segregate->ehs_pickup

Caption: Waste Management Workflow for this compound.

Phase 2: Container Selection & Labeling

Proper containment is mandated by OSHA and the EPA to prevent leaks and ensure safe handling[4].

  • Select a Container: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a sealable plastic pail or wide-mouth bottle is suitable. For liquid waste, a screw-cap bottle (glass or polyethylene, depending on the solvent) is appropriate. Avoid using food containers or any container that cannot be securely sealed[10][11].

  • Label Correctly: The container must be labeled with the words "Hazardous Waste"[12]. The label must also clearly identify all contents, including the full chemical name "this compound" and any solvents or other chemicals present, with their approximate percentages or volumes[10]. The date of waste accumulation should also be noted.

Phase 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11]. The SAA is a critical component of safe waste management, governed by strict EPA regulations[12][13].

G saa_compliance SAA Compliance location At or Near Point of Generation saa_compliance->location control Under Control of Lab Personnel saa_compliance->control lid Container Kept Securely Closed saa_compliance->lid containment Secondary Containment Used saa_compliance->containment volume Volume Limit (Max 55 gal) Not Exceeded saa_compliance->volume inspection Weekly Inspections for Leaks/Deterioration saa_compliance->inspection

Caption: Key Compliance Points for a Satellite Accumulation Area (SAA).

Your SAA must be at or near the point of waste generation and under the control of laboratory personnel[4][13]. Keep the waste container securely capped at all times, except when adding waste[10]. Using a secondary containment tray or tub is a best practice and often a requirement to contain potential leaks[4][10].

Phase 4: Arranging for Final Disposal

Once your waste container is full or you are discontinuing the project, you must arrange for its disposal through the proper channels.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department for a hazardous waste pickup[7][8].

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to other buildings[8]. This must be done by trained EHS staff or a licensed waste hauler[12].

Special Cases: Contaminated Materials & Empty Containers

Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container for solids. Do not dispose of these items in the regular or biohazardous trash.

Empty Containers: An "empty" container that held this compound is not considered regular trash until it is properly decontaminated. The safest and most compliant method is to triple-rinse the container[8].

  • Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinseate: Each rinse must be collected and disposed of as liquid hazardous waste[8]. Add it to your liquid waste container for this compound.

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container[8].

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or glass recycling, according to your institution's policy[8].

By adhering to this comprehensive disposal guide, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment.

References

Personal protective equipment for handling 3-Acetyl-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 3-Acetyl-2-benzoxazolinone

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound (CAS No. 24963-28-8). As the toxicological properties of this specific compound have not been fully investigated, this guide synthesizes field-proven insights and data from structurally similar compounds, such as 2-Benzoxazolinone, to establish a robust framework for safe handling and disposal. Our approach is grounded in the principles of proactive risk mitigation and scientific integrity.

Hazard Profile: An Evidence-Based Assessment

Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must extrapolate its potential hazards from the known profiles of its parent compound, 2-Benzoxazolinone, and its analogs. This approach mandates a conservative stance on safety protocols.

Based on available data for related benzoxazolinone derivatives, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed: Oral toxicity is a noted concern for similar compounds.[1][2]

  • A skin and eye irritant: Direct contact may cause irritation.[1][3]

  • A potential skin sensitizer: May cause an allergic skin reaction upon repeated contact.

  • An irritant to the respiratory tract: Inhalation of dust or aerosols should be avoided.[1]

It is imperative to operate under the assumption that this compound carries these risks until specific toxicological data becomes available. Every protocol must be designed as a self-validating system, prioritizing the minimization of all potential exposure routes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a critical, risk-informed decision process. All PPE should be selected and used as part of a comprehensive safety program.[4][5]

Table 1: Recommended PPE for Handling this compound

Body AreaRecommended PPEStandard/SpecificationRationale
Hands Double-gloving with chemotherapy-rated nitrile gloves.ASTM D6978[1][3][6][7][8]Provides a high level of protection against chemical permeation. Double-gloving offers an additional barrier in case of a breach in the outer glove.
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1Goggles provide protection against splashes, while a face shield offers broader protection for the entire face.
Body Polyethylene-coated polypropylene gown or equivalent.N/AA disposable, impermeable gown prevents skin contact with potential spills. Standard cloth lab coats are not sufficient.
Respiratory NIOSH-approved respirator (e.g., N95)NIOSH 42 CFR 84Recommended when handling the powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of airborne particles.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Gown: Don the impermeable gown, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, turning the gown inside out as it is rolled down and away from the body. The inner gloves should be peeled off as part of this process. Dispose of immediately.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator without touching the front.

  • Hygiene: Wash hands thoroughly with soap and water.[9]

Operational Handling Plan: Engineering Controls and Best Practices

A proactive approach to safety integrates engineering controls with meticulous laboratory practices.[10][11][12]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • The storage location should be clearly labeled and access restricted to authorized personnel.

Handling and Use:

  • Engineering Controls: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Work Surface: Designate a specific area for handling the compound. This area should be covered with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Always add acid to water, never the other way around.[11]

Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_start Start cluster_procedure Procedure Type cluster_ppe Required PPE cluster_location Location start Assess Experimental Task weighing Weighing Solid Compound? start->weighing solution Preparing Solutions? weighing->solution No location Inside Fume Hood? weighing->location Yes ppe_base Base PPE: - Double Nitrile Gloves (ASTM D6978) - Impermeable Gown - Safety Goggles solution->ppe_base Yes ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + NIOSH-Approved Respirator location->ppe_base Yes location->ppe_enhanced No

Caption: PPE Selection Workflow based on the task being performed.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.[13] All waste generated must be handled as hazardous waste.

Chemical Waste:

  • Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14][15][16]

Contaminated PPE and Materials:

  • All disposable PPE (gloves, gowns) and materials (bench paper, wipes) that come into contact with the compound are considered hazardous waste.

  • Place these items in a designated, sealed hazardous waste container immediately after use.

  • Do not dispose of contaminated materials in the regular trash.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.